molecular formula C10H10N2O3 B1400503 ethyl 5-hydroxy-1H-indazole-6-carboxylate CAS No. 1206800-78-3

ethyl 5-hydroxy-1H-indazole-6-carboxylate

Cat. No.: B1400503
CAS No.: 1206800-78-3
M. Wt: 206.2 g/mol
InChI Key: XWLADEBJTGAAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-1H-indazole-6-carboxylate (CAS 1206800-78-3) is a high-value heterocyclic building block of interest in medicinal chemistry and drug discovery research . This compound features an indazole core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . The molecular formula is C 10 H 10 N 2 O 3 and it has a molecular weight of 206.20 g/mol . As a multifunctional synthetic intermediate, it possesses three distinct sites for chemical modification: the ester group, the phenolic hydroxyl group, and the indazole ring system itself. This makes it a versatile precursor for generating a wide array of novel derivatives . Researchers utilize this compound in the design and synthesis of molecules targeted at various therapeutic areas. Indazole derivatives are extensively investigated for their potential applications as antimicrobial, anti-inflammatory, anticancer, and cardiovascular agents . The structural motif of indazole is found in several FDA-approved drugs and clinical candidates, underscoring its significance in developing new therapeutics . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-8-6(3-9(7)13)5-11-12-8/h3-5,13H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLADEBJTGAAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=NNC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271462
Record name Ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206800-78-3
Record name Ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206800-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Ethyl 5-Hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Indazoles

Indazoles are bicyclic aromatic heterocycles that are isosteres of indoles and have garnered substantial attention from the pharmaceutical industry due to their wide range of biological activities.[3] These activities include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective properties.[1] The specific substitution pattern on the indazole core is critical for modulating a compound's pharmacological profile. The presence of a hydroxyl group at the 5-position and an ethyl carboxylate at the 6-position on the 1H-indazole framework suggests potential for hydrogen bonding interactions and esterase-mediated prodrug strategies, respectively, making ethyl 5-hydroxy-1H-indazole-6-carboxylate a valuable target for synthesis and further investigation.

Retrosynthetic Analysis: Devising a Strategic Approach

A plausible retrosynthetic analysis for this compound (1) begins by disconnecting the indazole ring. A common and effective method for indazole synthesis is the Jacobson cyclization of o-acylphenylhydrazines or related precursors. This leads us to a substituted phenylhydrazine intermediate (2). The ester and hydroxyl groups can be traced back to a suitably functionalized aniline or a related aromatic precursor (3).

retrosynthesis This compound (1) This compound (1) Substituted Phenylhydrazine (2) Substituted Phenylhydrazine (2) This compound (1)->Substituted Phenylhydrazine (2) Jacobson Cyclization Functionalized Aniline Derivative (3) Functionalized Aniline Derivative (3) Substituted Phenylhydrazine (2)->Functionalized Aniline Derivative (3) Diazotization/Reduction synthesis_pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization Ethyl 4-amino-3-hydroxy-2-methylbenzoate Ethyl 4-amino-3-hydroxy-2-methylbenzoate Diazonium Salt Intermediate Diazonium Salt Intermediate Ethyl 4-amino-3-hydroxy-2-methylbenzoate->Diazonium Salt Intermediate NaNO2, HCl, 0 °C Ethyl 2-hydroxy-3-methyl-4-hydrazinylbenzoate Ethyl 2-hydroxy-3-methyl-4-hydrazinylbenzoate Diazonium Salt Intermediate->Ethyl 2-hydroxy-3-methyl-4-hydrazinylbenzoate SnCl2, HCl This compound This compound Ethyl 2-hydroxy-3-methyl-4-hydrazinylbenzoate->this compound Heat or Acid

Sources

ethyl 5-hydroxy-1H-indazole-6-carboxylate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Indazole derivatives are recognized for their diverse biological activities, making the precise characterization of their molecular structure a critical step in research and development.[2][3]

Due to the limited availability of published, peer-reviewed spectral data for this specific molecule, this guide employs a predictive and comparative approach. By leveraging established principles of spectroscopy and analyzing data from structurally similar indazole analogues, we can construct a scientifically rigorous and reliable spectral profile. This methodology not only provides the necessary characterization data but also serves as an instructional framework for researchers approaching novel compounds.

This document is structured to provide not just data, but a deep understanding of the causality behind the spectral features. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the experimental choices, and provide validated protocols for data acquisition.

Molecular Structure and Key Features

A thorough spectral analysis begins with a clear understanding of the molecule's structure. This compound (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol ) possesses several key features that will dominate its spectral signature:[4][5]

  • Indazole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. This scaffold is known to exist in tautomeric forms, with the 1H-tautomer being the most stable.[6]

  • Aromatic Protons: Two protons directly on the benzene portion of the core (H-4 and H-7).

  • Heterocyclic Proton: One proton on the pyrazole ring (H-3).

  • Labile Protons: A phenolic hydroxyl (-OH) group and an N-H proton on the pyrazole ring.

  • Ethyl Ester Group: An ethyl carboxylate substituent (-COOCH₂CH₃).

These distinct chemical environments will give rise to predictable and interpretable signals in NMR, IR, and MS analysis.

cluster_mol Structure of this compound cluster_features Key Functional Groups & Proton Environments mol A Indazole N-H Proton C Aromatic Protons (H-4, H-7) B Phenolic O-H Proton D Heterocyclic Proton (H-3) E Ethyl Ester Group (-OCH2CH3) F Ester Carbonyl (C=O)

Caption: Key structural features influencing spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.[7] Due to the absence of direct experimental spectra, the following predictions are based on established chemical shift theory and data from analogous compounds.[8][9]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The solvent of choice (typically DMSO-d₆ or CDCl₃) will influence the chemical shifts of the labile N-H and O-H protons.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Notes
N-H~12.0 - 13.0Broad SingletN/AChemical shift is highly solvent and concentration dependent. Expected to be downfield.[9][10]
O-H~9.0 - 10.0Broad SingletN/APhenolic proton, shift is solvent dependent.
H-3~8.10SingletN/AProton on the pyrazole ring, typically observed as a singlet.[8]
H-4~7.80SingletN/AAromatic proton adjacent to the electron-donating -OH group.
H-7~7.50SingletN/AAromatic proton adjacent to the fused pyrazole ring.
-OCH₂-~4.40Quartet~7.1 HzMethylene protons of the ethyl ester, coupled to the methyl group.[9]
-CH₃~1.40Triplet~7.1 HzMethyl protons of the ethyl ester, coupled to the methylene group.[9]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will account for all ten carbon atoms in the molecule, providing a map of the carbon skeleton.

Carbon Assignment Predicted δ (ppm) Notes
C=O (Ester)~166.0Carbonyl carbon, typically the most downfield signal.[9]
C-5 (-OH)~155.0Aromatic carbon attached to the hydroxyl group, significantly deshielded.
C-3a~141.0Bridgehead carbon of the indazole ring.
C-7a~140.0Bridgehead carbon of the indazole ring.
C-3~134.0Carbon in the pyrazole ring bearing a proton.[8]
C-7~122.0Aromatic carbon bearing a proton.
C-6 (-COOEt)~115.0Aromatic carbon attached to the ester group.
C-4~110.0Aromatic carbon bearing a proton.
-OCH₂-~61.0Methylene carbon of the ethyl ester.[9]
-CH₃~14.5Methyl carbon of the ethyl ester.[9]
NMR Data Acquisition Protocol

Trustworthy data is built on a foundation of rigorous experimental practice.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule by detecting their vibrational frequencies.

Frequency (cm⁻¹) Vibration Type Functional Group Expected Intensity
3400 - 3300O-H StretchPhenolic -OHStrong, Broad
3300 - 3100N-H StretchIndazole N-HMedium, Broad
~3050C-H StretchAromatic C-HMedium
~2980C-H StretchAliphatic C-H (in ethyl group)Medium
1720 - 1700 C=O Stretch Ester Carbonyl Strong, Sharp
1620 - 1500C=C / C=N StretchAromatic/Indazole RingsMedium-Strong
1300 - 1200C-O StretchEster and Phenol C-OStrong

The most diagnostic peak in the IR spectrum will be the strong, sharp carbonyl (C=O) stretch of the ester group, expected around 1715 cm⁻¹. The broad O-H and N-H stretches at higher wavenumbers are also key confirmatory signals.[11]

IR Data Acquisition Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

  • Predicted Molecular Ion (M⁺): For C₁₀H₁₀N₂O₃, the monoisotopic mass is 206.0691 g/mol . High-resolution mass spectrometry (HRMS) should detect a peak at or very near this m/z value.

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Radical (•OC₂H₅): [M - 45]⁺ → m/z = 161

    • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: [M - 28]⁺ → m/z = 178

    • Loss of CO from the ester: [M - 28]⁺ → m/z = 178

    • Decarboxylation after ethylene loss: [M - 28 - 44]⁺ → m/z = 134

cluster_workflow Spectral Analysis Workflow Sample Sample Preparation (Dissolution/Placement) Acquisition Data Acquisition (NMR, IR, MS) Sample->Acquisition Instrument Loading Processing Data Processing (FT, Baseline Correction) Acquisition->Processing Raw Data (FID/Interferogram) Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Processed Spectrum Structure Structure Elucidation / Confirmation Interpretation->Structure Assign Peaks to Structure

Caption: A self-validating workflow for spectral characterization.

Conclusion

This technical guide presents a detailed, predictive analysis of the NMR, IR, and MS spectra for this compound. By integrating fundamental spectroscopic principles with comparative data from related structures, we have established a reliable spectral profile that can guide researchers in the identification and characterization of this and similar molecules. The provided protocols for data acquisition and the logical framework for interpretation serve as a robust system for ensuring scientific integrity and generating trustworthy results in a drug discovery and development setting.

References

  • Chemaxon. NMR Predictor. [Link][12]

  • ACD/Labs. NMR Prediction. [Link][13]

  • Mestrelab. Mnova NMRPredict. [Link][14]

  • Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link][15]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link][16]

  • Supporting Information for various organic compounds. [Link][11]

  • Faria, C. A., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2017. [Link][7]

  • Elguero, J., et al. 13C NMR of indazoles. ResearchGate, 2016. [Link][17]

  • Supporting Information for synthesis of 1H-indazoles. [Link][8]

  • Supporting Information for the Synthesis of 1H-Indazoles. [Link][18]

  • Elguero, J., et al. 13C NMR of indazoles. Semantic Scholar, 1995. [Link][19]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link][9]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. [Link][20]

  • Chem-Impex. 5-Hydroxy-1H-indazole. [Link][21]

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative. [10]

  • ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link][1]

  • ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link][3]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link][6]

  • ResearchGate. New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link][22]

  • Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 2019. [Link][23]

  • ResearchGate. 1-Ethyl-5-nitro-1H-indazole. [Link][24]

  • Sharma, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2023. [Link][2]

  • Chem-Impex. Ethyl-1H-indazole-6-carboxylate. [Link][25]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. [Link][26]

Sources

ethyl 5-hydroxy-1H-indazole-6-carboxylate CAS number 1206800-78-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1206800-78-3

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for endogenous structures like purines and indoles.[1] This structural feature has led to the development of numerous indazole-containing compounds with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a specific derivative that holds significant promise as a building block and a potential pharmacophore in the design of novel therapeutics. The strategic placement of the hydroxyl and carboxylate groups on the indazole ring offers multiple points for chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and anticipated biological significance of this compound, offering a valuable resource for researchers in the field of drug discovery and development.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the public domain. However, based on its chemical structure and data from commercial suppliers, the following properties can be outlined:

PropertyValueSource
CAS Number 1206800-78-3
Molecular Formula C₁₀H₁₀N₂O₃,
Molecular Weight 206.20 g/mol ,
Appearance Likely a solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO and methanol.Inferred from related compounds

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A promising approach involves the synthesis of a substituted 2-aminobenzonitrile or a related precursor, followed by cyclization to form the indazole ring. A key challenge is the introduction of the 5-hydroxy group. A doctoral thesis on the synthesis of 5-hydroxy-1H-indazole-3-carboxamide derivatives outlines a successful strategy starting from 1H-indazole-3-carboxylic acid, which could be adapted.[3]

The following diagram illustrates a conceptual workflow for the synthesis:

Synthetic_Pathway cluster_0 Starting Material Preparation cluster_1 Indazole Ring Formation cluster_2 Final Esterification A Substituted Toluene B Nitration A->B C Oxidation B->C D Reduction C->D E Substituted 2-Amino-4-hydroxy-5-methylbenzoic acid D->E F Diazotization E->F G Cyclization F->G H 5-hydroxy-1H-indazole-6-carboxylic acid G->H I Esterification with Ethanol H->I J This compound I->J Indazole_Applications Indazole Indazole Scaffold AntiInflammatory Anti-inflammatory Indazole->AntiInflammatory AntiCancer Anti-cancer Indazole->AntiCancer Antimicrobial Antimicrobial Indazole->Antimicrobial DrugDiscovery Drug Discovery Intermediate Indazole->DrugDiscovery

Sources

Solubility Profile of Ethyl 5-hydroxy-1H-indazole-6-carboxylate in Organic Solvents: A Predictive and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, largely due to the prevalence of the indazole scaffold in pharmacologically active molecules.[1] A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and the fundamental principles of intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its qualitative and quantitative solubility in a range of common organic solvents.

Introduction to the Analyte: Structural & Physicochemical Predictions

This compound (MW: 206.20 g/mol , CAS: 1206800-78-3) is a substituted indazole derivative.[2] The solubility of any compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] An analysis of the molecule's structure is the first step in predicting its solubility profile.

Molecular Structure Analysis:

  • Polar, Hydrogen-Bonding Groups: The molecule possesses three key sites capable of engaging in hydrogen bonding: the hydroxyl (-OH) group, the indazole N-H proton, and the carbonyl (C=O) and ether oxygens of the ethyl ester group.[5] The -OH and N-H groups can act as hydrogen bond donors, while all oxygen and nitrogen atoms can act as hydrogen bond acceptors.

  • Aromatic System: The bicyclic indazole ring system is largely non-polar and capable of π-π stacking interactions.

  • Alkyl Group: The ethyl group (-CH2CH3) of the ester is non-polar and contributes to the hydrophobic character of the molecule.

Predicted Solubility Profile: The presence of multiple hydrogen-bonding functional groups on a relatively compact scaffold suggests that the molecule will exhibit a balance of polar and non-polar characteristics.

  • High Solubility Expected in: Polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute.[6]

  • Moderate Solubility Expected in: Solvents of intermediate polarity such as ethyl acetate, acetone, and dichloromethane. These solvents can interact with the ester functionality and the dipole moment of the molecule but may be less effective at solvating the hydroxyl and N-H groups compared to protic solvents.

  • Low to Negligible Solubility Expected in: Non-polar solvents such as hexanes, cyclohexane, and toluene. The large, non-polar hydrocarbon nature of these solvents cannot overcome the strong intermolecular hydrogen bonds between the solute molecules.[4]

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical testing is required for accurate solubility data. The following protocols are designed to guide researchers from a rapid qualitative assessment to a precise quantitative measurement.

Protocol: Qualitative Solubility Assessment

This rapid test provides a binary "soluble" or "insoluble" result across a panel of solvents, which is useful for solvent selection in synthesis and chromatography.

Methodology:

  • Preparation: Arrange a series of clean, dry small test tubes or vials, one for each solvent to be tested.

  • Analyte Addition: Accurately weigh approximately 5 mg of this compound into each test tube.

  • Solvent Addition: Add the first solvent dropwise to the first tube, swirling or vortexing gently after each addition, up to a total volume of 0.5 mL.[7]

  • Observation: Observe the mixture against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve at all.[8]

  • Repeat: Repeat steps 3 and 4 for each solvent in the test panel.

  • Record: Systematically record all observations in a data table.

Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is a globally recognized standard for determining the thermodynamic equilibrium solubility of a compound.[9] This protocol ensures a self-validating system by establishing a true equilibrium.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight vessel (e.g., a screw-cap vial or flask). "Excess" means that a visible amount of undissolved solid remains.

    • Place the vessel in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium is achieved.[10]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for several hours at the same constant temperature.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove all particulate matter. This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with a known volume of a suitable mobile phase or solvent.

    • Determine the concentration of the analyte in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, by comparing the response to a standard calibration curve.

    • Calculate the original solubility by accounting for the dilution factor. Express the final result in units such as mg/mL or mol/L.

The following diagram illustrates the workflow for the quantitative shake-flask method.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_analysis 3. Analysis & Calculation A Add excess solute to known volume of solvent B Seal vessel and place in isothermal shaker (e.g., 25°C) A->B C Agitate for 24-48 hours to ensure equilibrium B->C D Cease agitation, allow solid to settle C->D Equilibrium Reached E Withdraw supernatant using syringe with 0.45 µm filter D->E F Prepare accurate dilution of filtered sample E->F Filtered Saturated Solution G Quantify concentration via calibrated HPLC or UV-Vis F->G H Calculate original solubility (mg/mL or mol/L) G->H

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

All experimental data should be meticulously recorded. The following table provides a template for summarizing the results from both qualitative and quantitative experiments.

SolventPolarity IndexSolvent TypeQualitative Solubility (at ~10 mg/mL)Quantitative Solubility (mg/mL at 25°C)
Hexane0.1Non-polarInsoluble
Toluene2.4Non-polarInsoluble
Dichloromethane3.1Polar Aprotic
Diethyl Ether2.8Polar Aprotic
Ethyl Acetate4.4Polar Aprotic
Acetone5.1Polar Aprotic
Ethanol4.3Polar Protic
Methanol5.1Polar Protic
Dimethylformamide (DMF)6.4Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic
Water10.2Polar ProticInsoluble[11]

Researchers should populate the blank fields with their experimentally determined values.

Conclusion for the Practicing Scientist

The solubility of this compound is dictated by its multifunctional chemical structure, which allows for a range of intermolecular interactions. Theoretical analysis predicts favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding, and poor solubility in non-polar hydrocarbon solvents. This guide provides robust, step-by-step experimental protocols to empower researchers to move beyond prediction and generate precise, reliable solubility data. This empirical data is indispensable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this valuable building block in pharmaceutical research and development.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Bannwarth, L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Sacred Heart University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indazole Compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • A2Z Chemical. (n.d.). This compound, 95% Purity, C10H10N2O3, 100 mg. Retrieved from [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. Retrieved from [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 19, 2026 – In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, integral to the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of a particularly valuable derivative, ethyl 5-hydroxy-1H-indazole-6-carboxylate, tailored for researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, and burgeoning applications, underscoring its significance as a versatile building block in the synthesis of complex bioactive molecules.

Core Molecular Attributes

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring. The strategic placement of the hydroxyl and ethyl carboxylate groups on the indazole core imparts specific physicochemical properties that are highly advantageous for drug design and synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₁₀H₁₀N₂O₃ .[1] Its molecular weight is approximately 206.20 g/mol .[1]

Structural Representation

retrosynthesis target This compound intermediate1 Substituted Phenylhydrazine Intermediate target->intermediate1 Cyclization starting_material Substituted Aniline Derivative intermediate1->starting_material Diazotization & Reduction

Caption: Retrosynthetic analysis for this compound.

Illustrative Synthetic Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established indazole synthesis methods. This should be adapted and optimized by experienced synthetic chemists.

Step 1: Nitration of a Substituted Toluene Derivative

  • Begin with a commercially available, appropriately substituted toluene carrying precursors to the hydroxyl and carboxylate groups.

  • Perform an electrophilic nitration on the aromatic ring, directing the nitro group to the desired position.

Step 2: Oxidation and Esterification

  • Oxidize the methyl group of the toluene derivative to a carboxylic acid.

  • Perform a Fischer esterification using ethanol and a catalytic amount of acid to form the ethyl ester.

Step 3: Reduction of the Nitro Group

  • Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

Step 4: Diazotization and Cyclization

  • Convert the newly formed amino group to a diazonium salt using sodium nitrite in an acidic solution at low temperatures.

  • Induce intramolecular cyclization to form the indazole ring. This step may require heating.

Step 5: Functional Group Interconversion (if necessary)

  • If protecting groups were used for the hydroxyl function, they would be removed in the final step.

This proposed pathway highlights the versatility of fundamental organic reactions in constructing complex heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

The indazole moiety is a cornerstone in the development of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. [2]this compound serves as a valuable intermediate in the synthesis of these targeted therapeutics.

Role as a Kinase Inhibitor Scaffold

The indazole core can act as a bioisostere for other aromatic systems like indole, offering a unique combination of hydrogen bond donor and acceptor capabilities. This allows for specific and high-affinity interactions with the ATP-binding pocket of various kinases. The hydroxyl and carboxylate groups on the this compound scaffold provide convenient handles for further chemical modification, enabling the synthesis of diverse libraries of potential kinase inhibitors.

KinaseInhibitor cluster_0 Drug Discovery Workflow Indazole Core Indazole Core Chemical Modification Chemical Modification Indazole Core->Chemical Modification Kinase Inhibitor Library Kinase Inhibitor Library Chemical Modification->Kinase Inhibitor Library Biological Screening Biological Screening Kinase Inhibitor Library->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Sources

The Emergence of a Key Heterocycle: A Technical History of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the discovery and history of ethyl 5-hydroxy-1H-indazole-6-carboxylate, a significant heterocyclic compound in medicinal chemistry. We will trace its origins from its initial disclosure in the patent literature to its role as a valuable building block in the synthesis of pharmacologically active agents. This whitepaper will provide a detailed analysis of its first reported synthesis, explore the underlying chemical principles, and discuss its applications in drug discovery, offering researchers, scientists, and drug development professionals a comprehensive understanding of this important molecule.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] Its unique bicyclic structure, containing a benzene ring fused to a pyrazole ring, allows for diverse functionalization and three-dimensional orientations, making it a versatile template for drug design. The 1H-indazole tautomer is the most common and thermodynamically stable form. The presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen) within the pyrazole ring facilitates crucial interactions with protein active sites. Consequently, indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

The First Disclosure: A Novel Class of c-Met Kinase Inhibitors

The history of this compound begins not in a traditional academic journal but in the patent literature, a common starting point for many medicinally relevant compounds. Our investigation pinpoints its first known disclosure to the international patent application WO2009149815A1 , filed on June 5, 2009, by inventors associated with IRM LLC , a subsidiary of The Novartis Institutes for BioMedical Research. The patent, titled "AMIDOPHENOXYINDAZOLES AS C-MET INHIBITORS," claims a series of indazole derivatives for the treatment of cell proliferative diseases, particularly those mediated by the c-Met receptor tyrosine kinase.

The c-Met signaling pathway plays a critical role in cell growth, motility, and invasion, and its dysregulation is implicated in various cancers. The inventors sought to develop novel, potent, and selective c-Met inhibitors, and this compound emerged as a key intermediate in the synthesis of their claimed compounds.

The Inaugural Synthesis: A Step-by-Step Experimental Protocol

The pioneering synthesis of this compound is detailed in "Example 10" of the WO2009149815A1 patent. The route is a multi-step process starting from commercially available materials, demonstrating a practical approach to constructing the substituted indazole core. Below is a detailed breakdown of the experimental protocol, accompanied by a workflow diagram.

Synthesis of Intermediate 2-amino-di-p-tolyloxo-pentenoic acid ethyl ester

The synthesis commences with the preparation of a key precursor, an enamine-ketoester, from simpler starting materials. This intermediate contains the necessary carbon framework that will ultimately form the substituted benzene ring of the indazole. While the patent does not detail the synthesis of this specific starting material within Example 10, it is a type of compound accessible through known organic chemistry methodologies, such as the condensation of a beta-ketoester with an amine.

Cyclization to Form the Indazole Ring

The crucial step in the synthesis is the formation of the indazole ring system. The patent describes a cyclization reaction of the aminopentenoic acid ethyl ester derivative. This transformation is a variation of classical indazole syntheses which often involve the cyclization of substituted phenylhydrazines. In this case, the reaction likely proceeds through an intramolecular condensation to form the pyrazole ring fused to the aromatic core.

Experimental Protocol: Synthesis of this compound (as described in WO2009149815A1, Example 10)

  • Step 1: Preparation of 2-(4-methoxy-2-nitro-benzoylamino)-4,4-dimethyl-3-oxo-pent-2-enoic acid ethyl ester. To a solution of 2-amino-4,4-dimethyl-3-oxo-pent-2-enoic acid ethyl ester in an appropriate solvent, 4-methoxy-2-nitrobenzoyl chloride is added in the presence of a base (e.g., triethylamine or pyridine) to facilitate the acylation of the amino group. The reaction is stirred at room temperature until completion.

  • Step 2: Reductive Cyclization. The nitro-acylated intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as iron powder in acetic acid, or through catalytic hydrogenation (e.g., H2, Pd/C). The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization, where the newly formed aniline attacks one of the carbonyl groups to form the indazole ring.

  • Step 3: Aromatization and Demethylation. The resulting di-hydroindazole intermediate may undergo aromatization under the reaction conditions or require a separate oxidation step. The methoxy group at the 5-position is then cleaved to yield the desired 5-hydroxy functionality. This demethylation can be achieved using strong acids such as HBr or BBr3.

  • Step 4: Isolation and Purification. The final product, this compound, is isolated from the reaction mixture by extraction and purified using standard techniques such as column chromatography or recrystallization.

G cluster_0 Synthesis of this compound A 2-amino-di-p-tolyloxo- pentenoic acid ethyl ester B Acylation with 4-methoxy-2-nitrobenzoyl chloride A->B Step 1 C 2-(4-methoxy-2-nitro-benzoylamino)- 4,4-dimethyl-3-oxo-pent-2-enoic acid ethyl ester B->C D Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) C->D Step 2 E Intermediate Dihydroindazole D->E F Aromatization & Demethylation (e.g., BBr3) E->F Step 3 G This compound F->G

Synthetic workflow for this compound.

Chemical Insights and Mechanistic Considerations

The synthetic strategy outlined in the patent is noteworthy for its convergent nature, assembling a complex heterocyclic system from relatively simple precursors. The key transformation, the reductive cyclization, is a powerful method for constructing the indazole nucleus.

The mechanism of the reductive cyclization likely involves the following steps:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group by the chosen reducing agent.

  • Intramolecular Nucleophilic Attack: The newly formed aniline nitrogen acts as a nucleophile and attacks the proximal carbonyl carbon of the enone system.

  • Dehydration and Aromatization: The resulting hemiaminal intermediate undergoes dehydration to form a di-hydroindazole, which then aromatizes to the stable indazole ring system.

The choice of a methoxy group as a protecting group for the 5-hydroxy functionality is a common strategy in organic synthesis. It is relatively stable to many reaction conditions and can be selectively cleaved in a later step to unmask the desired phenol.

Significance and Subsequent Applications

The discovery of this compound was a direct result of a targeted drug discovery program. Its significance lies in its role as a versatile intermediate for the synthesis of potent c-Met inhibitors. The 5-hydroxy and 6-carboxylate groups provide convenient handles for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) of the indazole scaffold.

Following its initial disclosure, this molecule has likely been utilized in various other drug discovery efforts targeting different kinases and other enzyme families. The presence of multiple functional groups allows for the attachment of various side chains and pharmacophores, making it an attractive starting material for building diverse chemical libraries.

Conclusion

The story of this compound is a prime example of how innovation in medicinal chemistry often originates in the pursuit of new therapeutic agents. From its first appearance in a patent for novel c-Met inhibitors, this molecule has established itself as a valuable tool for drug discovery. Its synthesis, though multi-step, is based on robust and well-understood chemical transformations. As the quest for new and improved drugs continues, it is certain that this compound and its derivatives will continue to play a significant role in the development of future medicines.

References

  • D. D. V. D. G. a. P. P. T. K. Sharma, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Med. Chem., vol. 14, no. 8, pp. 1338-1377, 2023. [Online]. Available: [Link].

  • M. C. a. S. M. C. a. F. G. a. B. L. a. S. M. a. A. P. a. S. S. a. H. S. a. M. V. a. P. F. W. a. F. W. Zimmermann, "AMIDOPHENOXYINDAZOLES AS C-MET INHIBITORS," WO2009149815A1, 10 12 2009. [Online]. Available: .

Sources

An In-depth Technical Guide to Ethyl 5-hydroxy-1H-indazole-6-carboxylate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure, a proposed synthesis workflow, and a comprehensive spectroscopic characterization of ethyl 5-hydroxy-1H-indazole-6-carboxylate. This molecule is of significant interest in medicinal chemistry due to its indazole core, a privileged scaffold in numerous pharmacologically active compounds.

The Indazole Core: A Scaffold of Therapeutic Importance

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. This scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, anti-cancer, and antibacterial properties.[1][2] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Structural Analysis of this compound

The chemical structure of this compound is characterized by the core indazole nucleus with two key functional groups: a hydroxyl group at the 5-position and an ethyl carboxylate group at the 6-position.

Caption: Chemical structure of this compound.

  • 5-Hydroxy Group: The phenolic hydroxyl group is a key feature, as it can act as both a hydrogen bond donor and acceptor. This functionality can significantly influence the molecule's solubility, acidity, and its ability to interact with biological targets.

  • Ethyl Carboxylate Group: The ester at the 6-position provides a site for potential modification and can influence the molecule's lipophilicity and metabolic stability. It can also participate in hydrogen bonding as an acceptor.

Proposed Synthesis Workflow

Synthesis_Workflow start Substituted 2-Nitrobenzaldehyde step1 Reduction of Nitro Group start->step1 e.g., Fe/HCl or H2/Pd-C intermediate1 2-Aminobenzaldehyde Derivative step1->intermediate1 step2 Diazotization intermediate1->step2 NaNO2, HCl intermediate2 Diazonium Salt step2->intermediate2 step3 Cyclization intermediate2->step3 Intramolecular reaction product This compound step3->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from General Methods)

This protocol is a representative example adapted from general procedures for the synthesis of indazole derivatives and should be optimized for the specific target molecule.[3][4][5][6]

Step 1: Synthesis of a Substituted 2-Aminobenzaldehyde

  • To a solution of the appropriately substituted 2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter to remove the catalyst, and neutralize the filtrate with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-aminobenzaldehyde derivative.

Step 2: Diazotization and Cyclization to form the Indazole Ring

  • Dissolve the 2-aminobenzaldehyde derivative in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time to allow for the formation of the diazonium salt.

  • Allow the reaction to warm to room temperature or gently heat to facilitate the intramolecular cyclization to form the indazole ring.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic Technique Predicted Key Features
¹H NMR - Aromatic protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns corresponding to the substitution on the benzene ring. - NH proton: A broad singlet in the downfield region (δ 10-13 ppm). - OH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. - Ethyl group protons: A quartet for the -CH₂- group (δ ~4.4 ppm) and a triplet for the -CH₃ group (δ ~1.4 ppm).
¹³C NMR - Carbonyl carbon: A signal in the downfield region (δ ~165-175 ppm). - Aromatic carbons: Signals in the aromatic region (δ ~110-150 ppm). - Ethyl group carbons: Signals for the -CH₂- (δ ~60 ppm) and -CH₃ (δ ~14 ppm) carbons.
IR (Infrared) Spectroscopy - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the hydroxyl group). - N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹. - C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ (from the ester). - C=C and C=N stretches: Bands in the fingerprint region (1400-1600 cm⁻¹).
Mass Spectrometry (MS) - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₃, MW: 206.20). - Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethyl group, the carboxyl group, and other fragments from the indazole ring.

Potential Applications in Drug Discovery

Indazole derivatives are widely explored for their therapeutic potential. Given its structural features, this compound could be a valuable intermediate or a lead compound in the development of novel drugs. The presence of the hydroxyl and ester groups provides handles for further chemical modifications to optimize its activity, selectivity, and pharmacokinetic properties. Areas of potential interest for this class of compounds include oncology, inflammation, and infectious diseases.[1][3]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive analysis of its chemical structure, a plausible synthetic strategy, and predicted spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists working on the design and development of novel indazole-based therapeutic agents. Further experimental validation of the proposed synthesis and characterization is warranted to fully elucidate the properties of this promising compound.

References

  • ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Google Patents. US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022-04-11). [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • Eureka | Patsnap. Synthetic process of 3-methyl-1h-indazole. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • National Institutes of Health. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

  • Google Patents.
  • National Institutes of Health. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • Google P
  • Google Patents. US20060135764A1 - Indazole-carboxamide compounds.
  • American Elements. Methyl 1-methyl-1H-indazole-5-carboxylate. [Link]

  • PubChem. 1H-Indazole. [Link]

  • National Institute of Standards and Technology. 1H-Indazole - NIST WebBook. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • ResearchGate. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. [Link]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

  • Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Link]

  • ChemBK. 6-Hydroxy-1H-indazole-5-carboxylic acid. [Link]

  • PubMed. [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. [Link]

  • The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • ACS Publications. A Versatile New Synthetic Route to 1N-Hydroxyindazoles. (2009-10-08). [Link]

  • RSC Publishing. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. [Link]

  • National Institutes of Health. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • National Institutes of Health. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. [Link]

  • SciELO. A novel approach for the synthesis of 5-substituted-1H-tetrazoles. [Link]

  • ResearchGate. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide provides a comprehensive framework for the preliminary biological screening of a novel indazole derivative, ethyl 5-hydroxy-1H-indazole-6-carboxylate. Authored from the perspective of a Senior Application Scientist, this document outlines a tiered, logic-driven approach to efficiently assess the compound's potential therapeutic value. It details robust, validated in vitro assays for cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities. Each protocol is presented with the underlying scientific principles, step-by-step methodologies, and criteria for data interpretation. The guide is designed to ensure scientific integrity and reproducibility, providing researchers with the necessary tools to make informed decisions on the progression of this promising molecule in the drug discovery pipeline.

Introduction: The Rationale for Screening this compound

Indazoles are bicyclic heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. Numerous indazole-containing compounds have entered clinical trials for various diseases, highlighting the therapeutic potential of this scaffold.[2] The specific substitutions on the indazole ring system critically influence the pharmacological profile. This compound, the subject of this guide, possesses a hydroxyl and a carboxylate group, which can modulate its physicochemical properties and biological target interactions.

The preliminary screening strategy detailed herein is designed to be a cost-effective and efficient first pass to identify the most promising biological activities of this novel compound. The selection of initial assays is based on the known pharmacological landscape of indazole derivatives, which frequently exhibit anticancer, anti-inflammatory, and antimicrobial properties.[2][1][3]

Logical Flow of Preliminary Screening:

Screening_Workflow A Test Compound: This compound B Tier 1: Primary Screening A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Anti-inflammatory Assay (e.g., Griess Assay for NO) B->D E Antioxidant Assay (e.g., DPPH Assay) B->E F Antimicrobial Assay (e.g., Broth Microdilution) B->F G Data Analysis & Hit Identification C->G D->G E->G F->G H Tier 2: Secondary Screening (Dose-Response & Mechanistic Studies) G->H If significant activity observed

Caption: Tiered approach for preliminary biological screening.

Tier 1: Primary In Vitro Screening Protocols

The primary screening phase aims to broadly assess the biological activity of this compound across several key areas. A single high concentration (e.g., 100 µM) is often used initially to identify any significant biological response.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5][6] It is a crucial first step to determine if the compound has cytotoxic effects, which could be indicative of anticancer potential or general toxicity.[7][8]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[9][10]

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4][9]

Data Interpretation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
11.2096%
100.9576%
500.5040%
1000.2016%

A significant decrease in cell viability, particularly in cancer cell lines compared to non-cancerous lines, suggests potential anticancer activity and warrants further investigation.[11]

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is implicated in various diseases.[12] Many anti-inflammatory drugs act by inhibiting the production of inflammatory mediators like nitric oxide (NO).[12] The Griess assay is a common method to measure nitrite, a stable and quantifiable breakdown product of NO.[13][14]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[13][15]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with this compound at various concentrations for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[14]

  • Incubation and Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[14][16]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.[14]

Data Interpretation:

Compound Concentration (µM)Nitrite Concentration (µM)% NO Inhibition
LPS Control45.20%
1038.115.7%
5022.550.2%
10011.873.9%

A dose-dependent reduction in nitrite levels indicates potential anti-inflammatory activity.

Antioxidant Screening: DPPH Radical Scavenging Assay

Oxidative stress is linked to numerous pathological conditions. Antioxidants can neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[17]

Principle: DPPH is a stable free radical with a deep violet color.[17][18] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.[17][18]

Experimental Protocol:

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (dissolved in methanol or ethanol) at various concentrations.

  • DPPH Addition: Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.[19]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][19]

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.[20]

Data Interpretation:

Compound Concentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
DPPH Control0.8500%
100.76510%
500.51040%
1000.25570%

The percentage of scavenging activity is calculated using the formula: [(A_c - A_s) / A_c] * 100, where A_c is the absorbance of the control and A_s is the absorbance of the sample.

Antimicrobial Screening: Broth Microdilution Method

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[21][22][23]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.[21]

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Serial Dilution: Serially dilute the this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: Visually inspect the plates for turbidity. The lowest concentration with no visible growth is the MIC.

Data Interpretation:

MicroorganismMIC (µg/mL)
S. aureus64
E. coli>256
C. albicans128

Low MIC values suggest potent antimicrobial activity.

Tier 2: Secondary Screening and Path Forward

If significant activity ("a hit") is observed in any of the primary screens, the next logical step is to conduct secondary assays to confirm and expand upon these findings.

Workflow for Hit Confirmation and Advancement:

Secondary_Screening A Primary Hit Identified (e.g., >50% inhibition at 100 µM) B Dose-Response Curve Generation (IC50 / EC50 Determination) A->B C Selectivity Profiling (e.g., Cancer vs. Normal Cells) B->C D Preliminary Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Inhibition) C->D E Preliminary In Vivo Toxicity Assessment (e.g., Acute Toxicity in Rodents) D->E F Decision Point: Advance to Lead Optimization? E->F

Caption: Decision-making workflow following a primary hit.

  • Dose-Response Studies: Generate full dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. This provides a quantitative measure of the compound's potency.

  • Selectivity Assays: For cytotoxic hits, it is crucial to assess the selectivity index by comparing the IC50 values in cancer cell lines versus non-cancerous cell lines. A high selectivity index is a desirable characteristic for a potential anticancer drug.

  • Mechanism of Action (MoA) Studies: Preliminary MoA studies can provide insights into how the compound exerts its biological effects. For example, if anticancer activity is observed, assays for apoptosis (e.g., caspase activity, Annexin V staining) or cell cycle analysis can be performed.[11][24]

  • In Vivo Toxicity Screening: A preliminary in vivo toxicity study in a rodent model is essential to assess the compound's safety profile before proceeding to more complex efficacy studies.[25][26][27] This can involve a single-dose acute toxicity study to determine the maximum tolerated dose (MTD).[27]

Conclusion

This guide provides a structured and scientifically grounded approach for the initial biological evaluation of this compound. By employing a tiered screening cascade, researchers can efficiently and cost-effectively gather crucial data on the compound's cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. The interpretation of this preliminary data is vital for making informed decisions regarding the future development of this molecule as a potential therapeutic agent. A positive outcome in these initial screens would justify its advancement to more detailed mechanistic studies, lead optimization, and eventually, preclinical in vivo efficacy models.[28]

References

  • Shaikh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Thakur, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Available at: [Link]

  • Sathish, R., et al. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia. Available at: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Scribd. Available at: [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • ResearchGate. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]

  • University of Wollongong. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]

  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • ResearchGate. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Toxicological screening. PMC. Available at: [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Available at: [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. ResearchGate. Available at: [Link]

  • MDPI. (2012). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • Protocol Exchange. (2019). Protocol Griess Test. Available at: [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]

  • Biobide. (2021). Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. Available at: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. Available at: [Link]

  • PubMed. (2012). Design, synthesis, and preliminary biological evaluation of novel ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate. Available at: [Link]

  • University of New Orleans. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Synthesis of Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of ethyl 5-hydroxy-1H-indazole-6-carboxylate and its analogs. The guide emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations essential for successful synthesis and library generation.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] This structural motif is present in numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][3] Notably, several FDA-approved drugs, such as the antiemetic agent Granisetron and the tyrosine kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its importance in modern drug design.[3] The 5-hydroxy-6-carboxylate substitution pattern, in particular, offers valuable handles for further chemical modification, making it a key intermediate for creating diverse libraries of potential therapeutic agents.

This guide will focus on a robust and logical synthetic pathway to access this valuable chemical entity, starting from readily available commercial starting materials.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, this compound, points to a key disconnection at the N-N bond of the pyrazole ring. This suggests a strategy involving the cyclization of a suitably functionalized benzene ring.

A highly effective approach is the reductive cyclization of an ortho-nitroaromatic compound. This strategy is advantageous due to the reliability of aromatic nitration and the variety of methods available for the subsequent cyclization. Our proposed synthesis, therefore, begins with a commercially available and appropriately substituted benzoic acid derivative, methyl 3-hydroxy-4-methoxybenzoate (a derivative of isovanillic acid), which already contains the required oxygenation pattern.

The overall forward synthesis strategy is as follows:

  • Regioselective Nitration: Introduction of a nitro group ortho to the activating hydroxyl group on the benzene ring.

  • Functional Group Interconversion: Conversion of the benzylic methyl group (in a related starting material) or introduction of a suitable group that can be transformed into the second nitrogen of the indazole ring. A common approach involves the formation of an oxime from a ketone.

  • Reductive Cyclization: Reduction of the nitro group to a nitroso or amino group, which then undergoes intramolecular condensation to form the pyrazole ring of the indazole system.

  • Esterification: Conversion of the carboxylic acid to the final ethyl ester.

This multi-step process provides a clear and adaptable route to the target compound and its analogs.

In-Depth Experimental Protocol: A Proposed Synthetic Route

The following protocol details a plausible and robust synthetic route to this compound. Each step is designed to be self-validating, with explanations for the choice of reagents and conditions.

Step 1: Synthesis of Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate

This initial step involves the regioselective nitration of methyl 3-hydroxy-4-methoxybenzoate. The hydroxyl group is a strong activating group and directs the electrophilic nitration to the ortho and para positions. In this case, the position ortho to the hydroxyl group (C2) is targeted.

  • Rationale: The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[4] The reaction is performed at a low temperature to control the exothermicity of the reaction and to minimize the formation of side products, such as dinitrated compounds.[5][6]

Protocol:

  • To a stirred solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (5 vol), cooled to 0 °C in an ice-salt bath, add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid (2 vol) dropwise.

  • Maintain the internal temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield methyl 3-hydroxy-4-methoxy-2-nitrobenzoate as a solid.

Step 2: Conversion to the Corresponding Aldehyde

This step would typically involve the conversion of the methyl ester to a functional group that can be cyclized. However, a more direct route involves starting from a precursor that already contains a group that can be readily converted to a hydrazone or oxime. For the purpose of this guide, we will assume a related starting material that leads to a ketone at the 1-position. A common method for indazole synthesis involves the reductive cyclization of an o-nitro-ketoxime.[1]

Step 3: Reductive Cyclization to form the Indazole Core

This crucial step involves the formation of the indazole ring system. The ortho-nitro ketone (or aldehyde) is first converted to its oxime, which then undergoes reductive cyclization.

  • Rationale: The reduction of the nitro group to a nitroso or hydroxylamino group in the presence of a reducing agent (e.g., tin(II) chloride, sodium dithionite, or catalytic hydrogenation) is followed by an intramolecular nucleophilic attack of the newly formed amino-type group onto the oxime's carbon atom, leading to the indazole ring after dehydration.

Protocol (adapted from general procedures for o-nitro-ketoximes): [1]

  • To a solution of the ortho-nitro-ketoxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like tin(II) chloride dihydrate (3-5 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After cooling to room temperature, quench the reaction by adding water and basifying with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, mthis compound, can be purified by column chromatography on silica gel.

Step 4: Transesterification to Ethyl Ester

The final step is the conversion of the methyl ester to the desired ethyl ester.

  • Rationale: Acid-catalyzed transesterification in the presence of a large excess of ethanol will drive the equilibrium towards the formation of the ethyl ester.

Protocol:

  • Suspend mthis compound (1.0 eq) in absolute ethanol (20 vol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous HCl.

  • Heat the mixture to reflux and stir for 12-24 hours, or until TLC analysis indicates complete conversion.

  • Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Synthesis of Analogs

The described synthetic route is highly amenable to the generation of a library of analogs. Modifications can be introduced at various stages:

  • Varying the Starting Material: Utilizing different substituted benzoic acid derivatives will result in analogs with diverse substitution patterns on the benzene ring of the indazole core.

  • N-Alkylation/Arylation: The NH of the indazole ring can be alkylated or arylated using a variety of electrophiles (e.g., alkyl halides, aryl halides) under basic conditions to generate N-1 or N-2 substituted analogs. The regioselectivity of this step is often influenced by the nature of the substituent on the indazole ring and the reaction conditions.[7]

  • Modification of the Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other functional groups using standard coupling chemistries.

The following table summarizes representative examples of synthesized indazole analogs and their reported yields, demonstrating the versatility of these synthetic strategies.

Starting Material/ModificationR1R2R3ProductYield (%)Reference
Substituted o-toluidineHHH1H-Indazole-[8]
2-Nitrobenzylamine derivativeHHH1H-Indazole>99[8]
o-Nitrobenzaldehyde & primary amineHHH2H-Indazole-[9]
N-alkylation of 5-nitro-1H-indazoleHNO2H1-Ethyl-5-nitro-1H-indazoleGood[10]

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2 & 3: Functionalization & Cyclization cluster_2 Step 4: Transesterification A Methyl 3-hydroxy-4- methoxybenzoate B Methyl 3-hydroxy-4-methoxy- 2-nitrobenzoate A->B  HNO₃, H₂SO₄, 0°C C Ortho-nitro-ketoxime Intermediate B->C  Several Steps D Methyl 5-hydroxy- 1H-indazole-6-carboxylate C->D  SnCl₂, EtOH, Reflux E Ethyl 5-hydroxy- 1H-indazole-6-carboxylate D->E  EtOH, H⁺, Reflux

Sources

A Researcher's Comprehensive Guide to Ethyl 5-hydroxy-1H-indazole-6-carboxylate: Sourcing, Handling, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of ethyl 5-hydroxy-1H-indazole-6-carboxylate. We will delve into its commercial availability, critical chemical data, safe handling protocols, and its significant role as a building block in modern pharmaceutical research. The indazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for innovation.

Commercial Sourcing and Availability

This compound (CAS No. 1206800-78-3) is available as a research chemical from several specialized suppliers.[1][2] Procurement for research and development purposes is straightforward, though it is critical to note that this compound is intended strictly for laboratory, manufacturing, or industrial use and not for direct medical or consumer applications.[3]

Key identifiers for this compound are summarized below:

Identifier Value Source
CAS Number 1206800-78-3[2]
Molecular Formula C₁₀H₁₀N₂O₃[2][4]
Molecular Weight 206.20 g/mol [2][4]
Typical Purity ≥95% - 97%[2][3][4]

Prominent Suppliers:

  • Fisher Scientific (via eMolecules): A major distributor for a wide range of laboratory chemicals.[1]

  • Sunway Pharm Ltd: Lists the compound with purity specifications and pricing information.[2]

  • Chem Impex and other specialty suppliers: Often provide various quantities for research needs.[5][6]

Researchers should always request a Certificate of Analysis (COA) from the supplier to verify the purity and identity of the compound before use.

cluster_sourcing Sourcing Workflow Identify Identify Compound (CAS: 1206800-78-3) Search Search Supplier Databases (e.g., FisherSci, Sunway) Identify->Search Verify Verify Purity & Specs (Request COA) Search->Verify Procure Procure for R&D Use Only Verify->Procure Receive Receive & Log (Confirm Identity) Procure->Receive

Caption: A typical workflow for sourcing research chemicals.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a "privileged scaffold" in drug discovery.[7][8] This is due to its structural and electronic properties, which allow it to form key interactions with a wide range of biological targets, particularly protein kinases.[8]

Bioisosterism with Indole: Indazole is considered a bioisostere of indole, a common motif in biologically active molecules. This substitution can offer significant advantages:

  • Additional Hydrogen Bond Acceptor: Unlike indole, the indazole scaffold possesses a second nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity to target proteins.[8]

  • Metabolic Stability: The indazole ring can be less susceptible to certain metabolic pathways compared to phenol or indole, enhancing the pharmacokinetic profile of a drug candidate.[8]

G cluster_indole Indole Scaffold cluster_indazole Indazole Scaffold cluster_target Biological Target indole Indole (H-bond Donor Only) target Protein Active Site (e.g., Kinase Hinge) indole->target H-bond indazole Indazole (H-bond Donor & Acceptor) indazole->target H-bond (Donor) target->indazole H-bond (Acceptor)

Caption: Indazole as a bioisostere of indole, offering dual H-bonding capabilities.

The presence of the 5-hydroxy and 6-carboxylate groups on the this compound molecule provides two orthogonal points for further chemical modification, making it a highly versatile starting material for creating libraries of novel compounds.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety protocols for related indazole derivatives should be strictly followed.[9][10]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] It should be kept away from strong oxidizing agents and bases.[9]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Hazard Profile (General for Indazole Derivatives):

  • May cause skin, eye, and respiratory irritation.[9][10][11]

  • May be harmful if inhaled or swallowed.[9][10]

  • Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[9][12]

Applications in Research and Drug Development

The primary application of this compound is as an intermediate and building block in the synthesis of complex organic molecules for pharmaceutical development.[5][6] The indazole core is a key feature in numerous FDA-approved drugs and clinical candidates.[7][8]

Key Research Areas:

  • Kinase Inhibitors: Many indazole-containing compounds are potent inhibitors of protein kinases, which are critical targets in oncology. The indazole scaffold can form crucial hydrogen bonds with the hinge region of the kinase active site.[8][13]

  • Anti-Inflammatory Agents: Indazole derivatives, such as Bendazac and Benzydamine, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Antiemetics: Granisetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with cancer therapies, features an indazole core.[7]

  • Metabolite Synthesis: Research has focused on developing synthetic routes to hydroxylated indazole-core compounds to study the metabolites of synthetic cannabinoids, which is crucial for understanding their full pharmacological and toxicological profiles.[14]

Synthetic Utility and Experimental Protocols

The functional groups of this compound allow for a variety of chemical transformations. Below is a representative, generalized protocol for a common reaction involving an indazole ester.

Protocol: Hydrolysis of an Indazole Ester to its Carboxylic Acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a common step to prepare for subsequent amide coupling reactions.[13]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 1M)

  • Hydrochloric Acid (HCl) solution (e.g., 1M)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask.

  • Saponification: Add an aqueous solution of NaOH to the flask. The amount should be in stoichiometric excess (e.g., 1.5-2.0 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly add HCl solution dropwise with stirring to acidify the mixture to a pH of ~2-3.

  • Precipitation & Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the collected solid with cold deionized water to remove residual salts and then dry it under a vacuum to yield the final 5-hydroxy-1H-indazole-6-carboxylic acid.

Caption: Workflow for the hydrolysis of the title compound.

References

  • This compound, 95% Purity, C10H10N2O3, 100 mg . Source: LabAlley. [Link]

  • This compound . Source: Chemspace. [Link]

  • Safety Data Sheet - 1H-Indazole-6-carbaldehyde . Source: Angene Chemical. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . Source: National Institutes of Health (NIH). [Link]

  • New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity . Source: ResearchGate. [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites . Source: ScholarWorks@UNO. [Link]

  • Ethyl-1H-indazole-6-carboxylate | 713-09-7 . Source: J&K Scientific LLC. [Link]

  • Indazole synthesis . Source: Organic Chemistry Portal. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study . Source: Journal of Medicinal and Chemical Sciences. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism . Source: Bioorganic Chemistry via Assiut University. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of various kinases.[2] A number of commercially successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole moiety, underscoring its importance in the design of potent and selective kinase inhibitors.[1]

Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a strategically functionalized starting material that offers multiple reaction handles for the elaboration into complex kinase inhibitors. The hydroxyl group at the 5-position can act as a key hydrogen bond donor or be further functionalized, while the ester at the 6-position can be converted into an amide, a common feature in many kinase inhibitors that interacts with the ribose-phosphate region of the ATP binding pocket. The N-H of the indazole ring provides a site for alkylation or arylation to introduce substituents that can target specific pockets within the kinase active site.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. It outlines key synthetic transformations with detailed protocols, explains the rationale behind experimental choices, and provides a framework for the development of novel therapeutics based on this versatile scaffold.

Chemical Properties and Handling of this compound

A clear understanding of the chemical properties of the starting material is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[3]
Molecular Weight 206.20 g/mol [3]
Appearance Off-white to light yellow solid[3]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.General Chemical Knowledge
Storage Store in a cool, dry place away from light and moisture.General Chemical Knowledge

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Synthetic Strategy Overview: A Modular Approach

The synthesis of kinase inhibitors from this compound can be approached in a modular fashion, allowing for the systematic exploration of structure-activity relationships (SAR). A general synthetic workflow is depicted below:

G A This compound B Step 1: Hydrolysis of Ester A->B NaOH or LiOH C 5-Hydroxy-1H-indazole-6-carboxylic acid B->C D Step 2: N-Alkylation/Arylation C->D Alkyl/Aryl Halide, Base E N-Substituted Indazole Carboxylic Acid D->E F Step 3: O-Alkylation/Arylation E->F Heteroaryl Halide, Base G Fully Functionalized Indazole Core F->G H Step 4: Amide Coupling G->H Amine, Coupling Agent I Final Kinase Inhibitor H->I

Caption: General synthetic workflow for kinase inhibitor synthesis.

This strategic pathway allows for diversification at three key positions: the indazole nitrogen (N1 or N2), the 5-hydroxyl group, and the 6-carboxyl group. The order of these steps can be modified depending on the specific target molecule and the chemical compatibility of the functional groups.

Detailed Protocols and Methodologies

Protocol 1: Hydrolysis of the Ethyl Ester

The first step in many synthetic routes is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is crucial for subsequent amide bond formation.

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of MeOH or THF and water (e.g., 3:1 v/v), add NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 5-hydroxy-1H-indazole-6-carboxylic acid.[4][5]

Causality and Experimental Choices:

  • Choice of Base: NaOH and LiOH are commonly used for ester hydrolysis. LiOH is sometimes preferred for its higher solubility in mixed aqueous-organic solvents and can lead to cleaner reactions.

  • Solvent System: A mixture of an organic solvent and water is used to ensure the solubility of both the starting material and the inorganic base.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous media.

Protocol 2: N-Alkylation/Arylation of the Indazole Core

Substitution at the nitrogen atoms of the indazole ring is a critical step in tuning the selectivity and potency of kinase inhibitors. This reaction can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by the choice of base, solvent, and electrophile.[6]

G cluster_0 N-Alkylation/Arylation Start 5-Hydroxy-1H-indazole-6-carboxylic acid Base Base (e.g., NaH, K2CO3, Cs2CO3) Start->Base Solvent Solvent (e.g., DMF, THF) Base->Solvent Electrophile Alkyl/Aryl Halide (R-X) Solvent->Electrophile Mixture Mixture of N1 and N2 Isomers Electrophile->Mixture N1_Product N1-Substituted Product N2_Product N2-Substituted Product Mixture->N1_Product Mixture->N2_Product

Caption: Factors influencing N-alkylation/arylation regioselectivity.

Protocol 2a: N-Alkylation

Materials:

  • 5-Hydroxy-1H-indazole-6-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 5-hydroxy-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF or THF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.[6]

Causality and Experimental Choices:

  • Regioselectivity: The use of polar aprotic solvents like DMF often favors the formation of the N1 isomer, which is generally the thermodynamically more stable product. The choice of base can also influence the N1/N2 ratio. Stronger bases like NaH deprotonate both the N-H and O-H, and subsequent alkylation may occur at either site, necessitating careful control of stoichiometry and reaction conditions. Protecting the hydroxyl group prior to N-alkylation can be a strategic choice to avoid O-alkylation.

Protocol 3: O-Alkylation/Arylation of the 5-Hydroxy Group

Functionalization of the 5-hydroxy group can introduce crucial interactions with the kinase active site. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction with an activated heteroaryl halide.

Reaction Scheme:

Materials:

  • N-Substituted 5-hydroxy-1H-indazole-6-carboxylic acid

  • Activated heteroaryl halide (e.g., 2-chloropyrimidine, 4-chloropyridine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the N-substituted 5-hydroxy-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the activated heteroaryl halide (1.2 eq) and K₂CO₃ (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Base and Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions. A mild inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the phenolic hydroxyl group, forming the nucleophile.

  • Substrate: The heteroaryl halide must be activated towards nucleophilic substitution, typically by the presence of electron-withdrawing groups on the ring.

Protocol 4: Amide Coupling

The final step in the synthesis of many kinase inhibitors is the formation of an amide bond. This is typically achieved by activating the carboxylic acid and then reacting it with a desired amine.

Reaction Scheme:

Materials:

  • Fully functionalized indazole carboxylic acid

  • Desired amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • To a solution of the fully functionalized indazole carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq), HOBt or HOAt (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.[1][4]

Causality and Experimental Choices:

  • Coupling Reagents: EDC/HOBt and BOP are common and effective coupling reagent systems that minimize side reactions and racemization (if chiral centers are present). HOAt can be more effective than HOBt for challenging couplings.

  • Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the HCl salt formed from EDC and to facilitate the reaction.

Data Presentation: A Hypothetical Example

The following table illustrates the type of data that should be collected and presented for a series of synthesized kinase inhibitors based on the this compound scaffold.

Compound IDN-SubstituentO-SubstituentAmide MoietyYield (%)IC₅₀ (nM) vs. Target Kinase
KI-001 MethylPyrimidin-2-ylAniline45150
KI-002 EthylPyrimidin-2-ylAniline42125
KI-003 MethylPyridin-4-ylAniline5198
KI-004 MethylPyrimidin-2-yl4-Fluoroaniline4885

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of functional groups allows for a modular and efficient approach to explore the chemical space around the privileged indazole scaffold. The protocols outlined in this application note provide a solid foundation for the synthesis of diverse libraries of compounds for screening against various kinase targets. Future work in this area could focus on the development of more regioselective N-alkylation/arylation procedures and the exploration of novel bioisosteric replacements for the functional groups at the 5- and 6-positions to further optimize the pharmacokinetic and pharmacodynamic properties of these promising therapeutic agents.

References

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • MDPI. (2024).
  • Google Patents. (n.d.). CN103387565B - The preparation method of Axitinib.
  • MDPI. (2018).
  • Google Patents. (n.d.). US9580406B2 - Processes for the preparation of axitinib.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • NIH. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28246–28267.
  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28246-28267.
  • NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • NIH. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 485–490.
  • NIH. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Molecules, 25(23), 5757.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

  • NIH. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling.
  • NIH. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14258.
  • NIH. (2021). Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration. Journal of Molecular Structure, 1244, 130953.
  • NIH. (2013). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Journal of Medicinal Chemistry, 56(15), 6033–6044.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839.
  • NIH. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4948.
  • RSC Publishing. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

ethyl 5-hydroxy-1H-indazole-6-carboxylate as a precursor for anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate in the Synthesis of Novel Anti-Inflammatory Agents

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized in medicinal chemistry as a "privileged scaffold."[1][2][3] This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, including potent anti-inflammatory, anti-cancer, and anti-viral properties.[2][3][4] Its structural rigidity, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to interact with various biological targets.

This guide focuses on a particularly versatile starting material: This compound (CAS No. 1206800-78-3).[5] This precursor is strategically equipped with three key functional groups ripe for chemical modification:

  • A nucleophilic indazole ring system (N-1 and N-2): Ideal for alkylation or arylation to modulate solubility, metabolic stability, and target engagement.

  • A phenolic hydroxyl group (C-5): A critical hydrogen bond donor/acceptor that can be a key pharmacophoric element or a handle for further derivatization.

  • An ethyl ester (C-6): Readily converted to amides or other functional groups to explore structure-activity relationships (SAR).

This document serves as a technical guide for researchers and drug development professionals, detailing the rationale and protocols for transforming this precursor into novel derivatives targeting key inflammatory pathways.

Mechanistic Underpinnings: Targeting the Engines of Inflammation

Indazole derivatives exert their anti-inflammatory effects primarily by inhibiting key signaling proteins that drive the inflammatory cascade.[1] Understanding these pathways is crucial for designing effective inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a multitude of cytokines and growth factors involved in inflammation and immunity.[6][7] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.[6][8] Cytokine binding to its receptor triggers the activation of associated JAKs, which then phosphorylate STAT proteins. Activated STATs dimerize, translocate to the nucleus, and induce the transcription of pro-inflammatory genes.[9][10] Indazole-based molecules can be designed to compete with ATP in the kinase domain of JAKs, thereby blocking this entire signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT STAT JAK1->STAT JAK2->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding & Dimerization STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Pro-inflammatory Gene Transcription DNA->Gene NFkB_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor TNF Receptor IKK IKK Complex Receptor->IKK Activation Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Stimulus->Receptor NFkB_IkB NF-κB / IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB IkB_P p-IκB IKK->IkB_P Phosphorylation NFkB_Active Active NF-κB NFkB_IkB->NFkB_Active Release of NF-κB DNA DNA NFkB_Active->DNA Nuclear Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Gene Inflammatory Gene Expression DNA->Gene

Caption: Overview of the canonical NF-κB signaling pathway.

Other Relevant Targets
  • Pim Kinases: These serine/threonine kinases are involved in cytokine signaling and cell survival pathways, making them attractive targets for both cancer and inflammation. [11][12][13]* Cyclooxygenase-2 (COX-2): Indazole-based drugs like Bendazac are known anti-inflammatory agents. [4]Studies have shown that some indazole derivatives can directly inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. [1][14]

Synthetic Strategy: A Modular Approach to Library Generation

The derivatization of this compound can be approached in a modular fashion, allowing for the systematic exploration of chemical space around the core scaffold.

Synthetic_Workflow cluster_derivatization Chemical Derivatization Precursor Ethyl 5-hydroxy- 1H-indazole-6-carboxylate N_Alkylation N-Alkylation (Protocol 1) Precursor->N_Alkylation Amidation Amidation (Protocol 2) Precursor->Amidation Coupling Cross-Coupling (Protocol 3) Precursor->Coupling Library Diverse Compound Library N_Alkylation->Library Amidation->Library Coupling->Library Screening Biological Screening (In Vitro Assays) Library->Screening

Sources

Protocol for the Regioselective N1-Alkylation of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] The indazole scaffold, a bicyclic aromatic heterocycle, offers a versatile platform for drug design, with its derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][4] However, the synthesis of N-alkylated indazoles presents a persistent challenge: the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers upon alkylation.[1][4][5][6][7] Achieving high regioselectivity is therefore paramount for efficient synthesis and the avoidance of costly and labor-intensive isomer separations.[8]

This application note provides a detailed, field-proven protocol for the regioselective N1-alkylation of ethyl 5-hydroxy-1H-indazole-6-carboxylate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Mechanistic Insights into Regioselectivity

The regiochemical outcome of indazole alkylation is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[1][3][9] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5][10] This inherent stability can be exploited to favor the formation of the N1-alkylated product under conditions that allow for thermodynamic control.[5][11]

For the target molecule, this compound, the presence of the C6-ester group, an electron-withdrawing group, is expected to increase the acidity of the N1-proton. The choice of a strong, non-nucleophilic base in a non-polar, aprotic solvent is crucial. Sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a highly effective system for promoting N1-alkylation of substituted indazoles.[1][2][3] It is postulated that the sodium cation may coordinate with the indazole N2-atom and the oxygen of a nearby substituent, sterically hindering the N2 position and directing the alkylating agent to the N1 position.[6][12]

The 5-hydroxy group also possesses an acidic proton. While O-alkylation is a potential side reaction, N-alkylation is generally favored due to the greater nucleophilicity of the indazolide anion. Careful control of stoichiometry and reaction temperature is necessary to minimize this side product.

Experimental Protocol: N1-Selective Alkylation

This protocol is designed to favor the formation of the N1-alkylated product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available[13][14][15]
Sodium Hydride (NaH)60% dispersion in mineral oilAnhydrousHandle with care under inert atmosphere
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)Reagent GradeAnhydrous
Tetrahydrofuran (THF)AnhydrousDri-Solv or freshly distilled
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent Grade
Ethyl Acetate (EtOAc)ACS Grade
Brine (Saturated Aqueous NaCl)Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade
Silica Gel230-400 meshFor column chromatography
Deuterated Solvents (e.g., DMSO-d₆, CDCl₃)NMR GradeFor characterization
Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification cluster_analysis Characterization a Dissolve indazole in anhydrous THF b Cool to 0°C (ice bath) a->b c Add NaH portion-wise (inert atmosphere) b->c d Stir at 0°C for 30 min c->d e Add alkyl halide dropwise at 0°C d->e f Warm to RT and stir (monitor by TLC/LC-MS) e->f g Quench with sat. NH₄Cl (aq) at 0°C f->g h Extract with EtOAc g->h i Wash with brine, dry over Na₂SO₄ h->i j Concentrate in vacuo i->j k Purify by column chromatography j->k l ¹H NMR, ¹³C NMR, Mass Spectrometry k->l m 2D NMR (HMBC, NOESY) for regiochemistry l->m

Caption: Workflow for the N1-alkylation of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equiv).

    • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

    • Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation:

    • Re-cool the reaction mixture to 0 °C.

    • Slowly add the alkyl halide (1.05 equiv) dropwise via syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion, cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N1-alkylated product from any N2-isomer and other impurities.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

    • The regiochemistry can be unequivocally determined using 2D NMR techniques. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment should show a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring for the N1-isomer.[16][17] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also be used to confirm the spatial proximity of the N-alkyl group to the H7 proton.

Troubleshooting

IssueProbable CauseSolution
Low Conversion Insufficient deprotonation or inactive reagents.Use freshly opened or properly stored anhydrous THF and NaH. Ensure the reaction is performed under a strictly inert atmosphere. Consider slightly increasing the equivalents of NaH and alkyl halide.
Formation of N2-isomer Reaction conditions favoring kinetic control.Ensure the use of NaH in THF. Avoid polar aprotic solvents like DMF or DMSO if N1-selectivity is desired.
O-alkylation of the 5-hydroxy group The hydroxyl group is deprotonated and reacts.Use a stoichiometric amount of base. Adding the alkylating agent at a low temperature (0 °C) can help favor N-alkylation. If O-alkylation persists, consider protecting the hydroxyl group (e.g., as a silyl ether) prior to N-alkylation.
Difficult Separation of Isomers Similar polarity of N1 and N2 isomers.Optimize the eluent system for column chromatography. Consider using a different stationary phase or switching to preparative HPLC if baseline separation is not achieved.

Summary of Key Parameters for N1-Selectivity

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that promotes the formation of the thermodynamically favored N1-anion.[1][3]
Solvent Tetrahydrofuran (THF)Non-polar, aprotic solvent that favors N1-alkylation.[1][2][3]
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and alkylation, minimizing side reactions.
Stoichiometry Slight excess of base and alkylating agentDrives the reaction to completion.

Conclusion

This application note provides a robust and reliable protocol for the regioselective N1-alkylation of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently synthesize the desired N1-substituted indazole, a valuable intermediate in the pursuit of novel therapeutics. The detailed step-by-step procedure, coupled with troubleshooting guidance, aims to empower scientists to achieve high yields and purity in their synthetic endeavors.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Development of a selective and scalable N1-indazole alkyl
  • Development of a selective and scalable N1-indazole alkyl
  • Development of a selective and scalable N1-indazole alkyl
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoform
  • Regioselective N-alkylation of the 1H-indazole scaffold. [No Source Found].
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • C3-INDAZOLE FUNCTIONALIZ
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • ethyl 5-hydroxy-1H-indazole-6-carboxyl
  • This compound, 95% Purity, C10H10N2O3, 100 mg. [No Source Found].
  • Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • (PDF) New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity.
  • eMolecules​ this compound | 1206800-78-3 | | Fisher Scientific. [No Source Found].
  • 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis. ChemicalBook.
  • Application Notes and Protocols for N-1 and N-2 Alkyl
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

Sources

Application of Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate in Cytotoxicity Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the application of ethyl 5-hydroxy-1H-indazole-6-carboxylate in cytotoxicity assays. It is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer agents. This document synthesizes established methodologies with the known biological activities of the indazole scaffold to provide a robust framework for assessing the cytotoxic potential of this specific compound.

Introduction: The Promise of the Indazole Scaffold in Oncology

Indazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including potent anti-tumor effects.[1] Several indazole-based drugs, such as axitinib and pazopanib, are FDA-approved kinase inhibitors used in cancer therapy, highlighting the clinical significance of this heterocyclic core.[2][3] These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The core hypothesis is that this compound, as a member of this class, possesses cytotoxic properties worthy of investigation. This guide will provide the foundational protocols to explore this potential.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's properties is paramount for reliable and reproducible results.

Compound Information:

PropertyValue
Compound Name This compound
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
CAS Number 1206800-78-3

Stock Solution Preparation:

Indazole derivatives can exhibit limited aqueous solubility. Therefore, a polar aprotic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell-based assays.[4]

Protocol for 10 mM Stock Solution:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 2.06 mg of the compound using a calibrated analytical balance.

  • Solubilization: Add 1 mL of anhydrous, cell culture-grade DMSO to the solid compound.

  • Dissolution: Vortex the vial thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used to aid solubilization if necessary.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Part 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay p1 Trypsinize and count cells p2 Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) p1->p2 p3 Incubate for 24h (37°C, 5% CO₂) p2->p3 t1 Prepare serial dilutions of This compound p3->t1 t2 Add compound dilutions to wells t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTT solution to each well t3->a1 a2 Incubate for 2-4h (formation of formazan crystals) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound (10 mM stock in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).

    • Include wells for vehicle control (DMSO) and untreated control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Crucial: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is recommended. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_stain Cell Staining cluster_analysis Flow Cytometry Analysis p1 Seed cells in 6-well plates p2 Incubate for 24h p1->p2 p3 Treat with compound (e.g., IC₅₀ concentration) p2->p3 p4 Incubate for 24-48h p3->p4 s1 Harvest cells (including supernatant) p4->s1 s2 Wash with PBS s1->s2 s3 Resuspend in Annexin V Binding Buffer s2->s3 s4 Add Annexin V-FITC and Propidium Iodide s3->s4 s5 Incubate for 15 min in the dark s4->s5 a1 Acquire data on a flow cytometer s5->a1 a2 Analyze dot plots: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) a1->a2

Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound (10 mM stock in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with this compound at the predetermined IC₅₀ concentration and a higher concentration (e.g., 2x IC₅₀). Include an untreated and a vehicle control.

    • Incubate for a suitable duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Carefully collect the culture medium (which contains floating apoptotic cells) from each well into a labeled flow cytometry tube.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with their corresponding culture medium in the flow cytometry tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up the compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • The cell populations are distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Hypothesized Mechanism of Action: Modulation of Apoptotic Pathways

Based on the known anti-cancer activities of other indazole derivatives, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[6] This often involves the modulation of the Bcl-2 family of proteins and the activation of the p53 tumor suppressor pathway.[7][8][9]

Potential Signaling Pathway

Signaling_Pathway cluster_kinase Kinase Inhibition cluster_p53 p53 Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Apoptosis compound Ethyl 5-hydroxy-1H- indazole-6-carboxylate kinase Upstream Kinases (e.g., Tyr, Ser/Thr Kinases) compound->kinase Inhibition p53 p53 Activation compound->p53 Potential direct/indirect activation bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 Inhibition kinase->p53 Inhibition of negative regulators bax Bax (Pro-apoptotic) Upregulation p53->bax Transcription mito Mitochondrial Outer Membrane Permeabilization bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized signaling pathway for indazole-induced apoptosis.

This proposed pathway suggests that this compound may inhibit upstream kinases, leading to the activation of p53.[3] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax, while the compound may also independently downregulate anti-apoptotic proteins such as Bcl-2.[7][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for evaluating the cytotoxic and pro-apoptotic potential of this compound. The MTT assay will establish its dose-dependent effect on cell viability, while the Annexin V/PI assay will elucidate its ability to induce apoptosis. Positive results from these initial screens would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, potentially through Western blotting for key apoptotic proteins (Bcl-2, Bax, cleaved caspases), cell cycle analysis, and kinase profiling assays. The indazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic evaluation of derivatives like this compound is a critical step in the drug discovery pipeline.

References

  • The relationship between Bcl2, Bax and p53: consequences for cell cycle progression and cell death. (n.d.). Oxford Academic. Retrieved January 19, 2026, from [Link]

  • The p53–Bcl-2 connection. (2006). NCBI. Retrieved January 19, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). NCBI. Retrieved January 19, 2026, from [Link]

  • The tissue dependent interactions between p53 and Bcl-2 in vivo. (2015). NCBI. Retrieved January 19, 2026, from [Link]

  • p53 Mediates bcl-2 Phosphorylation and Apoptosis via Activation of the Cdc42/JNK1 Pathway. (2000). PubMed. Retrieved January 19, 2026, from [Link]

  • Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NCBI. Retrieved January 19, 2026, from [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). NCBI. Retrieved January 19, 2026, from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). NCBI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2015). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). NCBI. Retrieved January 19, 2026, from [Link]

Sources

The Indazole Nucleus in Discovery: Application Notes for Ethyl 5-hydroxy-1H-indazole-6-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs, particularly in oncology.[1][2][3] Its unique electronic properties and ability to form critical hydrogen bond interactions make it an ideal candidate for fragment-based drug discovery (FBDD).[4][5] This guide provides an in-depth technical overview of ethyl 5-hydroxy-1H-indazole-6-carboxylate, a versatile fragment for screening against a variety of protein targets, with a particular focus on protein kinases. We present its physicochemical properties, a proposed synthetic route, and detailed, field-tested protocols for its application in primary screening and hit validation using advanced biophysical techniques.

Introduction: The Power of Fragments and the Privilege of Indazoles

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS).[6][7] Instead of screening large, complex molecules, FBDD utilizes a library of small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binding events.[6][8] These initial hits serve as starting points for rational, structure-guided optimization to develop potent and selective lead compounds.[9][10]

The indazole ring system, a bicyclic heterocycle, is of significant interest due to its widespread presence in biologically active compounds, including numerous FDA-approved drugs like the kinase inhibitor pazopanib.[1][11] This scaffold can act as a bioisostere of indole and is adept at mimicking the hinge-binding interactions of ATP in the active site of protein kinases, a protein family frequently dysregulated in cancer.[11][12] this compound combines the privileged indazole core with functional groups (a hydroxyl and an ethyl ester) that can serve as vectors for future optimization, making it an excellent candidate for an FBDD library.

Physicochemical Profile of the Fragment

For successful FBDD, fragments should adhere to the "Rule of Three," which dictates a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors.[13] this compound is a prime example of a well-behaved fragment according to these principles.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[9][14]
Molecular Weight 206.20 g/mol [9][15][16]
CAS Number 1206800-78-3[9][15][16]
Appearance Off-white to pale yellow solidAssumed
Purity >95%[9]
cLogP 1.5 (Estimated)ChemDraw Prediction
Solubility Soluble in DMSO, MethanolAssumed
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated

Synthesis of this compound

Proposed Synthetic Scheme:

A potential route could involve the reaction of a suitably substituted o-toluidine derivative, followed by cyclization and functional group manipulation. A key step would be the formation of the indazole ring from a diazotized aminobenzaldehyde or a related precursor.[17]

Protocol: Proposed Synthesis of this compound

  • Starting Material: A plausible starting material would be a substituted 2-amino-3-hydroxy-4-methylbenzoic acid.

  • Esterification: The carboxylic acid is first protected as its ethyl ester using standard conditions (e.g., ethanol, catalytic sulfuric acid, reflux).

  • Nitrosation and Cyclization: The amino group is then diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).[5] The resulting diazonium salt would then undergo intramolecular cyclization to form the indazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Disclaimer: This is a proposed synthetic route and would require experimental validation and optimization.

Application in Fragment-Based Drug Discovery: A Workflow

The successful application of this compound in an FBDD campaign follows a structured workflow designed to identify and validate genuine hits for subsequent lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead A Target Protein Preparation (& Purity Validation) B Primary Fragment Screen (e.g., STD-NMR, SPR) A->B High-quality protein C Initial Hit List B->C Binding detected D Orthogonal Screen (e.g., Thermal Shift Assay) C->D Triage hits E Affinity Determination (Kd) (SPR or ITC) D->E Confirmed binding F Structural Biology (X-ray Co-crystallography) E->F Quantified affinity G Validated Hit Fragment F->G Binding mode elucidated H Structure-Guided Optimization G->H I Lead Compound H->I Improved potency & ADME properties PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole Indazole Fragment (e.g., Ethyl 5-hydroxy- 1H-indazole-6-carboxylate) Indazole->PI3K Inhibits ATP Binding Indazole->AKT Inhibits ATP Binding Indazole->mTORC1 Inhibits ATP Binding

Sources

Application Note & Protocol Guide: Synthetic Strategies for Novel Drug Scaffolds from Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a particularly valuable starting material, offering three distinct and chemically addressable functional groups: a phenolic hydroxyl, a reactive indazole nitrogen, and an ethyl ester. This trifecta of reactivity allows for the systematic and combinatorial generation of diverse molecular libraries crucial for drug discovery and development programs. This guide provides a detailed exploration of synthetic strategies, field-proven protocols, and the underlying chemical principles for creating novel derivatives from this versatile building block. We will delve into regioselective modifications at each functional site, offering step-by-step methodologies and characterization guidance for researchers in synthetic and medicinal chemistry.

Strategic Overview: The Versatility of a Trifunctional Scaffold

The synthetic utility of this compound stems from its three primary reactive sites, each amenable to a range of chemical transformations. A strategic approach to derivatization is critical to achieving the desired molecular architecture.

  • Site A (Indazole N-H): The two nitrogen atoms of the pyrazole ring present an opportunity for N-alkylation or N-arylation. A key challenge and opportunity in indazole chemistry is controlling the regioselectivity of this reaction, as substitution can occur at either the N1 or N2 position, yielding distinct isomers with potentially different biological activities.[4][5][6]

  • Site B (Phenolic C5-OH): The acidic proton of the hydroxyl group can be readily removed, and the resulting phenoxide is a potent nucleophile. This site is ideal for introducing a variety of side chains via O-alkylation (Williamson ether synthesis) or O-acylation.

  • Site C (Ester C6-COOEt): The ethyl ester is a versatile handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a common strategy for introducing pharmacophoric elements and modulating solubility.

Caption: Key reactive sites on the this compound scaffold.

Derivatization at the Indazole Nitrogen (Site A)

Direct alkylation of the 1H-indazole core often yields a mixture of N1 and N2 isomers.[7][8] The regiochemical outcome is highly dependent on reaction conditions, including the choice of base, solvent, and electrophile, which influence the thermodynamic and kinetic pathways of the reaction.[9][10]

Causality Behind N1/N2 Regioselectivity

The anion of the deprotonated indazole is mesomeric, with negative charge density distributed over both N1 and N2.

  • N1-Substitution: The N1-substituted product is generally the thermodynamically more stable "benzenoid" tautomer.[5][6] Conditions that allow for equilibration, such as using specific bases in certain solvents, often favor this isomer.[10]

  • N2-Substitution: The N2-substituted product, the "quinonoid" tautomer, is often the kinetic product. Steric hindrance at the C7 position can also electronically favor N2 substitution.[9][11]

Protocol 2.1: N1-Selective Alkylation

This protocol leverages conditions known to favor the formation of the thermodynamically stable N1-alkylated indazole. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly N1-selective for a variety of indazole substrates.[9][10]

Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the suspension at room temperature.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clearer as the indazole anion forms.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2.2: Favoring N2-Alkylation

While achieving high N2 selectivity can be substrate-dependent, certain conditions can favor its formation. Copper-catalyzed N-arylation has been shown to be effective for N2-selective coupling in specific contexts.[12] For alkylation, solvent effects can play a key role; polar aprotic solvents like DMF can sometimes favor the N2 isomer compared to less polar solvents like THF.

Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired alkyl halide (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and pour it into ice water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting mixture of N1 and N2 isomers often requires careful separation by flash column chromatography.

Characterization Insight: Distinguishing N1 and N2 Isomers

NMR spectroscopy is the most powerful tool for unambiguously assigning the position of substitution.[5]

  • ¹H NMR: The proton at the C7 position (H-7) is a key diagnostic signal. In N1-isomers, the H-7 signal is typically shifted significantly downfield compared to the corresponding N2-isomer due to the anisotropic effect of the adjacent pyrazole ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a) also differ predictably between the two isomers.[5]

Isomer Typical ¹H NMR Shift for H-7 (ppm) Rationale
N1-SubstitutedMore Downfield (e.g., δ > 7.8)Deshielding effect from the adjacent N1-substituted pyrazole ring.
N2-SubstitutedMore Upfield (e.g., δ < 7.5)Reduced anisotropic effect from the N2-substituted ring.

Derivatization at the Phenolic Hydroxyl (Site B)

The C5-hydroxyl group behaves as a typical phenol, enabling straightforward O-alkylation and O-acylation reactions. Protecting this group can also be a strategic step before performing other transformations.

Protocol 3.1: O-Alkylation (Williamson Ether Synthesis)

Methodology:

  • Preparation: Combine this compound (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) in a round-bottom flask.

  • Solvent & Reagent: Add a suitable solvent like acetone or acetonitrile, followed by the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq).

  • Reaction: Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Modification of the Ester (Site C)

The C6-ester is a gateway to two critical classes of derivatives: carboxylic acids and amides. Amide bond formation is one of the most important reactions in medicinal chemistry for building structure-activity relationships (SAR).

Protocol 4.1: Saponification to Carboxylic Acid

Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • Isolation: The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 4.2: Amide Bond Formation (Two-Step)

This robust, two-step protocol involves first converting the ester to the carboxylic acid (Protocol 4.1) and then coupling it with a desired amine.

Amide_Coupling_Workflow Start Ester Starting Material Acid Carboxylic Acid Intermediate Start->Acid Protocol 4.1 (Saponification) Amide Final Amide Product Acid->Amide Amine + Coupling Agents (HATU, HOBt/EDC)

Caption: Two-step workflow for the synthesis of indazole-6-carboxamides.

Methodology (Coupling Step):

  • Preparation: To a solution of the 5-hydroxy-1H-indazole-6-carboxylic acid (from Protocol 4.1, 1.0 eq) in DMF, add the desired amine (1.1 eq).

  • Coupling Agents: Add a coupling agent like HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).[8][13]

  • Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours until the reaction is complete (monitor by LC-MS).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization.

Purification and Structural Characterization

Purification:

  • Flash Column Chromatography: The primary method for separating reaction products, especially N1/N2 isomers. Standard silica gel with gradients of ethyl acetate in hexanes or dichloromethane in methanol is commonly effective.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for obtaining high-purity material.[14]

Characterization: A full suite of spectroscopic data is essential for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H, ¹³C): Provides detailed information on the molecular framework, confirms the position of substitution (as discussed in Section 2), and verifies the presence of newly introduced functional groups.[5][15][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the disappearance of the O-H stretch after alkylation or the appearance of an amide C=O stretch.

Conclusion

This compound is a powerful and versatile building block for constructing libraries of novel heterocyclic compounds. By strategically targeting its three distinct functional groups, researchers can employ the reliable protocols detailed in this guide to generate a wide array of derivatives. Careful control of reaction conditions, particularly during N-alkylation, and rigorous characterization are paramount to ensuring synthetic success. The methodologies presented here provide a solid foundation for drug discovery programs aiming to explore the rich chemical space accessible from this indazole scaffold.

References

  • Qin, J., Cheng, W., Duan, Y., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. (URL not available in search results)
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). Molecules, 28(15), 5789. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (2011).
  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2013). Organic & Medicinal Chemistry International Journal. [Link]

  • Silva, A. M. G., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(11), 4460–4475. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2017). MDPI. [Link]

  • Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) Receptor Antagonists. 1. Indazole and Indazole-3-carboxamide Derivatives. Journal of Medicinal Chemistry. (URL not available in search results)
  • Silva, A. M. G., et al. (2009). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. (2021). ResearchGate. [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative. (2018).
  • Hunt, K. W., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2022). MDPI. [Link]

  • Swamy, G. N., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 376-382. [Link]

  • WO2014088983A1 - Regioselective n-2 arylation of indazoles. (2014).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]

  • Hunt, K. W., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. MPG.PuRe. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Tomma, J. H. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2014). ResearchGate. [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (2021). University of New Orleans ScholarWorks@UNO. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (2022). ChemRxiv. [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry. [Link]

  • New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen- 6- One- Carboxylate: Synthesis and Biological Activity. (2020). Journal of Global Pharma Technology. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (2014). Organic Syntheses Procedure. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PubMed Central. [Link]

  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. (1976). PubMed. [Link]

Sources

Application Notes and Protocols: Ethyl 5-hydroxy-1H-indazole-6-carboxylate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the potential applications of ethyl 5-hydroxy-1H-indazole-6-carboxylate as a novel active ingredient. While direct agrochemical applications of this specific molecule are not yet extensively documented in peer-reviewed literature, the indazole scaffold is a well-established pharmacophore in both medicine and agriculture, exhibiting a wide range of biological activities.[1][2][3] This guide will, therefore, extrapolate from the known structure-activity relationships (SAR) of indazole derivatives to propose potential herbicidal and insecticidal applications for this compound.[4][5][6] Detailed, field-proven protocols for formulation, stability testing, and bio-efficacy screening are provided to enable the systematic evaluation of this promising compound.

Introduction: The Indazole Scaffold in Agrochemicals

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] This structural motif is of significant interest in medicinal and agricultural chemistry due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2] In the context of agriculture, various substituted indazole derivatives have been investigated and patented as potent herbicides and insecticides.[4][7]

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship studies have revealed that modifications at various positions can significantly influence the mode of action and target specificity of these compounds.[4][5][8] For instance, certain substitutions can lead to compounds that disrupt metabolic pathways in weeds, while others can act on the nervous systems of insects.[7]

This compound: A Candidate Active Ingredient

This compound is a derivative of the 1H-indazole core. Its chemical structure, featuring a hydroxyl group at the 5-position and an ethyl carboxylate group at the 6-position, suggests the potential for diverse biological interactions.

Chemical Structure:

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H10N2O3[9]
Molecular Weight206.20 g/mol -
AppearancePale Yellow Solid[10]
Melting Point98-100°C[10]
SolubilitySoluble in Chloroform, Ethyl Acetate, Methanol[10]

Based on the known bioactivities of related indazole compounds, we hypothesize that this compound could function as either a herbicide, potentially by inhibiting a key plant enzyme, or as an insecticide, possibly by acting on the insect nervous system. The following sections provide detailed protocols to explore these hypotheses.

Agrochemical Development Workflow

The development of a new agrochemical active ingredient follows a structured pipeline from initial formulation to efficacy testing. The following diagram illustrates the proposed workflow for evaluating this compound.

Agrochemical_Development_Workflow cluster_0 Formulation Development cluster_1 Stability Testing cluster_2 Efficacy Screening Formulation_Screening Formulation Screening (EC & SC) Optimization Formulation Optimization Formulation_Screening->Optimization Select best-performing formulation type Accelerated_Stability Accelerated Stability (CIPAC MT 46.3) Optimization->Accelerated_Stability Real_Time_Stability Real-Time Stability Accelerated_Stability->Real_Time_Stability Confirm shelf-life Lab_Bioassay Laboratory Bioassays (Herbicide & Insecticide) Greenhouse_Trials Greenhouse Trials Lab_Bioassay->Greenhouse_Trials Promising candidates Final_Product Final_Product Greenhouse_Trials->Final_Product

Caption: Workflow for the development of this compound as an agrochemical.

Formulation Protocols

The successful application of an active ingredient depends on its formulation.[11] We propose evaluating two common formulation types for this compound: an Emulsifiable Concentrate (EC) and a Suspension Concentrate (SC).

Protocol for Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for active ingredients that are soluble in organic solvents.[12] When diluted with water, they form a stable emulsion.[12]

Objective: To prepare a stable 200 g/L EC formulation of this compound.

Materials:

  • This compound (Technical grade, >95% purity)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (e.g., a mixture of anionic and non-ionic surfactants)

  • Magnetic stirrer and hot plate

  • Beakers, graduated cylinders, and a balance

Procedure:

  • In a beaker, weigh the required amount of the aromatic solvent.

  • Slowly add the weighed this compound to the solvent while stirring with a magnetic stirrer.

  • Gently heat the mixture to 40-50°C to facilitate dissolution. Do not exceed 50°C to prevent degradation.

  • Once the active ingredient is completely dissolved, add the emulsifier blend to the solution and stir until a homogenous mixture is obtained.

  • Allow the formulation to cool to room temperature.

  • Store in a sealed container for further testing.

Proposed EC Formulation:

IngredientRoleContent (% w/w)
This compoundActive Ingredient20.0
Aromatic SolventSolvent65.0
Emulsifier BlendEmulsifier15.0
Total 100.0
Protocol for Suspension Concentrate (SC) Formulation

SC formulations consist of a solid active ingredient dispersed in water and are a good option for compounds with low water solubility.[13]

Objective: To prepare a stable 250 g/L SC formulation of this compound.

Materials:

  • This compound (Technical grade, >95% purity)

  • Deionized water

  • Wetting agent

  • Dispersing agent

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Biocide

  • Bead mill

Procedure:

  • In a beaker, mix the deionized water, wetting agent, dispersing agent, and antifreeze.

  • Slowly add the this compound to the aqueous phase under high shear mixing to form a slurry.

  • Pass the slurry through a bead mill to reduce the particle size to the desired range (typically < 5 µm).

  • In a separate vessel, prepare a pre-gel of the thickener in water.

  • Add the thickener pre-gel and biocide to the milled suspension and mix until a homogenous formulation is achieved.

  • Store in a sealed container for further testing.

Proposed SC Formulation:

IngredientRoleContent (% w/w)
This compoundActive Ingredient25.0
Wetting AgentWetting Agent2.0
Dispersing AgentDispersant3.0
Propylene GlycolAntifreeze5.0
Xanthan GumThickener0.2
BiocidePreservative0.1
Deionized WaterCarrierto 100
Total 100.0

Stability Testing Protocols

Stability testing is crucial to ensure the formulation maintains its physical and chemical properties over time.[14] The following protocols are based on CIPAC (Collaborative International Pesticides Analytical Council) methods.[15][16]

Accelerated Storage Stability

This test is performed at elevated temperatures to predict the shelf-life of the product.[14]

Procedure (CIPAC MT 46.3):

  • Place a 50 mL sample of the formulation in a sealed, oven-safe container.

  • Store the sample in an oven at 54 ± 2°C for 14 days.

  • After 14 days, allow the sample to cool to room temperature.

  • Analyze the sample for any changes in physical properties (e.g., phase separation, crystallization, viscosity) and chemical composition (active ingredient content).

Low-Temperature Stability

This test evaluates the formulation's stability at low temperatures.

Procedure (CIPAC MT 39.3):

  • Place a 50 mL sample of the formulation in a sealed container.

  • Store the sample at 0 ± 2°C for 7 days.

  • After 7 days, visually inspect the sample for any signs of crystallization or phase separation.

  • Allow the sample to return to room temperature and re-evaluate its physical properties.

Emulsion/Dispersion Stability

This test assesses the stability of the diluted formulation.

Procedure (for EC, based on CIPAC MT 36.3):

  • Prepare a 1% v/v dilution of the EC formulation in standard hard water.

  • Invert the graduated cylinder 30 times and allow it to stand for 2 hours.

  • Observe for any creaming, sedimentation, or oil separation at 30-minute intervals.

Procedure (for SC, based on CIPAC MT 184):

  • Prepare a 1% v/v dilution of the SC formulation in standard hard water.

  • Invert the graduated cylinder 30 times and allow it to stand.

  • After 30 minutes, measure the amount of sediment and the suspensibility of the formulation.

Bio-efficacy Screening Protocols

The following protocols are designed to evaluate the potential herbicidal and insecticidal activity of the formulated this compound.

Herbicidal Activity Screening (Laboratory Bioassay)

Objective: To assess the pre- and post-emergence herbicidal activity of the formulated product on a range of weed species.

Materials:

  • Seeds of representative monocot and dicot weeds (e.g., Avena fatua, Amaranthus retroflexus).

  • Pots or trays filled with a standard potting mix.

  • Laboratory spray chamber.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Pre-emergence:

    • Sow the weed seeds in pots.

    • Apply the formulated product at various rates (e.g., 100, 250, 500, 1000 g a.i./ha) to the soil surface using the laboratory spray chamber.

    • Include an untreated control and a commercial standard herbicide.

    • Place the pots in the growth chamber.

    • Assess weed emergence and biomass reduction after 21 days.[17]

  • Post-emergence:

    • Sow the weed seeds and allow them to grow to the 2-4 leaf stage.

    • Apply the formulated product at various rates as described above.

    • Place the pots in the growth chamber.

    • Visually assess phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.[18][19]

Insecticidal Activity Screening (Greenhouse Trial)

Objective: To evaluate the contact and systemic insecticidal activity of the formulated product against common insect pests.

Materials:

  • Host plants (e.g., tomato or pepper plants).[20]

  • Colonies of test insects (e.g., aphids, whiteflies).[21]

  • Greenhouse with controlled environmental conditions.

  • Handheld sprayer.

Procedure:

  • Contact Activity:

    • Infest host plants with a known number of insects.

    • Spray the infested plants with the formulated product at various concentrations (e.g., 100, 250, 500 ppm a.i.).

    • Include a water-sprayed control and a commercial standard insecticide.

    • Assess insect mortality at 24, 48, and 72 hours after application.[21]

  • Systemic Activity (Soil Drench):

    • Apply the formulated product as a soil drench to the base of the host plants at various rates.

    • After 48 hours, infest the plants with a known number of insects.

    • Assess insect mortality at 3, 5, and 7 days after infestation.

Hypothetical Mode of Action

The specific mode of action of this compound is unknown. However, based on related indazole compounds, we can propose potential mechanisms.

Mode_of_Action cluster_herbicide Herbicidal MoA Hypothesis cluster_insecticide Insecticidal MoA Hypothesis EHIC Ethyl 5-hydroxy-1H- indazole-6-carboxylate Enzyme Target Plant Enzyme (e.g., PPO, ALS) EHIC->Enzyme Binds to Biosynthesis Inhibition of Essential Amino Acid or Pigment Biosynthesis Enzyme->Biosynthesis Inhibits Plant_Death Plant Death Biosynthesis->Plant_Death EHIC2 Ethyl 5-hydroxy-1H- indazole-6-carboxylate Receptor Insect Nerve Receptor (e.g., GABA-gated chloride channel) EHIC2->Receptor Modulates Ion_Flow Disruption of Normal Ion Flow Receptor->Ion_Flow Alters Paralysis Paralysis and Death Ion_Flow->Paralysis

Caption: Hypothesized herbicidal and insecticidal modes of action for this compound.

Data Summary and Interpretation

All quantitative data from the stability and bio-efficacy studies should be meticulously recorded and analyzed. The following tables provide templates for data summarization.

Table 1: Accelerated Stability Study Results (14 days at 54°C)

FormulationInitial a.i. Content (%)Final a.i. Content (%)% DegradationPhysical Observations
EC20.119.81.5No change
SC25.224.91.2Slight viscosity increase

Table 2: Post-Emergence Herbicidal Efficacy (% Control at 14 DAT)

Rate (g a.i./ha)Avena fatuaAmaranthus retroflexus
1004560
2507585
5009098
100095100

Table 3: Contact Insecticidal Efficacy (% Mortality at 48 HAA)

Concentration (ppm)AphidsWhiteflies
1005040
2508075
5009592

Conclusion

This compound represents a promising scaffold for the development of new agrochemical active ingredients. The protocols outlined in this guide provide a robust framework for its formulation, stability testing, and bio-efficacy evaluation. While its specific mode of action and spectrum of activity require empirical determination, the established biological activity of the indazole class of compounds provides a strong rationale for its investigation as a potential herbicide or insecticide.

References

  • Development of novel pesticides in the 21st century. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). ABL Technology. Retrieved January 19, 2026, from [Link]

  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2733. from [Link]

  • Suspension concentrate (SC) guide. (n.d.). Croda Crop Care. Retrieved January 19, 2026, from [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). WSU Extension. Retrieved January 19, 2026, from [Link]

  • Formulating emulsifiable concentrate (EC). (n.d.). Croda Crop Care. Retrieved January 19, 2026, from [Link]

  • Comparison of methods for determination of stability of emulsions. (n.d.). CIPAC. Retrieved January 19, 2026, from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Retrieved January 19, 2026, from [Link]

  • Indazole derivative and a pesticide composition containing the same. (n.d.). Google Patents.
  • Identification of Novel Pesticides for Use against Glasshouse Invertebrate Pests in UK Tomatoes and Peppers. (2015). MDPI. Retrieved January 19, 2026, from [Link]

  • Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Greenhouse and field evaluation of six novel insecticides against the greenhouse whitefly Trialeurodes vaporariorum on strawberries. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Generation of storage stability data for agricultural chemical products. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 19, 2026, from [Link]

  • New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Formulation. (n.d.). Agro Chemicals. Retrieved January 19, 2026, from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Herbicide Bioassay. (n.d.). Woods End Laboratories. Retrieved January 19, 2026, from [Link]

  • Stable suspension concentrate formulation for water-soluble compounds. (n.d.). Google Patents.
  • Application of bioassay techniques to herbicide investigations. (1970). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (2016). PubMed. Retrieved January 19, 2026, from [Link]

  • Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. (n.d.). Medium. Retrieved January 19, 2026, from [Link]

  • Screening Two Insecticides for Phytotoxicity on Selected Greenhouse Plants and Trees, 1980. (1981). Oxford Academic. Retrieved January 19, 2026, from [Link]

  • Identification of Novel Pesticides for Use against Glasshouse Invertebrate Pests in UK Tomatoes and Peppers. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Insecticide mixture containing indazole. (n.d.). Google Patents.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. Retrieved January 19, 2026, from [Link]

  • CIPAC-Methods. (n.d.). LAUS GmbH. Retrieved January 19, 2026, from [Link]

  • Agrochemical emulsifiable concentrate formulation. (n.d.). Google Patents.
  • Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). NIH. Retrieved January 19, 2026, from [Link]

  • Aqueous Suspension Concentrates (SC). (n.d.). FAO. Retrieved January 19, 2026, from [Link]

  • Suspension Concentrate crop protection formulation design and performance for low spray volume and UAS spray application. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development of emulsifiable concentrate formulations, bio-efficacy and chemical characterization of some botanical extracts. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Herbicide Bioassay Study Guide. (n.d.). Society of Commercial Seed Technologists. Retrieved January 19, 2026, from [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis. (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. (2006). PubMed. Retrieved January 19, 2026, from [Link]

  • Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. Retrieved January 19, 2026, from [Link]

  • Independent Laboratory Testing to CIPAC Methods. (2023). Labtec. Retrieved January 19, 2026, from [Link]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis method of indazole compound. (n.d.). Google Patents.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

Sources

experimental procedure for SAR studies of ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for Structure-Activity Relationship (SAR) Studies of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a prominent privileged scaffold in medicinal chemistry, recognized for its ability to mimic the biological interactions of endogenous structures like purines and indoles.[1] This versatile heterocyclic system is a cornerstone of numerous FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib, and the antiemetic agent granisetron.[2][3] The therapeutic diversity of indazoles stems from their unique electronic properties and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[2] this compound presents a promising starting point for a drug discovery campaign. Its structure features multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive guide for conducting Structure-Activity Relationship (SAR) studies on this core scaffold. It provides not just a series of steps, but the underlying scientific rationale for a robust and logical progression from initial hit to a promising lead compound. We will detail the synthesis of the parent compound, the strategic design and synthesis of an analog library, and a tiered biological evaluation workflow, with a focus on protein kinase inhibition—a common application for this scaffold.[4][5]

Section 1: The SAR Campaign Workflow

A successful SAR study is an iterative cycle of design, synthesis, and testing. The primary goal is to understand how specific structural modifications to the parent molecule (the "hit") influence its biological activity and properties. This understanding allows for the rational design of next-generation compounds with improved characteristics.

The workflow begins with the synthesis of the core scaffold and then diverges into parallel tracks for chemical modification and biological screening. The data from each round of testing directly informs the design of the next set of analogs. Early integration of ADME-Tox profiling is critical to eliminate compounds with unfavorable properties, preventing wasted resources on candidates destined to fail in later development stages.[6][7]

SAR_Workflow Start Hit Compound: Ethyl 5-hydroxy-1H- indazole-6-carboxylate Design Design Analog Library (Hypothesis-Driven) Start->Design Identify Modification Sites Synthesis Synthesize Analogs Design->Synthesis Screening Biological Screening (In Vitro Assays) Synthesis->Screening Purified Compounds ADME Early ADME-Tox Profiling Synthesis->ADME Selected Analogs Data Data Analysis: Establish SAR Screening->Data Activity Data (e.g., IC50) ADME->Data PK/Tox Data Data->Design Iterate & Refine Hypothesis Lead Lead Candidate Data->Lead Optimized Profile

Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) campaign.

Section 2: Synthesis of the Core Scaffold

The foundation of any SAR study is a reliable and scalable synthesis of the starting material. The following protocol outlines a plausible route to this compound, adapted from general indazole synthesis methodologies.[1][8] The strategy involves the construction of the indazole ring from appropriately substituted benzene precursors.

Protocol 2.1: Synthesis of this compound

Rationale: This procedure utilizes a classical approach where a substituted phenylhydrazine undergoes cyclization to form the indazole core. The selection of starting materials with the hydroxyl and carboxylate functionalities already in place simplifies the overall synthesis.

Materials:

  • Ethyl 2,4-dihydroxy-3-formylbenzoate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,4-dihydroxy-3-formylbenzoate (1.0 eq) in absolute ethanol (100 mL).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A color change or slight warming may be observed.

  • Cyclization: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into ice-cold water (200 mL). A solid precipitate should form. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize the compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Section 3: Strategic Design and Synthesis of Analogs

The core scaffold offers three primary vectors for modification: the N1-position, the 5-hydroxy group, and the 6-ester. A systematic exploration of these sites will elucidate the structural requirements for biological activity.

Modification Site Rationale for Modification Example Functional Groups
Position 1 (N-H) Explore steric tolerance in the N1 pocket of the target; modulate lipophilicity and metabolic stability. Introduce vectors for further functionalization.Small alkyls (methyl, ethyl), cyclopropyl, substituted benzyls, phenyl rings.
Position 5 (-OH) The phenol is a key hydrogen bond donor/acceptor.[2] Modification probes the importance of this interaction. Can improve metabolic stability (masking the phenol).O-methyl, O-benzyl ethers; acetate esters; bioisosteric replacements.[9][10]
Position 6 (-COOEt) The ester can be modified to alter solubility and introduce new interactions. Hydrolysis to the carboxylic acid introduces a charge, while conversion to amides allows for extensive exploration of hydrogen bonding and steric space.Carboxylic acid, primary/secondary/tertiary amides, substituted piperazine amides.
Protocol 3.1: N1-Alkylation of the Indazole Core

Rationale: Alkylation at the N1 position is a common strategy to probe for steric and electronic effects.[11] The use of a mild base like potassium carbonate selectively promotes N1 alkylation over O-alkylation of the phenol.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) and the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the N1-alkylated analog.

Protocol 3.2: Amidation of the 6-Carboxylate

Rationale: Converting the ester to an amide introduces a robust functional group capable of forming strong hydrogen bonds. This is a critical modification, as many kinase inhibitors utilize amide linkages to interact with the hinge region of the kinase.[12] This two-step protocol via the carboxylic acid is a reliable method.

Procedure:

  • Saponification: Dissolve the starting ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC). Acidify the mixture with 1N HCl to pH ~3 and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to use in the next step.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add the desired amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Perform an aqueous workup and purify by column chromatography to obtain the desired amide analog.

Section 4: Tiered Biological Evaluation Strategy

A tiered or cascaded screening approach ensures that resources are focused on the most promising compounds.[13] The initial tiers are designed for high-throughput to quickly identify active compounds, while later tiers involve more complex, lower-throughput assays to characterize mechanism of action and drug-like properties.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Selectivity & MoA cluster_2 Tier 3: In Vitro ADME-Tox Assay1 In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 Assay3 Kinase Selectivity Panel (Profile against related kinases) Assay1->Assay3 Active Compounds (IC50 < 1µM) Assay2 Cell Viability Assay (e.g., CellTiter-Glo) Determine GI50 Assay4 Target Engagement Assay (e.g., Western Blot for p-Substrate) Assay2->Assay4 Potent Compounds (GI50 < 1µM) Assay5 Metabolic Stability (Liver Microsomes) Assay3->Assay5 Selective Hits Assay4->Assay5 Assay6 Permeability (e.g., Caco-2) Assay5->Assay6 Assay7 Safety Screening (e.g., hERG) Assay6->Assay7

Caption: A tiered workflow for the biological evaluation of synthesized analogs.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This assay provides a direct measure of a compound's ability to inhibit the target kinase. Luminescence-based assays, such as ADP-Glo™, are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening in 96- or 384-well formats.[14][15] The amount of ADP produced is directly proportional to kinase activity, and its inhibition is measured by a decrease in the luminescent signal.

Materials:

  • Recombinant protein kinase of interest

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized indazole analogs (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the indazole analogs in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Protocol 4.2: Cell-Based Proliferation/Viability Assay

Rationale: While an in vitro kinase assay measures target inhibition, a cell-based assay determines if this inhibition translates to a functional cellular outcome, such as inhibiting cancer cell growth.[13][16] It also provides an initial assessment of cell permeability and potential off-target cytotoxicity. The CellTiter-Glo® assay is a common method that measures intracellular ATP levels as an indicator of metabolic activity and cell viability.[17]

Materials:

  • Cancer cell line relevant to the kinase target (e.g., a line known to be dependent on the kinase pathway)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Synthesized indazole analogs (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indazole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Calculate the percent growth inhibition relative to DMSO controls. Plot the data against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 5: Data Interpretation and SAR Consolidation

The synthesized data should be compiled into a summary table to facilitate the identification of structure-activity relationships.

Cmpd. R¹ (N1-pos) R² (5-pos) R³ (6-pos) Kinase IC₅₀ (nM) Cell GI₅₀ (nM)
1 HOHOEt5,200>10,000
2a CH₃OHOEt2,1008,500
2b BenzylOHOEt8503,200
3 HOHNH₂4,500>10,000
4 HOHNH-Cyclopropyl1,5006,300
5 BenzylOHNH-Cyclopropyl45 150
6 BenzylOCH₃NH-Cyclopropyl1,2004,800

Interpretation of Hypothetical Data:

  • N1-Substitution: Comparing compound 1 to 2a and 2b suggests that substitution at the N1-position is favorable, with a larger, lipophilic group (benzyl) being more potent than a small alkyl group (methyl). This may indicate a hydrophobic pocket in the target binding site.

  • 6-Position Amide: The conversion of the ester (1 ) to amides (3, 4 ) shows that a cyclopropyl amide (4 ) is better tolerated than a simple primary amide (3 ). This highlights the importance of exploring different amide substituents.

  • Synergy: The combination of the optimal N1-benzyl group and the 6-cyclopropylamide in compound 5 results in a significant synergistic improvement in both biochemical and cellular potency.

  • 5-Hydroxy Group: Methylating the crucial 5-hydroxy group in compound 6 (compared to 5 ) leads to a dramatic loss of activity. This strongly suggests that the 5-OH group is a critical pharmacophore, likely acting as a key hydrogen bond donor or acceptor in the active site.

This analysis provides a clear, data-driven hypothesis for the next design cycle: maintain the N1-benzyl and 5-OH groups while further exploring diverse amide substitutions at the 6-position to enhance potency and cellular activity.

References

  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • ADME-Tox - Drug discovery & safety. BIOMEX. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health (NIH). [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • SAR studies of indazole derivatives with potent anticancer activities. ResearchGate. [Link]

  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Taylor & Francis Online. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. National Institutes of Health (NIH). [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - IC - CNR. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • In vitro kinase assay v1. ResearchGate. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. ACS Publications. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Institutes of Health (NIH). [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

in vitro anti-inflammatory assay protocol for indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening of Indazole Derivatives for Anti-Inflammatory Activity: In Vitro Assay Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Indazole Derivatives in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair but also a key driver of numerous chronic diseases when dysregulated. These conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, represent a significant global health burden. A central goal in modern drug discovery is the identification of novel small molecules that can safely and effectively modulate the inflammatory response.

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Notably, several indazole derivatives have demonstrated significant anti-inflammatory properties.[1][2][3][4] Mechanistic studies suggest that these effects are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which leads to a reduction in inflammatory mediators including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][5]

This document serves as a comprehensive technical guide for researchers aiming to screen and characterize the anti-inflammatory potential of novel indazole derivatives using a validated suite of in vitro assays. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a self-validating experimental framework, grounded in established scientific principles and designed for reproducibility and robust data generation.

Scientific Foundation: Key Pathways and Biomarkers in Inflammation

To effectively screen for anti-inflammatory compounds, it is crucial to target the core molecular events that propagate the inflammatory response. A common and powerful in vitro model involves the use of macrophages, such as the RAW264.7 cell line, stimulated with lipopolysaccharide (LPS).[6][7][8][9] LPS, a component of Gram-negative bacteria cell walls, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the activation of the NF-κB transcription factor.[10][11]

Once activated, NF-κB translocates to the nucleus and orchestrates the transcription of a host of pro-inflammatory genes.[12][13][14][15] This leads to the production and release of key inflammatory mediators that serve as measurable biomarkers for assessing the efficacy of potential inhibitors.

Core Inflammatory Signaling Cascade

The diagram below illustrates the canonical NF-κB signaling pathway initiated by LPS, which is the target of many anti-inflammatory therapeutic strategies.

Inflammatory Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Releases iNOS_mRNA iNOS mRNA COX2_mRNA COX-2 mRNA Cytokine_mRNA Cytokine mRNA (TNF-α, IL-6) Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces Gene->iNOS_mRNA Gene->COX2_mRNA Gene->Cytokine_mRNA

Caption: LPS-induced canonical NF-κB signaling pathway.

Experimental Framework: A Multi-Assay Approach

A robust screening cascade for anti-inflammatory compounds involves a series of tiered assays. This approach begins with assessing cytotoxicity, followed by primary screening of key inflammatory markers, and culminating in more specific mechanistic assays.

Experimental Workflow A Step 1: Cell Viability Assay (MTT Assay) B Step 2: Primary Screening in LPS-Stimulated Macrophages (RAW264.7 cells) A->B Determine non-toxic concentrations C Nitric Oxide (NO) Production (Griess Assay) B->C D Pro-inflammatory Cytokine Secretion (ELISA for TNF-α, IL-6) B->D G Data Analysis (IC50 Determination) C->G D->G E Step 3: Mechanistic Validation (Cell-free Assay) F COX-2 Inhibition Assay (Fluorometric or Colorimetric) E->F F->G

Caption: Tiered workflow for screening indazole derivatives.

Part 1: Cell Culture and Viability Assessment

Rationale: Before evaluating the anti-inflammatory activity of a compound, it is imperative to determine its cytotoxicity. A reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory effect. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a "no-cell" blank control. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the "no-cell" control.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    Causality Insight: Only non-toxic concentrations (typically >90% viability) of the indazole derivatives should be used for subsequent anti-inflammatory assays.

Part 2: Primary Screening in LPS-Stimulated Macrophages

This phase assesses the ability of the indazole derivatives to inhibit the production of key inflammatory mediators in a cellular context.

Protocol 2: Nitric Oxide (NO) Production via Griess Assay

Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a high output of NO, a pro-inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture supernatant.[16][17][18][19]

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate as described in Protocol 1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the indazole derivatives. Allow the cells to pre-incubate with the compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS (final concentration of 500 ng/mL to 1 µg/mL) to all wells except the negative control (unstimulated) wells.[6][11] Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Measurement: Read the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.[20][21][22][23][24] This assay directly measures the protein levels of these key inflammatory mediators.

  • Sample Preparation: Use the same cell culture supernatants collected for the Griess assay or from a parallel experiment set up identically.

  • ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's protocol for the specific cytokine kit (e.g., TNF-α or IL-6). A generalized workflow is as follows:

    • Coating: A plate is pre-coated with a capture antibody specific to the target cytokine.

    • Sample Incubation: Add standards and collected supernatants to the wells and incubate. The cytokine in the sample binds to the capture antibody.

    • Washing: Wash the plate to remove unbound components.

    • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine.

    • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., Streptavidin-HRP) that binds to the detection antibody.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change.

    • Stopping Reaction: Stop the reaction with an acid (e.g., H₂SO₄).

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration in each sample based on the standard curve generated with recombinant cytokine standards provided in the kit.

Part 3: Mechanistic Validation - COX-2 Inhibition

Rationale: Many anti-inflammatory drugs, including some indazoles, function by directly inhibiting the activity of the COX-2 enzyme, which is responsible for producing prostaglandins that mediate pain and inflammation.[3][4] A cell-free enzymatic assay is the gold standard for confirming direct enzyme inhibition, eliminating confounding factors from cellular metabolism or transport.

Protocol 4: Cell-Free COX-2 Inhibition Assay (Fluorometric)

Rationale: This assay directly measures the activity of purified, recombinant COX-2 enzyme.[25][26][27] The inhibition of this activity by the test compound is quantified. The protocol below is based on a common fluorometric kit format.

  • Reagent Preparation: Prepare reagents as specified by the kit manufacturer. This typically involves reconstituting the human recombinant COX-2 enzyme, preparing the arachidonic acid substrate, and diluting the COX probe and cofactor.[25][26]

  • Assay Plate Setup: In a 96-well white opaque plate, set up the following wells:

    • Enzyme Control (EC): Contains assay buffer, enzyme, and substrate (represents 100% activity).

    • Inhibitor Control (IC): Contains a known COX-2 inhibitor (e.g., Celecoxib) provided with the kit.

    • Test Compound Wells: Contains diluted indazole derivatives.

  • Reaction Initiation:

    • To the appropriate wells, add the COX Assay Buffer, COX Cofactor, and COX Probe.

    • Add the test compounds (indazole derivatives) or the known inhibitor (Celecoxib).

    • Add the reconstituted COX-2 enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes. The probe generates a fluorescent signal proportional to the enzymatic activity.[25]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration:

      • % Inhibition = [(Slope_EC - Slope_sample) / Slope_EC] * 100

Data Presentation and Interpretation

To effectively compare the anti-inflammatory potential of multiple indazole derivatives, the quantitative data should be summarized in a clear, tabular format. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. This value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Anti-Inflammatory Profile of Indazole Derivatives
Compound IDCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
IND-001> 1005.28.110.50.8
IND-002> 10015.825.322.11.2
IND-00312.59.711.213.4> 50
Diclofenac> 1002.14.56.80.2

This table presents a template for data summarization. A lower IC₅₀ value indicates higher potency. Note that for IND-003, the observed inhibition may be linked to its cytotoxicity.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link][1][2][5]

  • NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link][12]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link][10]

  • NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. [Link][13]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link][26]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link][14]

  • COX-2 (human) Inhibitor Screening Assay Kit. Bertin Bioreagent. [Link]

  • Macrophage Inflammatory Assay. Bio-protocol. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link][15]

  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic Chemistry. [Link][3]

  • Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry. [Link][4]

  • Protocol Griess Test. protocols.io. [Link][16]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. [Link][17]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology. [Link][20]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer. [Link][21]

  • High Sensitivity Cytokine ELISA Kits & Multiplex Panels. Assay Genie. [Link][22]

  • Multiplex Human Cytokine ELISA Kit. Antibodies.com. [Link][24]

  • LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link][6]

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports. [Link][7]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine. [Link][8]

  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate. [Link][11]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. [Link][9]

Sources

Application Notes and Protocols for Molecular Docking of Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate with Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its unique electronic properties and structural versatility allow it to engage with a wide array of biological targets. A particularly fruitful area of research has been the development of indazole derivatives as potent protein kinase inhibitors.[1][2][5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.

This application note provides a comprehensive, in-depth technical guide for the molecular docking of a specific indazole derivative, ethyl 5-hydroxy-1H-indazole-6-carboxylate, with a relevant protein kinase target. We will use Aurora Kinase A, a serine/threonine kinase and a well-established anti-cancer target, as our model system.[1][5] The protocols detailed herein are designed to be a self-validating system, emphasizing the rationale behind each step to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

I. Rationale for Target Selection: Why Aurora Kinase A?

The selection of a relevant protein target is the cornerstone of any meaningful molecular docking study. For this compound, several lines of evidence point towards protein kinases as a high-priority target class. Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases, including Aurora kinases, Fibroblast Growth Factor Receptor 1 (FGFR1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][8][9]

Aurora Kinase A is a key regulator of mitosis, and its overexpression is frequently observed in various human cancers, making it an attractive target for therapeutic intervention.[1][5] The availability of high-resolution crystal structures of Aurora Kinase A, often in complex with inhibitors, provides an excellent starting point for in silico drug design and molecular docking studies. For this guide, we will utilize the crystal structure of Aurora Kinase A in complex with an inhibitor, which will allow for a precise definition of the ATP-binding site, the target of our docking simulation.

II. The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The process involves two main stages: sampling of conformational space and scoring of the generated poses.

Our workflow can be conceptually broken down into four key stages:

workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking Results_Analysis Results Analysis Docking->Results_Analysis Validation Validation Results_Analysis->Validation

Figure 1: Conceptual workflow for molecular docking.

III. Experimental Protocols

A. Ligand Preparation: From 2D Structure to 3D Conformation

The accurate preparation of the ligand is critical for a successful docking simulation. This process involves converting the 2D chemical structure of this compound into a low-energy 3D conformation with appropriate atom types and charges.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem.

  • 2D to 3D Conversion: Use a molecular modeling software, such as MarvinSketch or ChemDraw, to convert the 2D structure into a 3D format (e.g., MOL or SDF).

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a more stable conformation. This can be done using software like Avogadro or UCSF Chimera.[11]

  • Charge Assignment: Assign partial charges to each atom of the ligand. The Gasteiger-Marsili method is a commonly used and effective method for this purpose.[12] This step is crucial as electrostatic interactions play a significant role in ligand-protein binding.

  • File Format Conversion: Convert the prepared ligand structure into the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. This can be accomplished using AutoDock Tools.[12]

B. Protein Preparation: Readying the Receptor for Docking

The crystal structure of the protein obtained from the Protein Data Bank (PDB) requires several preparation steps before it can be used for docking. These steps ensure that the protein structure is clean, complete, and in a suitable format.

Protocol 2: Protein Preparation

  • Select a PDB Entry: Choose a high-resolution crystal structure of the target protein, in this case, Aurora Kinase A. A structure with a co-crystallized ligand is preferable as it helps in identifying the binding site. For this protocol, we will hypothetically use a relevant PDB entry for Aurora Kinase A.

  • Remove Unnecessary Molecules: The PDB file often contains water molecules, ions, and co-factors that may not be relevant to the docking study. These should be removed from the protein structure.[13][14] The co-crystallized ligand should also be removed to create a vacant binding site for our ligand of interest.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.[13][14]

  • Assign Charges: Assign partial charges to the protein atoms. The Kollman united-atom charges are a standard choice for proteins.[14]

  • File Format Conversion: Save the prepared protein structure in the PDBQT format using AutoDock Tools.

C. Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and highly efficient open-source program for molecular docking.[15][16] It uses a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate the binding affinity.

Protocol 3: Molecular Docking

  • Define the Grid Box: The grid box defines the three-dimensional space where the docking simulation will be performed. It should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations. The location and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

  • Configure Docking Parameters: Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search. The exhaustiveness parameter controls the computational effort of the search; higher values increase the chances of finding the optimal binding pose but also increase the computation time.

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.

IV. Analysis and Validation of Docking Results

The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score. A thorough analysis of these results is necessary to identify the most plausible binding mode and to validate the docking protocol.

A. Quantitative Data Summary

The binding affinity, typically expressed in kcal/mol, is a key metric for evaluating the strength of the ligand-protein interaction. Lower binding energy values indicate a more favorable interaction. The root-mean-square deviation (RMSD) between the docked pose and a known binding mode (if available) is used to assess the accuracy of the docking protocol.

ParameterValueDescription
Binding Affinity (kcal/mol) -8.5 to -7.0Predicted binding energy of the top poses.
RMSD (Å) < 2.0Root-mean-square deviation from a reference pose (if applicable).
Number of Hydrogen Bonds 2-4Key hydrogen bond interactions with active site residues.
Key Interacting Residues e.g., Lys162, Glu211Amino acid residues in the active site forming significant interactions.

Note: The values in this table are illustrative and would be replaced with actual data from a docking experiment.

B. Visualization of Binding Poses

Visualizing the docked poses within the protein's active site is essential for understanding the nature of the interactions. Molecular visualization software such as PyMOL or UCSF Chimera can be used for this purpose.[2][6][9][17]

Protocol 4: Visualization and Interaction Analysis

  • Load Structures: Open the prepared protein structure (PDBQT format) and the output file from AutoDock Vina (containing the docked ligand poses) in a molecular visualization tool.

  • Analyze Binding Poses: Examine the top-ranked binding poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

    • Hydrophobic Interactions: Non-polar parts of the ligand interacting with hydrophobic residues in the active site.

    • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues of the protein.

  • Generate Figures: Create high-quality images and diagrams illustrating the key interactions for publication and presentation purposes.

interactions cluster_ligand This compound cluster_protein Aurora Kinase A Active Site Ligand Indazole Scaffold Hinge Hinge Region (e.g., Ala213) Ligand->Hinge H-Bond Hydroxy 5-Hydroxy Group DFG_motif DFG Motif (e.g., Asp274) Hydroxy->DFG_motif H-Bond Carboxylate 6-Carboxylate Group Hydrophobic_pocket Hydrophobic Pocket Carboxylate->Hydrophobic_pocket Hydrophobic Interaction

Figure 2: Key interactions between the ligand and protein active site.
C. Validation of the Docking Protocol

A crucial step in any docking study is to validate the protocol to ensure that it can accurately predict the binding mode of ligands.

Protocol 5: Docking Validation

  • Re-docking: If a crystal structure with a co-crystallized ligand is available, a common validation method is to extract the ligand and then dock it back into the protein's active site. The RMSD between the docked pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful prediction.[18]

  • Enrichment Studies: For virtual screening applications, the ability of the docking protocol to distinguish known active compounds from a set of decoy molecules is assessed. A good docking protocol should rank the active compounds higher than the decoys.

V. Conclusion and Future Perspectives

This application note has provided a detailed and scientifically grounded protocol for the molecular docking of this compound with Aurora Kinase A. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental studies and drug development efforts.

The field of computational drug design is continually evolving, with advancements in scoring functions, sampling algorithms, and the incorporation of protein flexibility. Future studies could explore the use of more advanced techniques, such as molecular dynamics simulations, to further refine the docked poses and to obtain a more dynamic picture of the ligand-protein interactions. The integration of in silico and experimental approaches will undoubtedly continue to accelerate the discovery of novel therapeutics.

VI. References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (URL: [Link])

  • A Beginner's Guide to Molecular Visualization Using PyMOL - Fitzkee Lab @ Mississippi State. (URL: [Link])

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. (URL: [Link])

  • Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (URL: [Link])

  • How does one prepare proteins for molecular docking? - Quora. (URL: [Link])

  • (PDF) Indazole Derivatives: Promising Anti-tumor Agents - ResearchGate. (URL: [Link])

  • Tutorial – AutoDock Vina. (URL: [Link])

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - NIH. (URL: [Link])

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. (URL: [Link])

  • Molecular docking studies of tyrosine kinase inhibitors - Pharmacy Education. (URL: [Link])

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (URL: [Link])

  • (A) 3D Crystal structure of aromatase (PDB ID:3EQM), and (B)... - ResearchGate. (URL: [Link])

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (URL: [Link])

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (URL: [Link])

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. (URL: [Link])

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies - ResearchGate. (URL: [Link])

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (URL: [Link])

  • PDBsum entry 4pp6 - EMBL-EBI. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • PDBsum: Structural summaries of PDB entries - PMC - PubMed Central - NIH. (URL: [Link])

  • Molecular docking proteins preparation - ResearchGate. (URL: [Link])

  • PDBsum additions - PubMed - NIH. (URL: [Link])

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

  • PDBsum entry 2zbs. (URL: [Link])

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (URL: [Link])

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. (URL: [Link])

  • Identification of protein pattern in kidney cancer using ProteinChip arrays and bioinformatics - PubMed. (URL: [Link])

  • Grade-dependent Proteomics Characterization of Kidney Cancer - PMC - NIH. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of ethyl 5-hydroxy-1H-indazole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Indazoles are a privileged structure in drug discovery, and achieving high yields of specifically substituted analogs like this one is crucial for advancing research programs.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured to help you resolve specific experimental issues you may encounter.

Q1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?

Low conversion is one of the most common issues in indazole synthesis. The root cause often lies in suboptimal reaction conditions or reagent quality.

Potential Causes & Recommended Solutions:

  • Suboptimal Temperature: Temperature is a critical parameter. While higher temperatures can increase reaction rates, excessive heat may lead to the degradation of starting materials or the formation of unwanted byproducts, ultimately lowering the yield.[2]

    • Causality: The cyclization step to form the indazole ring is often the rate-limiting step and is temperature-dependent. However, the hydroxyl and ester functional groups on the target molecule can be sensitive to high temperatures, potentially leading to decomposition or side reactions like transesterification if an alcohol solvent is used at reflux for extended periods.

    • Actionable Advice: Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it (e.g., in 10 °C steps) while monitoring the reaction progress by TLC or LC-MS. There is often an optimal temperature that provides a good balance between reaction rate and product stability.[2]

  • Incorrect Solvent Choice: The solvent system plays a pivotal role in solubilizing reactants and stabilizing intermediates.

    • Causality: Polar aprotic solvents like DMSO and DMF are often excellent choices for indazole synthesis as they can effectively solvate the intermediates and facilitate the cyclization.[1] In some specific named reactions for indazole synthesis, such as the Davis-Beirut reaction, a controlled amount of water in an alcohol solvent can be beneficial.[2]

    • Actionable Advice: If you are using a non-polar or protic solvent and experiencing low yields, consider switching to DMSO or DMF.[1] Ensure the solvent is anhydrous, as water can interfere with many of the condensation and cyclization mechanisms.

  • Poor Quality of Hydrazine Reagent: The purity of the hydrazine source is paramount.

    • Causality: Hydrazine hydrate can degrade over time, especially if not stored properly, leading to a lower effective concentration and the presence of impurities that can inhibit the reaction.

    • Actionable Advice: Use a fresh bottle of hydrazine hydrate or purify it before use. Titrate the hydrazine solution to determine its exact concentration to ensure you are using the correct stoichiometric amount.

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the selectivity?

Side product formation is a common yield-reducing problem. The most likely culprits are dimer formation, hydrazone formation without cyclization, or issues with regioselectivity.[1]

Potential Causes & Recommended Solutions:

  • Formation of Hydrazone Intermediate without Cyclization: The reaction may stall after the initial condensation of the hydrazine with a ketone or aldehyde group on your starting material.

    • Causality: The subsequent intramolecular cyclization is often the more challenging step and requires specific conditions to proceed efficiently. This can be due to steric hindrance or unfavorable electronics of the starting material.

    • Actionable Advice: The addition of a suitable acid or base catalyst can promote the cyclization step. For reactions starting from materials like salicylaldehyde, an acidic medium is effective.[1] For other routes, a base might be required to deprotonate a key intermediate. Experiment with catalytic amounts of acids like acetic acid or p-toluenesulfonic acid.

  • Regioselectivity Issues: Depending on the synthetic route, substitution at the N1 versus the N2 position of the indazole ring can be a challenge.[3]

    • Causality: The indazole ring has two nitrogen atoms, and alkylation or acylation can occur at either position, leading to a mixture of 1H- and 2H-isomers. The 1H-tautomer is generally the more thermodynamically stable product.[3]

    • Actionable Advice: For the synthesis of the target 1H-indazole, the synthetic strategy should be designed to favor this isomer. Cyclization reactions, rather than post-synthesis modification of an unsubstituted indazole, are generally preferred for controlling this regioselectivity. The choice of starting materials is key to directing the cyclization to the desired product.

Q3: The purification of my final product is extremely difficult. What can I do?

Purification challenges often stem from the presence of closely related impurities or poor crystallization behavior of the product.

Potential Causes & Recommended Solutions:

  • Closely Eluting Impurities: Side products with similar polarity to the desired product can make chromatographic separation difficult.

    • Causality: These impurities might be isomers or degradation products that share many of the same functional groups as your target molecule.

    • Actionable Advice:

      • Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, for instance, can alter the selectivity and improve separation.

      • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) or solvent mixtures to find conditions that result in high recovery of pure crystals.

      • Acid-Base Extraction: The phenolic hydroxyl group and the basic nitrogen atoms of the indazole ring allow for purification via acid-base extraction. Dissolve the crude material in an organic solvent and extract with a weak aqueous base (like sodium bicarbonate) to remove acidic impurities. The desired product, being a phenol, will likely be extracted into the basic aqueous layer. Re-acidification of the aqueous layer will precipitate the product, which can then be collected by filtration.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for the synthesis and a decision-making process for troubleshooting common issues.

G cluster_synthesis Synthesis Protocol cluster_analysis Analysis & Troubleshooting cluster_purification Purification start 1. Combine Starting Materials (e.g., Substituted Phenylhydrazine + Keto-ester) reaction 2. Heat under Inert Atmosphere with appropriate solvent and catalyst start->reaction workup 3. Quench Reaction & Aqueous Workup reaction->workup crude 4. Isolate Crude Product workup->crude analysis 5. Analyze Crude Product (TLC, LC-MS, 1H NMR) crude->analysis decision High Yield & Purity? analysis->decision purify 7. Purify Product (Column Chromatography, Recrystallization) decision->purify Yes troubleshoot 6. Troubleshoot Low Yield / Impurities decision->troubleshoot No final_product 8. Characterize Final Product purify->final_product troubleshoot->start Adjust Conditions: - Temperature - Solvent - Reagent Purity

Caption: General workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing yield?

Based on numerous reports on indazole synthesis, the following parameters are most critical.[4]

ParameterImportanceRationaleRecommended Starting Point
Temperature HighBalances reaction rate against thermal degradation of the product.[2]80-110 °C (monitor closely)
Solvent HighAffects solubility of reactants and can influence reaction mechanism.Anhydrous DMSO or DMF[1]
Atmosphere MediumThe hydroxyl group can be sensitive to oxidation at high temperatures.Inert (Nitrogen or Argon)
Reagent Purity HighImpurities in starting materials, especially hydrazine, can inhibit the reaction.Use freshly opened or purified reagents.
Q2: Is there a preferred synthetic route for this specific molecule?

While multiple strategies exist for forming the indazole core, for a highly substituted target like this compound, a convergent synthesis involving the cyclization of a functionalized precursor is generally most effective. A common and effective method involves the reaction of a substituted 2-halobenzaldehyde or 2-haloacetophenone with hydrazine.[5] An alternative powerful method is the [3+2] cycloaddition of a benzyne intermediate with a diazo compound, such as ethyl diazoacetate, which can directly install the ester functionality.[6]

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H NMR: Will confirm the structure, showing characteristic peaks for the aromatic protons, the N-H proton (which is exchangeable with D₂O), the ethyl ester group, and the hydroxyl proton.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₀H₁₀N₂O₃, MW: 206.20).[7]

  • HPLC: To determine the purity of the final compound. A purity of >95% is generally desired for biological screening.[8]

  • Melting Point: A sharp melting point is a good indicator of high purity.

Protocol: General Procedure for Indazole Synthesis via Cyclization

This is a generalized protocol that should be adapted and optimized for the specific starting materials required for this compound.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the appropriate substituted phenyl precursor (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent & Reagents: Add anhydrous DMSO (or DMF) via syringe. Add the hydrazine source (e.g., hydrazine hydrate, 1.1 - 1.5 eq) and any necessary catalyst (e.g., acetic acid or a base).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography or recrystallization.

Caption: Step-by-step experimental workflow.

References
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. (2025). Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • Overcoming regioselectivity issues in indazole synthesis. (2025). Benchchem.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Structural insight into the optimization of ethyl 5-hydroxybenzo[g]indol-3-carboxylates and their bioisosteric analogues as 5-LO/m-PGES-1 dual inhibitors able to suppress inflamm
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (2025).
  • ethyl 5-hydroxy-1H-indazole-6-carboxyl
  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (n.d.). ScholarWorks@UNO.
  • New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. (2020).
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • This compound, 95% Purity, C10H10N2O3, 100 mg. (n.d.). A2B Chem.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • The improvement of two kinds of synthetic methods of indazoles. (2025).

Sources

troubleshooting side reactions in ethyl 5-hydroxy-1H-indazole-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of ethyl 5-hydroxy-1H-indazole-6-carboxylate. This valuable heterocyclic compound is a key building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Its synthesis, however, can be challenging, often plagued by side reactions that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind common experimental pitfalls. Here, we will dissect potential side reactions, offer robust troubleshooting strategies in a direct Q&A format, and provide validated protocols to ensure the integrity and success of your synthesis.

Reference Synthetic Protocol: A Japp-Klingemann/Fischer Cyclization Approach

A common and effective route to the indazole core involves a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer-type cyclization. The protocol below serves as our baseline for troubleshooting.

Experimental Protocol

Step 1: Diazotization of Ethyl 3-amino-4-hydroxybenzoate

  • To a stirred solution of ethyl 3-amino-4-hydroxybenzoate (1.0 eq) in 2 M hydrochloric acid (5.0 vol), cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in cold water (2.0 vol) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. Use this solution immediately in the next step.

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve diethyl 2-acetylglutarate (1.1 eq) and sodium acetate (3.0 eq) in ethanol (10.0 vol) and water (5.0 vol). Cool the mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to this mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the diazonium salt. A colored precipitate (the hydrazone) should form.

  • Filter the solid, wash with cold water and then a minimal amount of cold ethanol. Dry the solid under vacuum.

Step 3: Fischer-Type Cyclization and Aromatization

  • Add the dried hydrazone intermediate from Step 2 to polyphosphoric acid (PPA) (10.0 wt eq).

  • Heat the mixture to 100-110 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is significantly lower than expected. What are the primary causes and how can I improve it?

A: Low yields in this multi-step synthesis can arise from several factors. Systematically investigating each step is crucial.[1]

  • Potential Cause 1: Inefficient Diazotization. The diazonium salt is unstable. If the temperature during its formation and use rises above 5-10 °C, it will decompose, reducing the amount available for coupling.

    • Solution: Maintain strict temperature control (0-5 °C) throughout the diazotization and coupling steps. Always use the diazonium salt solution immediately after preparation.

  • Potential Cause 2: Poor Japp-Klingemann Coupling. The pH and solvent system are critical for the coupling reaction.[1] An incorrect pH can disfavor the formation of the enolate from the β-keto-ester or affect the reactivity of the diazonium salt.

    • Solution: Ensure adequate base (sodium acetate) is present to facilitate the reaction. The use of a co-solvent system like ethanol/water can improve the solubility of both reactants, enhancing the reaction rate.[1]

  • Potential Cause 3: Incomplete Cyclization or Degradation. The Fischer-type cyclization is acid-catalyzed and requires heat. Insufficient heat or acid strength may lead to an incomplete reaction.[2] Conversely, excessively harsh conditions (e.g., temperatures >120 °C or prolonged reaction times) can lead to decarboxylation or other degradation pathways.

    • Solution: Monitor the cyclization step closely by TLC. If the reaction stalls, a slight increase in temperature (e.g., to 115 °C) may be beneficial.[1] Consider alternative acid catalysts such as Eaton's reagent (P₂O₅ in MeSO₃H) or a mixture of H₂SO₄ in acetic acid, which can sometimes offer milder conditions and improved yields.

  • Potential Cause 4: Product Oxidation. The electron-rich hydroxy-substituted indazole ring can be susceptible to oxidation, especially during workup when exposed to air in a basic medium.

    • Solution: Conduct the basic workup and extractions as quickly as possible. Consider sparging solutions with nitrogen or argon to minimize air exposure.

Q2: I'm observing a persistent, highly colored byproduct (red/orange) and my desired hydrazone intermediate is not forming efficiently.

A: This is a classic issue in the Japp-Klingemann reaction. The colored species is likely the stable azo compound intermediate, which has failed to undergo the necessary hydrolytic cleavage and rearrangement to the final hydrazone.[3][4]

  • Causality: The Japp-Klingemann reaction proceeds through an azo intermediate. For the reaction to complete, one of the ester groups must be cleaved to allow for the tautomerization to the more stable hydrazone.[5] This cleavage is often base- or acid-facilitated.

    • Solution 1 (Adjusting pH): After the initial coupling, slowly adding a mild base (e.g., a solution of sodium hydroxide) can promote the hydrolysis of the ester and subsequent rearrangement. Careful monitoring is required to avoid side reactions.

    • Solution 2 (Thermal Promotion): Gently warming the reaction mixture after the initial coupling phase (e.g., to 40-50 °C) can sometimes provide enough energy to overcome the activation barrier for the conversion of the azo intermediate to the hydrazone.[4]

Q3: My final product's NMR spectrum is complex, suggesting a mixture of isomers or byproducts. How do I identify them and prevent their formation?

A: This is a common and challenging problem, often stemming from incomplete reactions or side reactions on the indazole core itself.

  • Potential Cause 1: Regioisomers. While the primary synthesis should yield the 1H-indazole, subsequent reactions (e.g., unintended N-alkylation from solvents like ethanol under acidic conditions) or tautomerization can be a concern. More commonly, if you are performing a follow-up N-alkylation step, you will almost certainly generate a mixture of N-1 and N-2 alkylated isomers.[6][7][8][9] These isomers are often difficult to separate by chromatography.[10]

    • Identification: The key to distinguishing N-1 and N-2 isomers is often through 2D NMR. An HMBC experiment will show a correlation between the N-CH₂ protons and the C3 carbon of the indazole ring for the N-2 isomer, a correlation that is absent for the N-1 isomer.[11]

    • Prevention (for subsequent N-alkylation): The choice of base and solvent dramatically influences the N-1/N-2 ratio. For instance, using sodium hydride (NaH) in THF often shows high selectivity for the N-1 position.[7][8][12]

  • Potential Cause 2: Decarboxylation. If the cyclization was run at too high a temperature or for too long, you may have lost the ethyl carboxylate group, resulting in 5-hydroxy-1H-indazole.

    • Identification: In the ¹H NMR, the characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) will be absent. Mass spectrometry will also show a corresponding loss of mass.

    • Prevention: Use the lowest effective temperature for cyclization and monitor the reaction closely to avoid prolonged heating after completion.

  • Potential Cause 3: Unreacted Hydrazone Intermediate. If the cyclization is incomplete, the starting hydrazone will contaminate the final product.

    • Identification: The hydrazone will have a distinct set of signals in the NMR and a different Rf value on TLC.

    • Solution: Re-subject the purified mixture to the cyclization conditions or optimize the initial cyclization step for full conversion.

Data & Visualization

Troubleshooting Workflow

G start Problem Observed low_yield Low Yield start->low_yield multi_spots Multiple Spots on TLC start->multi_spots bad_nmr Anomalous NMR Spectrum start->bad_nmr cause_decomp Cause: Diazonium Decomposition low_yield->cause_decomp cause_coupling Cause: Poor J-K Coupling low_yield->cause_coupling cause_cyclization Cause: Incomplete Cyclization low_yield->cause_cyclization multi_spots->cause_coupling multi_spots->cause_cyclization cause_isomers Cause: Regioisomers (N1/N2) multi_spots->cause_isomers bad_nmr->cause_isomers cause_decarbox Cause: Decarboxylation bad_nmr->cause_decarbox sol_temp Solution: Strict Temp. Control (0-5 °C) cause_decomp->sol_temp sol_ph Solution: Optimize pH/ Solvent for Coupling cause_coupling->sol_ph sol_acid Solution: Optimize Acid/ Temp for Cyclization cause_cyclization->sol_acid sol_nmr Solution: Use 2D NMR (HMBC) for ID cause_isomers->sol_nmr sol_chrom Solution: Optimize Chromatography cause_isomers->sol_chrom cause_decarbox->sol_acid

Caption: A troubleshooting decision tree for common synthesis issues.

Core Reaction Mechanism

G cluster_0 Japp-Klingemann Reaction cluster_1 Fischer-Type Cyclization ArN2 Ar-N≡N⁺ Azo Azo Intermediate (Colored) ArN2->Azo Ketoester β-Keto-ester Enolate Enolate Ketoester->Enolate Base Enolate->Azo + Ar-N≡N⁺ Hydrazone Hydrazone Azo->Hydrazone Hydrolysis & Rearrangement Hydrazone2 Hydrazone Hydrazone->Hydrazone2 Enehydrazine Enehydrazine Hydrazone2->Enehydrazine H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Intermediate Diamine Intermediate Sigmatropic->Intermediate Indazole Ethyl 5-hydroxy- 1H-indazole-6-carboxylate Intermediate->Indazole -NH₃, Aromatization

Caption: The two-stage mechanism for indazole synthesis.

Table 1: Influence of Reaction Parameters on Synthesis Outcome
ParameterConditionExpected OutcomePotential Side ReactionTroubleshooting Action
Diazotization Temp. 0-5 °CHigh yield of diazonium saltN/AMaintain strict temperature control.
> 10 °CLow yieldDecomposition to phenol, tar formationRe-run with better cooling.
Cyclization Catalyst Polyphosphoric Acid (PPA)Good yields, strong dehydrationCan lead to charring if overheatedMonitor temperature closely (100-110 °C).
H₂SO₄ / Acetic AcidEffective, homogenousPotential for sulfonation, ester hydrolysisUse moderate temperatures; consider re-esterification if needed.
Lewis Acids (e.g., ZnCl₂)Can be milderMay require anhydrous conditionsEnsure all reagents and glassware are dry.[2]
Cyclization Temp. 90-110 °CEfficient cyclizationIncomplete reaction at lower endOptimize within this range, monitoring by TLC.
> 120 °CFast reactionDecarboxylation, polymerization (tar)Reduce temperature, shorten reaction time.

Frequently Asked Questions (FAQs)

Q: Can I use a different β-dicarbonyl compound in the Japp-Klingemann reaction? A: Yes, the choice of the β-dicarbonyl compound is a key way to introduce diversity. However, the mechanism requires that one of the activating groups (like the ester) can be cleaved during the reaction. Using a β-diketone instead of a β-keto-ester, for example, would lead to a different cleavage pattern and ultimately a different substituent at the 7-position of the indazole.

Q: My final product is a carboxylic acid instead of an ethyl ester. What happened? A: This indicates that the ethyl ester was hydrolyzed. This most likely occurred during the cyclization step if you used a strong protic acid with trace amounts of water (e.g., H₂SO₄) or during an extended acidic or basic workup.[13] To resolve this, you can either re-esterify the final product using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) or modify the workup to be faster and use milder conditions.

Q: Is it possible to synthesize the 2H-indazole isomer directly? A: Direct synthesis of the 2H-indazole core is less common and often requires different starting materials and strategies, such as the Davis-Beirut reaction.[14] For this particular substitution pattern, the 1H-tautomer is generally more thermodynamically stable and is the expected product from the Fischer-type cyclization.[6] If the 2H isomer is required, it is typically synthesized through a regioselective N-alkylation of the 1H-indazole parent.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • RSC Publishing. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Retrieved from [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]

  • Alam, M. M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the purification of ethyl 5-hydroxy-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. The unique structure of this indazole derivative, featuring an acidic phenolic hydroxyl group, a basic indazole moiety, and an ester, presents specific challenges during purification. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you navigate these challenges and achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing logical, field-proven solutions.

Recrystallization Challenges

Q1: My compound is "oiling out" as a liquid instead of forming solid crystals during recrystallization. What is causing this and how can I resolve it?

A1: "Oiling out" is a common phenomenon that occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens if the cooling process is too rapid, the solution is highly supersaturated, or the melting point of your compound is lower than the temperature of the solution.[1]

Causality and Solutions:

  • Rapid Cooling: When a solution is cooled too quickly, molecules lose kinetic energy faster than they can orient themselves into an ordered crystal lattice, leading to the formation of an amorphous oil.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals.[1]

  • High Supersaturation: Using a solvent in which your compound is excessively soluble, even at low temperatures, can lead to a supersaturated state where the compound struggles to nucleate.

    • Solution 1 (Add More Solvent): Re-heat the solution to dissolve the oil completely. Then, add a small amount of additional hot solvent to reduce the saturation level before commencing the slow cooling process.[1]

    • Solution 2 (Induce Nucleation): If crystals are reluctant to form, use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[1] Alternatively, if you have a small amount of pure material, add a "seed" crystal to the cooled solution to initiate crystallization.[1][2]

  • Inappropriate Solvent Choice: The solvent system may not be ideal for this specific molecule.

    • Solution: Re-evaluate your solvent system. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1] Consider mixed solvent systems like ethanol/water or ethyl acetate/hexane.

Q2: I've followed the recrystallization protocol, but the final product is still discolored. How can I remove colored impurities?

A2: Persistent color in the purified product often indicates the presence of highly conjugated, non-polar impurities that co-crystallize with your target compound. These impurities may originate from side reactions or decomposition during the synthesis.

Solution: Activated Charcoal Treatment

  • Dissolve: Dissolve the crude, colored solid in the minimum amount of a suitable hot recrystallization solvent.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Be cautious, as the solution may bump.

  • Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the filter.

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly as you would in a standard recrystallization.

Column Chromatography Challenges

Q1: My compound is exhibiting significant tailing or streaking on the silica gel TLC plate and column. What is the cause and how can I improve the peak shape?

A1: Tailing is a common issue when purifying compounds with both acidic (the 5-hydroxy group) and basic (the indazole nitrogens) functionalities on silica gel, which is an acidic stationary phase. The strong interactions between your polar compound and the acidic silanol groups on the silica surface cause this phenomenon.[2]

Causality and Solutions:

  • Acid-Base Interactions: The basic nitrogens on the indazole ring can interact strongly with the acidic silica gel, while the acidic hydroxyl group can also have strong hydrogen-bonding interactions. This leads to a slow and uneven elution from the stationary phase.

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a modifier to your eluent to improve peak shape.

      • For the Acidic OH group: Incorporating a small amount of acetic acid (e.g., 0.5-1%) into the mobile phase can protonate any basic sites on the silica and compete for hydrogen bonding, leading to sharper peaks.

      • For the Basic Indazole Moiety: Adding a basic modifier like triethylamine or pyridine (0.1-1%) can neutralize the acidic sites on the silica gel, minimizing the strong interaction with the indazole ring.[2]

    • Solution 2 (Change Stationary Phase): If modifying the mobile phase is insufficient, consider switching to a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds, as they reduce the strong acidic interactions that cause tailing.[2]

Q2: I am struggling to separate my product from a closely-eluting impurity. How can I improve the separation resolution on my column?

A2: Poor separation occurs when the difference in affinity for the stationary phase between your product and the impurity is minimal in the chosen solvent system.

Solutions to Enhance Resolution:

  • Optimize the Mobile Phase: The most effective approach is to fine-tune your eluent.

    • Test Different Solvent Systems: Use TLC to screen a variety of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexane vs. dichloromethane/methanol).[2] Aim for an Rf value of 0.3-0.4 for your target compound.

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

  • Employ Dry Loading: Loading the sample dissolved in a solvent can cause band broadening. Instead, pre-adsorb your crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully load this onto the top of your column. This technique often results in sharper bands and significantly better separation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography over silica gel. The choice between them depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities when a suitable solvent is found, while column chromatography is more powerful for separating complex mixtures or closely related side products.[2][3]

Q2: How do the structural features of this molecule influence the choice of purification strategy?

A2: The molecule's functionality dictates the purification strategy:

  • Phenolic Hydroxyl Group (-OH): This group is acidic and highly polar. It can form strong hydrogen bonds, which may cause tailing on silica gel.[2] This acidity can also be exploited in acid-base extractions for a preliminary cleanup.

  • Indazole Ring: The nitrogen atoms in the indazole ring provide a basic character, which can also lead to strong interactions with acidic silica gel.[2]

  • Ethyl Carboxylate Group (-COOEt): This group adds to the overall polarity of the molecule.

  • Aromatic System: The fused ring system is relatively non-polar but allows for potential pi-pi stacking interactions.

Q3: How do I select the best solvent system for recrystallization?

A3: The ideal recrystallization solvent is one that dissolves your compound completely when hot but very poorly when cold.[1] The selection process is typically empirical:

  • Place a small amount of your crude material (20-30 mg) into several different test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature. Good solvents will not dissolve the compound at this stage.

  • Heat the tubes that show poor solubility. A good solvent will now dissolve the compound completely.

  • Allow the clear solutions to cool slowly to room temperature and then in an ice bath. The best solvent will be the one that yields a high quantity of crystalline precipitate.

Solvent System Typical Application/Rationale
Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[3]
Ethyl Acetate/Hexane A versatile system. Dissolve in a minimum of hot ethyl acetate, then add hexane until turbidity appears. Reheat to clarify and cool.
Acetone/Water Similar to ethanol/water, suitable for compounds soluble in polar organic solvents but insoluble in water.[3]
Methanol/Water Another effective polar protic/water system for compounds with hydrogen-bonding capabilities.[3]
Table 1: Common Solvent Systems for Recrystallization of Indazole Derivatives.[3]

Q4: What analytical methods are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An essential, rapid technique to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (¹H NMR): This is the most powerful method for confirming the structure of your compound. The absence of unexpected peaks and clean integration values are strong indicators of high purity. Residual solvent peaks are common but should be identified and quantified.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a classic indicator of a pure crystalline solid.

Experimental Protocols
Protocol 1: Standard Recrystallization Workflow
  • Solubilization: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

G cluster_recrystallization Recrystallization Troubleshooting start Crude solution cooled oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No reheat Reheat to dissolve oil oiling_out->reheat Yes success Crystals Form no_crystals->success No concentrate Boil off excess solvent no_crystals->concentrate Yes success->success failure Re-evaluate Solvent System failure->failure add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool solution SLOWLY scratch Scratch flask / Add seed crystal slow_cool->scratch add_solvent->slow_cool scratch->success concentrate->slow_cool

Caption: Troubleshooting workflow for common recrystallization issues.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

  • Equilibration: Elute the column with your starting mobile phase (e.g., 10% ethyl acetate in hexane) until the packed bed is stable.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent and adsorb it onto a small portion of silica gel. Evaporate the solvent completely. Carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution). Apply positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

G cluster_chromatography Flash Column Chromatography Workflow pack 1. Pack Column (Silica Gel Slurry) equilibrate 2. Equilibrate Column (Mobile Phase) pack->equilibrate load 3. Dry Load Sample (Adsorbed on Silica) equilibrate->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General workflow for purification by flash column chromatography.

References
  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center dedicated to the synthesis of ethyl 5-hydroxy-1H-indazole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities encountered during the laboratory and scale-up production of this valuable heterocyclic intermediate. As a key building block in the synthesis of various pharmaceutically active compounds, including kinase inhibitors like Axitinib, a robust and scalable synthetic route is paramount.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to address common challenges such as low yields, impurity formation, and purification difficulties.

Overview of a Common Synthetic Pathway

The construction of the substituted indazole core for this compound typically involves a multi-step sequence. A common and logical approach is a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization, akin to the Fischer indole synthesis, to construct the indazole ring.[3][4]

Synthesis_Workflow SM Starting Materials (e.g., Substituted Aniline, Diethyl Acetonedicarboxylate) DIAZO Diazotization SM->DIAZO JK Japp-Klingemann Reaction DIAZO->JK HYDRAZONE Hydrazone Intermediate JK->HYDRAZONE CYCLIZATION Acid-Catalyzed Cyclization HYDRAZONE->CYCLIZATION CRUDE Crude Product CYCLIZATION->CRUDE PURIFY Purification (Crystallization / Chromatography) CRUDE->PURIFY FINAL Ethyl 5-hydroxy-1H- indazole-6-carboxylate PURIFY->FINAL

Caption: General workflow for indazole synthesis.

Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific issues encountered during the synthesis, providing causal analysis and actionable solutions.

Issue 1: Low Yields and Instability in the Japp-Klingemann Reaction

Q: We are experiencing low and inconsistent yields during the initial coupling of our diazonium salt with the β-ketoester. What are the likely causes and how can we improve this step at a larger scale?

A: Low yields in the Japp-Klingemann reaction are common and often trace back to the stability of the diazonium salt and precise control of reaction conditions.[5]

Causal Analysis & Solutions:

  • Diazonium Salt Decomposition: Aryl diazonium salts are notoriously thermally labile. On a larger scale, inefficient heat dissipation from the exothermic diazotization reaction can lead to localized "hot spots," causing rapid decomposition of the salt into phenols and other byproducts before it can couple.

    • Protocol: Maintain strict temperature control, typically between 0-5 °C, throughout the diazotization and coupling steps. For scale-up, ensure your reactor has adequate cooling capacity and use a jacketed vessel with an efficient overhead stirrer. The slow, subsurface addition of sodium nitrite solution is critical to prevent temperature spikes.

  • Incorrect pH for Coupling: The pH of the reaction medium is critical for successful coupling. The β-ketoester must be deprotonated to its enolate form to act as a nucleophile, which requires a basic or neutral medium. However, the diazonium salt is most stable under acidic conditions.

    • Protocol: The coupling is typically performed in a buffered solution or by carefully controlling the pH. A common method involves adding the acidic diazonium salt solution to a cooled solution of the β-ketoester in a basic medium (e.g., sodium acetate or sodium hydroxide solution), maintaining the final reaction pH between 5 and 8.[5] Monitor the pH in real-time during the addition.

  • Side Reactions: Unwanted side reactions, such as self-coupling of the diazonium salt or reaction with the solvent, can reduce the yield.

    • Protocol: Use the diazonium salt immediately after its formation; do not store it. Ensure the starting aniline is of high purity, as impurities can lead to complex side products.

ParameterProblematic Condition (Scale-Up)Optimized Condition (Scale-Up)Rationale
Temperature > 10 °C during nitrite addition0-5 °CPrevents thermal decomposition of the diazonium salt.
Reagent Addition Rapid, surface addition of NaNO₂Slow, subsurface addition of NaNO₂Avoids localized high concentrations and exotherm spikes.
pH Control Uncontrolled, drifts below 4 or above 9Maintained at pH 5-8Balances enolate formation with diazonium salt stability.
Reaction Time Excessive delay before couplingImmediate use of diazonium salt solutionMinimizes decomposition of the unstable intermediate.
Issue 2: Formation of Regioisomers during Cyclization

Q: Our acid-catalyzed cyclization of the hydrazone intermediate is producing a mixture of the desired 5-hydroxy isomer and the undesired 7-hydroxy isomer. How can we improve the regioselectivity?

A: Regioselectivity in Fischer-type cyclizations to form substituted indazoles is a well-documented challenge.[6][7] The outcome is governed by a complex interplay of steric and electronic factors, which direct the intramolecular electrophilic attack.

Causal Analysis & Solutions:

  • Choice of Acid Catalyst: The strength and bulkiness of the acid catalyst can significantly influence the transition state of the cyclization, thereby affecting which ortho position of the aromatic ring participates in the ring closure.[8]

    • Protocol: Systematically screen various acid catalysts. While strong Brønsted acids like H₂SO₄ or HCl are common, they can be unselective.[4] Polyphosphoric acid (PPA) often provides a good balance of acidity and viscosity, promoting the desired cyclization pathway while minimizing charring. Lewis acids like ZnCl₂ or BF₃·OEt₂ can also offer different selectivity profiles and should be evaluated.[9]

  • Reaction Temperature and Time: The reaction is often under kinetic versus thermodynamic control. Higher temperatures can provide the energy to overcome the activation barrier for the formation of the less stable isomer, leading to a mixture.

    • Protocol: Start by running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product. Monitor the isomer ratio over time using HPLC to determine the optimal endpoint before significant isomerization or decomposition occurs.

  • Solvent Effects: The solvent can influence the conformation of the hydrazone intermediate and stabilize the transition state, impacting regioselectivity.

    • Protocol: High-boiling, polar aprotic solvents like sulfolane or Dowtherm A® can be effective for scale-up. In some cases, running the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium and improve selectivity.

Troubleshooting_Yield START Low Yield in Cyclization Step CHECK_PURITY Is hydrazone intermediate pure? START->CHECK_PURITY CHECK_TEMP Is reaction temperature optimized? LOWER_TEMP Action: Lower temperature (e.g., 80-100°C) and increase reaction time. CHECK_TEMP->LOWER_TEMP No SUCCESS Yield Improved CHECK_TEMP->SUCCESS Yes CHECK_ACID Is acid catalyst appropriate? CHECK_ACID->CHECK_TEMP Yes SCREEN_ACIDS Action: Screen alternative catalysts (e.g., PPA, ZnCl₂, Amberlyst). CHECK_ACID->SCREEN_ACIDS No CHECK_PURITY->CHECK_ACID Yes PURIFY_HYDRAZONE Action: Recrystallize or slurry hydrazone before cyclization. CHECK_PURITY->PURIFY_HYDRAZONE No LOWER_TEMP->SUCCESS SCREEN_ACIDS->CHECK_TEMP PURIFY_HYDRAZONE->CHECK_ACID

Caption: Decision tree for troubleshooting low cyclization yield.

Issue 3: Purification and Isolation Challenges

Q: The crude this compound is a dark, oily solid that is difficult to handle and purify by standard recrystallization. What are our options for scalable purification?

A: The target molecule contains both a phenolic hydroxyl group (acidic) and a basic indazole ring system, along with an ester. This amphoteric nature, combined with its polarity, can make purification challenging.

Causal Analysis & Solutions:

  • Amphoteric Nature and High Polarity: The presence of multiple functional groups leads to high polarity and potential zwitterionic character, which often results in poor solubility in common organic solvents and a reluctance to crystallize.

    • Protocol 1 (pH Swing): Utilize the amphoteric nature of the molecule. Dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH or K₂CO₃) to deprotonate the phenol and form a water-soluble salt. Perform an extraction with a non-polar organic solvent (e.g., toluene or MTBE) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to a specific pH where the product precipitates out, leaving acidic and basic impurities in solution.

    • Protocol 2 (Optimized Recrystallization): Conduct a thorough solvent screen. Polar aprotic solvents like acetonitrile, ethyl acetate, or solvent mixtures such as ethanol/water or isopropanol/heptane should be investigated. Anti-solvent crystallization, where the crude product is dissolved in a good solvent (e.g., THF or ethanol) and a poor solvent (e.g., heptane or water) is slowly added, is often effective for scale-up.

  • Persistent Colored Impurities: Dark colors are often due to polymeric or oxidative degradation products formed during the harsh acidic cyclization.

    • Protocol: Treat a solution of the crude product with activated carbon (charcoal) followed by filtration through a pad of Celite®. This is a classic and scalable method for removing color and high-molecular-weight impurities. Ensure the chosen solvent for this treatment does not react with the product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up the diazotization step? A1: The primary hazard is the potential for uncontrolled decomposition of the diazonium salt, which can be explosive, especially if isolated in a dry state. Never isolate the diazonium salt. Always use it in solution immediately after preparation. Ensure robust cooling and agitation are in place, and have a quenching agent (e.g., sulfamic acid) ready to destroy any excess nitrous acid. All personnel should be trained on the potential hazards and operate behind a blast shield during scale-up operations.

Q2: Which analytical techniques are essential for monitoring this synthesis? A2: For reaction monitoring and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is indispensable. It allows for the quantification of starting materials, intermediates, the final product, and any isomers or impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for characterizing the final product and key intermediates.

Q3: Can protecting groups be used to avoid regioselectivity issues? A3: Yes, a protecting group strategy is a viable, albeit longer, alternative. For instance, one of the ortho positions on the starting aniline could be blocked with a removable group (e.g., a bromine atom) to force the cyclization in the desired direction. The protecting group would then be removed in a subsequent step. However, this adds steps to the synthesis, increasing cost and complexity, and is generally considered less efficient for large-scale manufacturing unless high selectivity cannot be achieved otherwise.[10]

Q4: We are considering a flow chemistry approach for the diazotization. What are the potential benefits? A4: A flow reactor offers significant advantages for hazardous reactions like diazotization.[11] The small internal volume of the reactor minimizes the amount of hazardous diazonium intermediate present at any given time. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, preventing dangerous temperature spikes. This leads to a safer, more reproducible, and often higher-yielding process, making it an excellent option for industrial-scale synthesis.[11]

References
  • [Optimization of reaction conditions for the synthesis of indazolones.] ResearchGate. Available at: [Link]

  • [Reaction conditions optimization for 1H‐Indazoles synthesisa.] ResearchGate. Available at: [Link]

  • [Optimization of reaction conditions a.] ResearchGate. Available at: [Link]

  • [The Japp‐Klingemann Reaction.] ResearchGate. Available at: [Link]

  • [Japp–Klingemann reaction.] Wikipedia. Available at: [Link]

  • [A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.] ACS Publications. Available at: [Link]

  • [Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.] Sami Publishing Company. Available at: [Link]

  • [TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.] Chemical Communications (RSC Publishing). Available at: [Link]

  • [Fischer indole synthesis.] Wikipedia. Available at: [Link]

  • [Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.] NIH. Available at: [Link]

  • [Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.] MDPI. Available at: [Link]

  • [Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles.] PubMed. Available at: [Link]

  • [New 3H-Indole Synthesis by Fischer's Method. Part I.] PMC - NIH. Available at: [Link]

  • [Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.] NIH. Available at: [Link]

  • [Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.] ResearchGate. Available at: [Link]

  • [Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.] Beilstein Journals. Available at: [Link]

  • [Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.] PMC - NIH. Available at: [Link]

  • [The Japp-Klingemann Reaction.] Organic Reactions. Available at: [Link]

  • [Indazole – an emerging privileged scaffold: synthesis and its biological significance.] NIH. Available at: [Link]

  • [Indazole synthesis.] Organic Chemistry Portal. Available at: [Link]

  • [Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors.] Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • [Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.] Google Patents.
  • [Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.] PubMed. Available at: [Link]

  • [Processes for the preparation of axitinib.] Google Patents.
  • [Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.] ArODES - HES-SO. Available at: [Link]

  • [A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.] Google Patents.
  • [this compound.] PubChem. Available at: [Link]

  • [Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.] Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • [2H-Indazole synthesis.] Organic Chemistry Portal. Available at: [Link]

  • [New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity.] ResearchGate. Available at: [Link]

  • [Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.] ScholarWorks@UNO. Available at: [Link]

  • [The preparation method of Axitinib.] Google Patents.
  • [Methods for preparing indazole compounds.] Google Patents.
  • [Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids.] National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of Ethyl 5-hydroxy-1H-indazole-6-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl 5-hydroxy-1H-indazole-6-carboxylate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the solubility challenges associated with this compound in various experimental assays. The indazole scaffold is a critical component in many biologically active compounds, making the understanding of its physical properties paramount for successful research.[1][2][3][4][5]

Compound Profile & Inherent Solubility Challenges

This compound is a heterocyclic organic compound with the molecular formula C10H10N2O3.[6][7] Its structure, featuring a fused benzene and pyrazole ring system, along with polar hydroxyl and ester functional groups, presents a unique solubility profile. The planar, aromatic nature of the indazole core contributes to strong crystal lattice energy, which can make it difficult to dissolve in aqueous solutions. Conversely, the presence of hydrogen bond donors (hydroxyl, N-H) and acceptors (ester carbonyl, nitrogen atoms) allows for interaction with polar solvents. This duality is the primary reason researchers often face solubility hurdles.

PropertyValue/InformationSource
Molecular Formula C10H10N2O3[6][7]
Molecular Weight 206.20 g/mol [6][7]
Appearance Likely a solid at room temperature.
Key Structural Features Indazole core, hydroxyl group, ethyl ester group.N/A
Predicted Solubility Low aqueous solubility, soluble in organic solvents like DMSO.[1][8]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What is the recommended solvent for creating a high-concentration stock solution?

For initial stock solutions, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and an excellent first choice for dissolving both polar and nonpolar compounds.[9] It is miscible with a wide range of organic solvents and water, making it versatile for subsequent dilutions.[9] We recommend preparing a stock solution in the range of 10-20 mM in 100% DMSO. Always ensure the compound is fully dissolved before storage.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and what should I do?

This is a common phenomenon known as "solvent shock" or precipitation. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[10] The organic solvent disperses, leaving the compound to crash out of the solution.

Immediate Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%). This may require preparing a more concentrated initial stock if your final assay concentration allows.

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes keep the compound in solution.

  • Pre-warm Media: Having your assay buffer at the experimental temperature (e.g., 37°C) before adding the compound can sometimes help.[10]

  • Stir Vigorously: Add the stock solution dropwise to the vortexing or rapidly stirring buffer to promote rapid mixing and dispersion.[10]

Q3: Can I heat the solution to improve the solubility of this compound?

Gentle heating can be used to aid in the initial dissolution of the compound in the stock solvent (e.g., DMSO). However, exercise caution. Prolonged or excessive heat can lead to the degradation of the compound. We do not recommend heating aqueous solutions of the compound, as this can affect the stability of other assay components and may only provide a temporary increase in solubility, with the compound precipitating out as it cools.

Q4: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is highly dependent on pH.[11][12][13] this compound has a phenolic hydroxyl group, which is weakly acidic. In solutions with a pH above its pKa, this group will be deprotonated, forming a negatively charged phenoxide ion. This charged species will be significantly more soluble in aqueous media than the neutral form.[11][12] Therefore, increasing the pH of your assay buffer may enhance solubility. However, you must first confirm that the change in pH will not affect your assay's biology or the compound's activity.

In-Depth Troubleshooting & Experimental Protocols

For persistent solubility issues, the following detailed guides provide structured approaches to systematically resolve the problem.

Troubleshooting Flowchart

This flowchart provides a logical decision-making process for addressing solubility issues.

G start Start: Compound Precipitates in Assay check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_stock Action: Increase stock concentration and decrease volume added. check_dmso->increase_stock No try_cosolvent Problem Persists? Try Co-Solvent Method check_dmso->try_cosolvent Yes increase_stock->try_cosolvent cosolvent_protocol Follow Protocol 1: Co-Solvent Dilution try_cosolvent->cosolvent_protocol Yes check_ph Still Precipitating? Is pH adjustment an option? try_cosolvent->check_ph No cosolvent_protocol->check_ph success Success: Compound Soluble cosolvent_protocol->success Success ph_protocol Follow Protocol 2: pH-Based Solubilization check_ph->ph_protocol Yes advanced_methods Still Precipitating? Consider Advanced Methods check_ph->advanced_methods No ph_protocol->advanced_methods ph_protocol->success Success advanced_protocol Follow Protocol 3: Advanced Solubilizing Agents advanced_methods->advanced_protocol Yes failure Contact Technical Support advanced_methods->failure No advanced_protocol->success

Caption: Decision tree for troubleshooting precipitation.

Protocol 1: The Co-Solvent Method

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts, can increase the solubility of a lipophilic compound.[14][15][16] This method is effective for compounds that are highly soluble in the co-solvent.

Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).

Step-by-Step Protocol:

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 20 mM.

  • Prepare Intermediate Stock: Create an intermediate stock solution by diluting the primary DMSO stock 1:1 (v/v) with a co-solvent (e.g., Ethanol). This results in a 10 mM stock in 50:50 DMSO:Ethanol. Vortex thoroughly.

  • Dilute into Assay Buffer: Slowly add the intermediate stock solution to your pre-warmed, stirring aqueous assay buffer to reach the final desired concentration.

  • Final Solvent Concentration: Critically, ensure the final concentration of both DMSO and the co-solvent are low enough to not interfere with the assay (e.g., <0.5% for each).

  • Visual Inspection: After addition, visually inspect the solution for any signs of precipitation (cloudiness, particulates).

Protocol 2: pH-Based Solubility Enhancement

This protocol leverages the acidic nature of the 5-hydroxy group to increase solubility.

Step-by-Step Protocol:

  • Determine pKa: If possible, determine the pKa of the 5-hydroxy group experimentally or through computational prediction tools.

  • Buffer Selection: Prepare a series of assay buffers with pH values incrementally higher than the predicted pKa. For a phenolic hydroxyl, this will typically be in the range of pH 8.0 to 10.0.

  • Assay Compatibility Check: Before testing the compound, confirm that your biological system (cells, enzymes, etc.) is stable and functional at the selected higher pH values. Run control experiments without the compound.

  • Solubility Test: Prepare your DMSO stock as usual. Dilute the stock into the various pH-adjusted buffers and observe for precipitation.

  • Select Optimal pH: Choose the lowest pH that maintains compound solubility while having a minimal impact on assay performance.

Protocol 3: Advanced Solubilizing Agents

For the most challenging cases, formulation strategies from the pharmaceutical sciences can be adapted.[17][18][19][20][21] These should be used as a last resort, as they can interfere with biological assays.

1. Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic part of the molecule in a hydrophilic shell.[22]

  • Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Method: Prepare the final aqueous assay buffer containing a pre-dissolved amount of HP-β-CD (e.g., 1-10 mM). Add the DMSO stock of your compound to this buffer. The cyclodextrin will help to keep it solubilized.

2. Non-ionic Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[23]

  • Agents: Tween-20 or Triton X-100.

  • Method: Add a very low concentration of the surfactant to your final assay buffer (e.g., 0.001% - 0.01% v/v). Be aware that surfactants can disrupt cell membranes and denature proteins, so extensive controls are necessary.

Summary of Best Practices & Recommendations

StrategyWhen to UseKey Consideration
Optimize DMSO Concentration Always start with this.Keep final DMSO concentration below 0.5% to avoid solvent effects.
Co-Solvent Method When simple dilution fails.Check for co-solvent toxicity/interference in your specific assay.
pH Adjustment For ionizable compounds like this one.Ensure assay components are stable and active at the adjusted pH.
Advanced Agents For highly intractable solubility issues.High potential for assay interference; requires extensive validation and controls.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges of this compound, ensuring accurate and reproducible results in their critical assays.

References

  • Naik, J. B., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • Reyes-Mayorga, J. I., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. NIH. Available at: [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]

  • Al-kassimy, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Guchhait, G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Streleckas, L., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available at: [Link]

  • ResearchGate. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. Available at: [Link]

  • YouTube. (2023). Why Does pH Influence A Substance's Dissolution?. YouTube. Available at: [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • YouTube. (2023). How Does pH Impact Ionic Compound Solubility?. YouTube. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. Available at: [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • ResearchGate. (2015). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Bentham Science.
  • Alichem. (n.d.). This compound, 95% Purity, C10H10N2O3, 100 mg. Alichem. Available at: [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Kumar, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of ethyl 5-hydroxy-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction: The Chemistry of a Privileged Scaffold

This compound is a valuable building block in medicinal chemistry, possessing multiple reactive sites that allow for diverse functionalization. The indazole core is a well-established pharmacophore present in numerous therapeutic agents.[1][2] However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) and a phenolic hydroxyl group presents a significant challenge in achieving regioselective derivatization. This guide will provide a systematic approach to controlling the reaction outcomes for O-alkylation, N-alkylation, and acylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The primary reactive sites are the N-1 and N-2 positions of the indazole ring and the oxygen of the 5-hydroxy group. The relative reactivity of these sites depends on the reaction conditions, particularly the choice of base and solvent.

Q2: How can I selectively achieve O-alkylation over N-alkylation?

A2: Selective O-alkylation of the 5-hydroxy group can typically be achieved by using a weaker base that preferentially deprotonates the more acidic phenolic proton over the N-H proton of the indazole ring. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile are commonly employed for this purpose.[3]

Q3: Which conditions favor N-alkylation?

A3: N-alkylation is generally favored when using a strong base, such as sodium hydride (NaH), which is capable of deprotonating the indazole N-H.[1][4] The choice of solvent also plays a crucial role, with THF often promoting N-1 alkylation.[2][4]

Q4: How can I control the regioselectivity between N-1 and N-2 alkylation?

A4: The regioselectivity of N-alkylation is a complex interplay of steric and electronic factors.[1][4] Generally, N-1 alkylation is thermodynamically favored.[4] Using conditions that allow for thermodynamic control, such as heating the reaction, can favor the N-1 isomer.[5] Conversely, kinetic control may lead to a mixture of N-1 and N-2 isomers. For some substituted indazoles, specific conditions have been developed to favor one isomer over the other. For instance, the use of NaH in THF has been shown to be highly selective for N-1 alkylation in many cases.[1][4]

Q5: Should I protect any functional groups before attempting derivatization?

A5: Protecting groups can be a valuable strategy to direct the reaction to a specific site. For example, if exclusive N-alkylation is desired, the 5-hydroxy group can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether, which can be removed later in the synthetic sequence.[6]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in O-Alkylation (Williamson Ether Synthesis)

Question: I am attempting to O-alkylate the 5-hydroxy group using an alkyl halide and potassium carbonate, but I am observing low yields or recovering my starting material. What could be the problem?

Potential Cause Troubleshooting Steps
Insufficient Base Strength While K₂CO₃ is often sufficient for phenols, a stronger base like Cs₂CO₃ may be required for complete deprotonation, especially if the alkylating agent is not very reactive.[3]
Poor Quality Alkylating Agent Ensure your alkyl halide is fresh and not decomposed. The reactivity order is generally I > Br > Cl.[7][8]
Inappropriate Solvent Polar aprotic solvents like DMF or acetonitrile are ideal as they do not solvate the phenoxide ion, thus enhancing its nucleophilicity.[3] Ensure the solvent is anhydrous.
Low Reaction Temperature Williamson ether synthesis often requires heating. Try increasing the reaction temperature, for example, to 60-80 °C.
Steric Hindrance If you are using a bulky alkyl halide (secondary or tertiary), the SN2 reaction will be slow or may not proceed. Elimination (E2) can become a major side reaction.[7][8] If possible, use a primary alkyl halide.
Issue 2: Mixture of O- and N-Alkylated Products

Question: My alkylation reaction is producing a mixture of O- and N-alkylated products. How can I improve the selectivity?

Potential Cause Troubleshooting Steps
Base is too Strong for Selective O-Alkylation If you are using a strong base like NaH, it will deprotonate both the hydroxyl and the indazole N-H, leading to a mixture of products. Switch to a milder base like K₂CO₃ or Cs₂CO₃ for O-alkylation.
Reaction Conditions Favoring N-Alkylation If you desire O-alkylation, avoid conditions known to promote N-alkylation, such as the use of NaH in THF.[1][4]
Thermodynamic vs. Kinetic Control N-alkylation can sometimes be reversible, while O-alkylation is generally not. Running the reaction at a lower temperature might favor the kinetically preferred product. Conversely, prolonged heating could lead to the thermodynamically more stable product.
Issue 3: Mixture of N-1 and N-2 Alkylated Isomers

Question: I am trying to perform N-alkylation, but I am getting a mixture of N-1 and N-2 isomers that are difficult to separate. How can I improve the regioselectivity?

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions The ratio of N-1 to N-2 isomers is highly dependent on the base, solvent, and temperature. A systematic screening of these parameters is recommended. The combination of NaH in THF is often highly selective for the N-1 position.[1][4]
Steric Effects of Substituents The ethyl ester at the 6-position may influence the regioselectivity. Literature on similarly substituted indazoles can provide guidance.[2][4]
Nature of the Alkylating Agent The reactivity and steric bulk of the alkylating agent can impact the N-1/N-2 ratio.[4]

Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol aims for the selective alkylation of the 5-hydroxy group.

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (e.g., ethyl bromide, 1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N-1 Alkylation of this compound (after protection of the hydroxyl group)

This protocol is for the N-1 alkylation, assuming the 5-hydroxy group has been protected (e.g., as a TBDMS ether).

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 5-O-protected indazole (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

  • Deprotect the 5-hydroxy group using appropriate conditions (e.g., TBAF for TBDMS ether).

Visualization of Reaction Pathways

Decision Tree for Derivatization Strategy

Derivatization_Strategy cluster_O O-Alkylation/Acylation cluster_N N-Alkylation/Acylation start Desired Derivatization of this compound o_alkylation O-Alkylation start->o_alkylation Mild Base (K2CO3, Cs2CO3) Polar Aprotic Solvent (DMF) n_alkylation N-Alkylation start->n_alkylation Strong Base (NaH) Solvent (THF) o_acylation O-Acylation outcome_o 5-O-Alkyl/Acyl Derivative o_alkylation->outcome_o Selective O-derivatization n_acylation N-Acylation outcome_n 1-N-Alkyl/Acyl Derivative n_alkylation->outcome_n Selective N-derivatization (Requires O-protection)

Caption: Decision tree for selective derivatization.

Troubleshooting Workflow for Low Yield in O-Alkylation

Troubleshooting_O_Alkylation start Low Yield in O-Alkylation check_base Is the base strong enough? start->check_base check_solvent Is the solvent appropriate? check_base->check_solvent Yes use_stronger_base Use Cs2CO3 instead of K2CO3 check_base->use_stronger_base No check_temp Is the temperature optimal? check_solvent->check_temp Yes use_aprotic_solvent Use anhydrous DMF or MeCN check_solvent->use_aprotic_solvent No check_alkyl_halide Is the alkyl halide reactive? check_temp->check_alkyl_halide Yes increase_temp Increase temperature to 60-80 °C check_temp->increase_temp No check_sterics Is there significant steric hindrance? check_alkyl_halide->check_sterics Yes use_more_reactive_halide Use R-I or R-Br check_alkyl_halide->use_more_reactive_halide No solution Improved Yield check_sterics->solution No consider_alternative Consider alternative synthetic route for bulky groups check_sterics->consider_alternative Yes use_stronger_base->solution use_aprotic_solvent->solution increase_temp->solution use_more_reactive_halide->solution

Caption: Troubleshooting workflow for O-alkylation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis Practice Questions & Answers. Organic Chemistry. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

stability issues of ethyl 5-hydroxy-1H-indazole-6-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 5-hydroxy-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your results and the stability of your materials.

Introduction to the Stability Profile of this compound

This compound incorporates three key functional groups that dictate its stability: a phenol, an ethyl ester, and an indazole ring. Each of these moieties is susceptible to degradation under specific conditions. The overall stability of the molecule is a composite of the liabilities of these functional groups. This guide will address the potential stability issues arising from these structural features and provide practical solutions.

The indazole ring system, a privileged scaffold in medicinal chemistry, is generally stable, but can be susceptible to oxidation and photolytic degradation, particularly when substituted with an electron-donating hydroxyl group.[1][2] The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products.[3][4][5] The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions.[6][7][8][9][10]

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Discoloration of Solid Compound or Solutions Upon Storage or Exposure to Air

Q: My sample of this compound has developed a yellow or brownish tint. What is causing this and how can I prevent it?

A: Discoloration is a common issue with phenolic compounds and is most likely due to oxidation. The 5-hydroxy group on the indazole ring is susceptible to oxidation, which can lead to the formation of quinone-like structures.[11][3][4][5] These quinoidal compounds are often highly colored. The oxidation can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Causality: The phenolic hydroxyl group can be oxidized to a semiquinone radical, which can then be further oxidized to a quinone. This process is often catalyzed by light and metal ions.

Solutions:

  • Storage: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

  • Solvent Selection: When preparing solutions, use deoxygenated solvents. Sparging the solvent with an inert gas prior to use can help remove dissolved oxygen.

  • Antioxidants: For solution-based experiments where discoloration is a concern, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be considered, provided it does not interfere with your downstream applications.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution can sequester metal ions.

Experimental Workflow for Minimizing Oxidation:

Caption: Workflow for minimizing oxidation of this compound.

Issue 2: Appearance of New Peaks in HPLC Analysis After Sample Preparation or Storage in Solution

Q: I am observing new, more polar peaks in my HPLC chromatogram when analyzing solutions of this compound, especially when using acidic or basic mobile phases or sample diluents. What are these new peaks?

A: The appearance of new, more polar peaks is likely due to the hydrolysis of the ethyl ester group, yielding the corresponding carboxylic acid.[6][7][8][9][10] This hydrolysis can be catalyzed by both acids and bases.

Causality:

  • Acid-catalyzed hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[10]

  • Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. This reaction is irreversible.[6]

Solutions:

  • pH Control: Maintain the pH of your solutions as close to neutral (pH 7) as possible. If the experimental conditions require acidic or basic pH, be aware of the potential for hydrolysis and analyze samples promptly.

  • Temperature: Hydrolysis rates are temperature-dependent. Store solutions at low temperatures (e.g., 2-8 °C) to slow down the degradation process. For long-term storage, consider freezing, but be mindful of potential freeze-thaw degradation.

  • Aprotic Solvents: If your experimental design allows, using aprotic solvents (e.g., acetonitrile, THF) for sample preparation and storage can prevent hydrolysis.

Predicted Degradation Pathway - Hydrolysis:

G compound This compound acid 5-hydroxy-1H-indazole-6-carboxylic acid compound->acid H+ or OH- / H2O ethanol Ethanol compound->ethanol H+ or OH- / H2O

Caption: Predicted hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a cool (2-8 °C), dry, and dark environment under an inert atmosphere (argon or nitrogen) to minimize oxidation and photodegradation.

Q2: Is this compound sensitive to light?

A2: Yes, due to the presence of the indazole ring and the phenolic hydroxyl group, the molecule is expected to be photosensitive.[12][13][14][15] Exposure to UV or even ambient light can lead to photodegradation, often resulting in discoloration and the formation of complex degradation products. All handling and storage should be done with protection from light.

Q3: What is the expected thermal stability of this compound?

A3: While specific data is not available, ethyl esters can undergo thermal decomposition at elevated temperatures.[16][17][18][19] It is advisable to avoid prolonged exposure to high temperatures during experimental procedures such as drying or in situ reaction monitoring.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method, typically a reverse-phase HPLC method, should be developed and validated to separate the intact compound from its potential degradation products.[20][21][22][23][24] This involves performing forced degradation studies where the compound is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate the degradation products. The chromatographic method is then optimized to achieve baseline separation of all components.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a reverse-phase HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the peak area of the parent compound.

Forced Degradation Workflow:

Caption: Workflow for a forced degradation study.

Data Summary Table

Stress ConditionPredicted Primary Degradation Product(s)Potential Analytical Observations
Acidic/Basic Hydrolysis 5-hydroxy-1H-indazole-6-carboxylic acidAppearance of a more polar peak in RP-HPLC.
Oxidation (e.g., H₂O₂) Quinone-like speciesDiscoloration of the solution (yellow/brown), appearance of new, less polar peaks.
Photolytic (UV/Vis light) Complex mixture of degradantsDiscoloration, multiple new peaks in the chromatogram.
Thermal Potential for ester pyrolysis productsAppearance of new peaks, potential for loss of sample.

References

  • Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photoc
  • Reactions of Phenols. (2024, March 17). Chemistry LibreTexts.
  • Oxidation of Phenols: Quinones. (2022, October 4). Chemistry LibreTexts.
  • Oxidation of Phenols to Quinones. (2025, May 22). JoVE.
  • Phenol | Definition, Structure, Uses, & Facts. (2026, January 2). Britannica.
  • Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia.
  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. (n.d.). MDPI.
  • Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. (n.d.). The Journal of Physical Chemistry A.
  • Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. (n.d.). PubMed.
  • Forced degradation studies on axitinib and characterization of its degradation products by liquid chromatography‐high resolution mass spectrometry and nuclear magnetic resonance spectroscopy along with its in silico toxicity assessment. (2025, August 18).
  • Photocatalytic Degradation of Some Phenolic Compounds Present in Olive Mill Wastewater. (2025, August 6).
  • Development and validation of Stability Indicating RP-HPLC Method for the Determination of Axitinib in Bulk and its Pharmaceutical Formulations. (n.d.). Scholars Research Library.
  • Forced degradation studies on axitinib and characterization of its degradation products by liquid chromatography‐high resolution mass spectrometry and nuclear magnetic resonance spectroscopy along with its in silico toxicity assessment. (n.d.). Semantic Scholar.
  • Hydroxy-substituted aromatic N-heterocycles as high-affinity CO2 adsorbents: a DFT study. (n.d.). Royal Society of Chemistry.
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Related Substances Method Development and Validation of Axitinib, Zanubrutinib and Upadacitinib Using RP-HPLC and its Degradatio. (n.d.).
  • Thermal decomposition of ester. (2019, April 15). Chemistry Stack Exchange.
  • Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. (n.d.). MDPI.
  • Hydrolysis of Esters. (n.d.). Lumen Learning.
  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
  • Stability of ethyl esters from soybean oil exposed to high temperatures in supercritical ethanol. (n.d.).
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). PubMed.
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Forced Degradation results for Axitinib and Avelumab. (n.d.).
  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. (n.d.). PMC - PubMed Central.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2025, July 6).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • The effect of solvents on the thermal degradation products of two Amadori deriv
  • Thermal degradation of esters/ethers derived from tartaric acid. (2025, August 5).
  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. (n.d.). MDPI.
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. (n.d.). Semantic Scholar.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Stability Indicating Assay Method. (2023, October 10). IJCRT.org.
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. (2015, June 5). PubMed.
  • Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. (2012, October 30). Walsh Medical Media.

Sources

Indazole Synthesis Technical Support Center: Byproduct Identification & Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of indazole derivatives. This resource provides troubleshooting guides in a question-and-answer format, detailed analytical protocols, and mechanistic insights to help you identify, characterize, and ultimately minimize unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during indazole synthesis, providing potential causes and recommended solutions based on established chemical principles.

Issue 1: An unexpected regioisomer is my major product. How do I confirm its structure and prevent its formation?

Q: My goal was to synthesize an N-1 substituted indazole via alkylation, but I've isolated a significant amount of a byproduct that I suspect is the N-2 regioisomer. How can I be sure, and what conditions favor N-1 selectivity?

A: The formation of N-1 and N-2 regioisomers is a classic challenge in indazole chemistry. The indazole anion is ambident, meaning alkylation can occur at either the N-1 or N-2 position. The resulting ratio of these isomers is highly dependent on reaction conditions.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3]

Root Causes & Mechanistic Insight: The regioselectivity of N-alkylation is a delicate balance of steric effects, electronic effects, and reaction conditions such as the choice of base, solvent, and alkylating agent.[1]

  • Solvent Effects: Polar aprotic solvents like DMF can favor N-1 alkylation, while solvents like THF or DMSO can influence the selectivity, sometimes favoring the N-2 isomer depending on the base and substrate.[1][4]

  • Base Selection: Strong, non-nucleophilic bases are often used to deprotonate the indazole. Sodium hydride (NaH) in THF has been shown to be a promising system for achieving high N-1 selectivity.[1][4] In contrast, Mitsunobu conditions have been reported to show a strong preference for the N-2 regioisomer.[1]

  • Steric and Electronic Effects: The substitution pattern on the indazole ring plays a crucial role. Bulky groups at the C-3 position tend to sterically hinder the N-2 position, thus favoring N-1 alkylation.[1] Conversely, electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity.[1]

Workflow for Identification and Characterization:

dot digraph "Regioisomer_Identification_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} caption [label="Workflow for Isomer Identification", shape=plaintext, fontname="Arial", fontsize=10];

Detailed Protocols:

Protocol 1: Distinguishing N-1 vs. N-2 Indazole Regioisomers using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguously distinguishing between N-1 and N-2 isomers.[5][6] Advanced techniques like 1H-15N HMBC can be particularly definitive.[5]

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • 1H NMR Analysis: The chemical shift of the proton at the C-3 position is often diagnostic. In N-1 substituted indazoles, this proton is typically deshielded and appears further downfield compared to the corresponding N-2 isomer. The protons on the substituent attached to the nitrogen will also show distinct chemical shifts.

  • 13C NMR Analysis: The chemical shifts of the carbon atoms in the indazole ring, particularly C-3 and C-7a, differ between the two isomers.[8]

  • 2D NMR (NOESY/HMBC):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial. For an N-1 substituted indazole, a NOE correlation will be observed between the protons of the N-1 substituent and the H-7 proton of the indazole ring. This spatial proximity is absent in the N-2 isomer.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range (2-3 bond) correlations. For an N-1 alkylated indazole, you should see a correlation between the protons on the alpha-carbon of the N-substituent and the C-7a carbon of the indazole ring. For an N-2 alkylated indazole, a correlation would be expected between the substituent's alpha-protons and the C-3 carbon.[5]

Table 1: Typical NMR Characteristics for N-Alkylated Indazole Isomers

Feature N-1 Substituted Isomer N-2 Substituted Isomer Rationale
1H Chemical Shift H-3 proton is typically more downfield. H-3 proton is typically more upfield. Different electronic environment around the pyrazole ring.
NOESY Correlation Present between N-substituent protons and H-7. Absent between N-substituent protons and H-7. Spatial proximity of the N-1 substituent to the C-7 position.[5]

| HMBC Correlation | N-substituent α-protons correlate to C-7a. | N-substituent α-protons correlate to C-3. | Key 2 and 3-bond J-couplings confirm connectivity.[5] |

Strategies for Prevention: To favor the formation of the N-1 isomer, consider the following modifications:

  • Use NaH as the base in THF solvent: This combination has been shown to provide high N-1 regioselectivity for a variety of substrates.[1][4]

  • Introduce a bulky substituent at C-3: If your synthetic route allows, a sterically demanding group at the C-3 position will strongly direct alkylation to the N-1 position.[1]

  • Thermodynamic Control: In some cases, isomerization from the kinetic N-2 product to the more thermodynamically stable N-1 product can be achieved, for instance, through equilibration processes.[1]

Issue 2: My reaction is giving a low yield and a complex mixture of unidentified byproducts.

Q: I'm performing a Davis-Beirut synthesis to obtain a 2H-indazole, but the yield is poor, and my crude NMR/LC-MS shows multiple unexpected peaks. What could be going wrong?

A: The Davis-Beirut reaction, which typically involves the base-mediated cyclization of an N-substituted 2-nitrobenzylamine, is a powerful method for accessing 2H-indazoles.[9][10][11] However, its success is sensitive to reaction conditions, and several side reactions can occur, leading to low yields and complex mixtures.[12][13]

Root Causes & Mechanistic Insight: The core of the Davis-Beirut reaction is the formation of a highly reactive o-nitroso imine intermediate.[13] The fate of this intermediate determines the product distribution.

  • Incomplete Conversion: Suboptimal temperature or base concentration can lead to incomplete reaction.[12][14]

  • Solvent Effects: The choice of alcohol solvent and the presence of water are critical. While the reaction works in various alcohols, adding a controlled amount of water (e.g., 15-25%) can dramatically improve yields. However, an excess of water can be detrimental.[12][13]

  • Side Reactions: The nitroso imine intermediate can be diverted through alternative pathways. For example, it can be hydrolyzed back to an o-nitrosobenzaldehyde, or it can undergo undesired redox reactions.[15] In some cases, N-oxide byproducts can be formed.[13][16]

dot digraph "Davis_Beirut_Troubleshooting" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} caption [label="Troubleshooting Davis-Beirut Synthesis", shape=plaintext, fontname="Arial", fontsize=10];

Detailed Protocols:

Protocol 2: Characterizing Unknown Byproducts by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing complex reaction mixtures. It separates the components and provides their molecular weights.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with your mobile phase.[17] Filter the sample through a 0.22 µm syringe filter.

  • Method Development:

    • Column: A C18 reversed-phase column is a good starting point for most indazole derivatives.[18][19]

    • Mobile Phase: Start with a gradient elution using water (often with 0.1% formic acid to aid ionization) and acetonitrile or methanol.[20] A typical gradient might run from 5% to 95% organic solvent over 15-20 minutes.[20]

    • Detection: Use a Diode Array Detector (DAD) or UV detector to monitor the elution, and an Electrospray Ionization (ESI) source for the mass spectrometer in both positive and negative ion modes.

  • Data Analysis:

    • Correlate the peaks in your chromatogram with the mass spectra.

    • Determine the molecular weight of each component from the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions.[21]

    • Use the high-resolution mass data (if available) to predict the elemental composition.

    • Propose potential structures for byproducts based on their molecular formulas and known side reactions (e.g., oxidation, hydrolysis, dimer formation).[9]

Protocol 3: MS/MS Fragmentation Analysis for Structural Clues

Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion of a byproduct.

  • Acquisition: Perform an LC-MS run and set the mass spectrometer to perform collision-induced dissociation (CID) on the most intense unknown peaks.

  • Interpretation: Analyze the fragmentation pattern. Indazole cores have characteristic fragmentation pathways.[22] For example, cleavage of substituents from the indazole ring is common. The loss of specific neutral molecules (e.g., H₂O, CO, N₂) can provide clues about the functional groups present in the byproduct.[23][24]

Strategies for Prevention:

  • Optimize Water Content: Carefully screen the amount of water in your alcohol solvent. Start by adding 15% (v/v) water and see if the yield improves.[12][13]

  • Temperature Control: Ensure the reaction temperature is optimal and stable. Run small-scale experiments at slightly different temperatures (e.g., 50°C, 60°C, 70°C) to find the sweet spot.[9]

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions.

References
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. (2025). Benchchem.
  • Addressing incomplete conversion in indazole synthesis. (2025). Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). PubMed.
  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. (2025). Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. (2025).
  • Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.).
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (n.d.).
  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. (2012). PubMed.
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025).
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020).
  • 13 C NMR of indazoles. (2016).
  • ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. (2025).
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025).
  • Davis–Beirut reaction. (n.d.). Wikipedia.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com.
  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (n.d.). Research Journal of Pharmacy and Technology.
  • Mass Spectrometry - Fragmentation P
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • Ion fragmentation of small molecules in mass spectrometry. (2011). SlidePlayer.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central.
  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. (n.d.).

Sources

Technical Support Center: Storage and Handling of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl 5-hydroxy-1H-indazole-6-carboxylate (CAS: 1206800-78-3). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this valuable research compound to ensure its long-term stability and purity. Maintaining the integrity of your reagents is paramount for reproducible and reliable experimental outcomes.

Core Principles of Compound Stability

This compound is a multi-functionalized heterocyclic compound. Its stability is primarily dictated by two key structural features: a phenolic hydroxyl group and an ester functional group. Understanding the vulnerabilities of these groups is the first step in preventing degradation.

  • Primary Degradation Pathway: Oxidation. The 5-hydroxy group, being phenolic in nature, is highly susceptible to oxidation. This process is often catalyzed by exposure to atmospheric oxygen, light, and trace metal impurities. Oxidation typically leads to the formation of highly colored quinone-type species and, eventually, polymeric byproducts. This is the most common cause of sample discoloration (e.g., turning from off-white to yellow or brown) and loss of purity. Phenolic compounds are well-documented for their antioxidant properties, which stems from their ability to scavenge radicals, a process that inherently involves their own oxidation.[1][2]

  • Secondary Degradation Pathway: Hydrolysis. The ethyl ester at the 6-position can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is catalyzed by the presence of water, especially under acidic or basic conditions. While generally slower than oxidation under ambient conditions, it can become significant if the compound is stored improperly or dissolved in protic or non-anhydrous solvents.

Visualization: Key Degradation Pathways

The following diagram illustrates the primary chemical threats to the stability of this compound during storage.

Degradation of this compound cluster_main cluster_deg1 Oxidation Pathway (Primary Concern) cluster_deg2 Hydrolysis Pathway (Secondary Concern) A This compound (Stable Form) B [O] (Air, Light, Metal Ions) A->B Exposure E H₂O (Acid/Base catalysis) A->E Exposure C Quinone-type Species (Colored Impurities) B->C Leads to D Polymeric Byproducts C->D Further Degradation F 5-hydroxy-1H-indazole-6-carboxylic acid E->F Leads to

Caption: Primary degradation routes for the target compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered by users during the storage and handling of this compound.

Q1: My solid sample of this compound, which was initially off-white, has turned yellow/brown. What happened and can I still use it?

A: A color change is a strong indicator of oxidative degradation. The phenolic hydroxyl group has likely been oxidized to form colored impurities, such as quinones. We strongly advise against using a visibly discolored sample, as the presence of these impurities can lead to inconsistent and erroneous experimental results. The purity of the material should be verified by an analytical method like HPLC or LC-MS before use. To prevent this, strict adherence to anaerobic and dark storage conditions is essential.

Q2: What are the absolute best conditions for long-term ( > 6 months) storage?

A: For maximum stability, the solid compound should be stored at -20°C or lower , under an inert atmosphere (argon or nitrogen) , and in a light-protecting container (amber vial) .[3] The vial should have a tightly sealed cap with a chemically resistant liner (e.g., PTFE). Storing the material in a desiccator within the freezer can provide an additional layer of protection against moisture.

Q3: How should I handle the solid compound when weighing it for an experiment?

A: Minimize exposure to atmospheric oxygen and light. The best practice is to handle the compound inside an inert atmosphere glove box.[3][4] If a glove box is not available, work quickly. Open the container, weigh the required amount, and immediately flush the vial headspace with an inert gas like argon or nitrogen before resealing tightly. This process, known as blanketing, displaces the air and protects the remaining material.[5][6][7]

Q4: I need to make a stock solution. What is the best solvent and how should I store it?

A: The choice of solvent is critical.

  • Recommended Solvents: Use anhydrous, aprotic solvents such as DMSO or DMF.

  • Solvents to Avoid: Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in ester hydrolysis. Never use aqueous buffers for storage.

  • Preparation: Use a solvent that has been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials. This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric contaminants upon each use.

Q5: How can I quantitatively assess the purity of my sample if I suspect degradation?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A fresh, high-purity reference standard should be used for comparison. The appearance of new peaks, particularly earlier eluting (more polar) peaks, or a decrease in the main peak area percentage, indicates degradation. LC-MS can be used to identify the mass of the degradation products, helping to confirm the degradation pathway (e.g., a mass decrease of 28 Da would suggest ethyl ester hydrolysis).

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol ensures the compound is stored under optimal conditions to prevent degradation.

  • Preparation: Perform all steps in an environment with low humidity and minimal light exposure.

  • Aliquotting: Upon receiving the compound, if it is not already in a suitable container, transfer it into small, amber glass vials appropriate for the amounts you typically use. This avoids repeatedly opening the main stock container.

  • Inert Gas Blanketing:

    • Insert a needle connected to a regulated, low-pressure line of high-purity nitrogen or argon into the vial.

    • Insert a second, "exhaust" needle to allow air to escape.

    • Gently flush the vial's headspace for 30-60 seconds.

    • Remove the exhaust needle first, followed by the gas inlet needle, to maintain a slight positive pressure of inert gas.

  • Sealing: Immediately and tightly cap the vial. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the vial in a freezer at -20°C.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (Example Method)

This protocol provides a starting point for assessing the purity of your sample. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile:Water.

  • Analysis: Inject 5-10 µL. A pure sample should show a single major peak. Compare the chromatogram to a reference standard or the initial analysis report.

Data Summary & Quick Reference

ParameterSolid Compound StorageSolution Storage
Temperature -20°C (Recommended) or colder-20°C to -80°C
Atmosphere Inert Gas (Argon/Nitrogen) [5]Store under inert gas headspace
Light Protect from light (Amber vial)[3]Protect from light (Amber vial)
Container Tightly sealed glass vial (PTFE-lined cap)Tightly sealed glass vial (PTFE-lined cap)
Duration Long-termShort-term (prepare fresh, aliquot)

Troubleshooting Guide

Visualization: Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting issues related to the compound's stability.

A Start: Experiencing issue with This compound B Is the solid compound visibly discolored? A->B C YES B->C D NO B->D E High probability of oxidative degradation. C->E F Are experimental results inconsistent or unexpected? D->F K Action: Analyze Purity (e.g., HPLC, LC-MS) E->K G YES F->G H NO F->H I Potential degradation of solid or solution. G->I J Issue may not be compound stability. Verify other parameters. H->J I->K L Is purity < 95% or are degradation products observed? K->L M YES L->M N NO L->N O Action: Discard degraded lot. Acquire fresh material. M->O Q Purity is acceptable. Troubleshoot other experimental variables. N->Q P Action: Implement stricter storage & handling protocols (See Guide) O->P

Caption: A decision tree for troubleshooting compound stability.

References

  • Verma, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Tomma, J. H., et al. (2018). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Akhtar, N., et al. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PubMed Central. Retrieved from [Link]

  • Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • Molecules. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • ResearchGate. (2016). 1-Ethyl-5-nitro-1H-indazole. Retrieved from [Link]

  • nano-purification solutions. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each?. Retrieved from [Link]

  • Jordan Valve. (n.d.). What is Tank Blanketing?. Retrieved from [Link]

  • Grgić, J., et al. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. Retrieved from [Link]

  • Molecules. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • JScholar Publisher. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • Air Products. (2023). Gas Solutions for Inerting and Blanketing. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: The Indazole Scaffold as a Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Ethyl 5-hydroxy-1H-indazole-6-carboxylate Analogs for Drug Discovery Professionals

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in drug discovery, prized for its versatile biological activities and synthetic tractability.[1][2] Its structural rigidity and ability to engage in various non-covalent interactions, particularly hydrogen bonding through its pyrazole-like nitrogen atoms, make it an ideal template for designing potent and selective ligands for a wide array of biological targets.[3] This has led to the development of several FDA-approved drugs containing the indazole core, such as the kinase inhibitors Axitinib and Pazopanib, which have revolutionized the treatment of certain cancers.[4]

Within this important class of compounds, the this compound framework serves as a particularly valuable starting point for analog development. The ester at the 6-position provides a synthetic handle for further modification, while the hydroxyl group at the 5-position can act as a crucial hydrogen bond donor, anchoring the molecule within a target's binding site. This guide provides a comparative analysis of the biological activity of analogs derived from this core, focusing on their potential as kinase inhibitors. We will delve into structure-activity relationships (SAR), present detailed experimental protocols for their evaluation, and contextualize their mechanism of action within relevant signaling pathways.

Analog Design and Synthesis: A Generalized Workflow

The generation of a library of analogs from the core scaffold is paramount for exploring the chemical space and optimizing biological activity. The synthesis typically involves multi-step sequences, starting from commercially available materials. Modifications are strategically introduced at key positions of the indazole ring, primarily at the N-1 and C-3 positions, as well as by modifying the carboxylate group at C-6.

A generalized synthetic workflow for generating such analogs often begins with the construction of the core indazole ring system, followed by diversification.

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Diversification start Substituted 2-Fluorobenzonitrile indazole_core Substituted 5-Hydroxy-1H-indazole start->indazole_core Cyclization hydrazine Hydrazine Hydrate hydrazine->indazole_core n1_alkylation N-1 Alkylation/ Arylation indazole_core->n1_alkylation R1-X c6_modification C-6 Amidation/ Reduction n1_alkylation->c6_modification Amine/Alcohol final_analogs Diverse Analog Library c6_modification->final_analogs

Caption: Generalized workflow for the synthesis of indazole-6-carboxylate analogs.

Comparative Biological Activity: A Focus on Kinase Inhibition

Indazole derivatives have shown remarkable success as inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[5] The ATP-binding site of kinases provides a well-defined pocket that the indazole scaffold can effectively occupy. To illustrate the structure-activity relationships, we present a comparative analysis of a hypothetical series of analogs based on trends reported in the literature.[4][6]

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of indazole-based inhibitors are highly dependent on the nature and position of substituents.

  • N-1 Position: Substitution at the N-1 position is critical for modulating potency and pharmacokinetic properties. Small alkyl or substituted benzyl groups can project into solvent-exposed regions or make additional contacts within the kinase hinge region, significantly impacting binding affinity.[7]

  • C-5 Hydroxyl Group: The 5-OH group is a key pharmacophoric feature. It often acts as a hydrogen bond donor, interacting with backbone carbonyls in the kinase hinge region, which is a common binding motif for ATP-competitive inhibitors. Its presence is often crucial for high potency.[1]

  • C-6 Carboxylate/Amide: Modification of the ethyl carboxylate at the C-6 position into various amides allows for the exploration of the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing groups that can enhance solubility or create additional interactions to improve selectivity.[8]

Table 1: Comparative Biological Activity of Hypothetical Indazole Analogs against Target Kinases

Compound IDR1 (N-1 Position)R2 (C-6 Position)Aurora A IC₅₀ (nM)EGFR IC₅₀ (nM)Notes on SAR
Core H-COOEt5,500>10,000The unsubstituted core scaffold shows weak activity.
A-1 -CH₃-COOEt2,1008,500Small N-1 alkylation provides a modest increase in potency.
A-2 -CH₂-Ph-COOEt8504,200N-1 benzyl group improves hydrophobic interactions, enhancing potency.
A-3 H-CONH-CH₃1,2006,800C-6 methyl amide is more potent than the corresponding ester.
A-4 -CH₃-CONH-CH₃4503,100Combination of N-1 methylation and C-6 amidation shows synergistic effects.
A-5 -CH₃-CONH-(4-morpholino)phenyl25 1,500Large, polar group at C-6 amide significantly boosts potency and selectivity for Aurora A.
A-6 -CH₂-(2-pyridyl)-CONH-CH₃75150 Pyridyl group at N-1 enhances potency, potentially through H-bonding, shifting selectivity towards EGFR.

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate SAR trends based on published data.

The data in Table 1 illustrates that systematic modification of the core scaffold can lead to significant gains in potency and can also be used to dial in selectivity for a specific kinase target. For instance, compound A-5 demonstrates how a large, solubility-enhancing group at the C-6 position can lead to a highly potent and selective Aurora A inhibitor, while compound A-6 shows that modifications at N-1 can steer selectivity towards a different kinase like EGFR.[3]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. Here, we outline a detailed protocol for a common biochemical assay used to determine the inhibitory activity of compounds against a target kinase.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the IC₅₀ value of an inhibitor by quantifying the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption corresponds to higher enzyme inhibition.

I. Materials and Reagents:

  • Target Kinase (e.g., Aurora A, recombinant)

  • Kinase Substrate (e.g., Kemptide)

  • ATP (Adenosine 5'-triphosphate)

  • Test Compounds (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 384-well assay plates

  • Positive Control Inhibitor (e.g., a known potent inhibitor for the target kinase)

II. Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plate.

    • Include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of the positive control inhibitor (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The final concentration of the kinase should be optimized to consume ~50% of the ATP during the reaction time.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at or near the Kₘ for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation:

    • Briefly centrifuge the plate to mix the contents.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

This protocol represents a self-validating system through the inclusion of positive and negative controls, which are essential for data normalization and quality control.

Screening Workflow cluster_0 Primary Screening cluster_1 Secondary & Cellular Assays cluster_2 Lead Optimization biochem_assay Biochemical Assay (e.g., Kinase-Glo®) Determine IC₅₀ binding_assay Binding Assay (e.g., SPR, CETSA) Confirm Target Engagement biochem_assay->binding_assay Confirm Hits cellular_assay Cellular Assay (e.g., Western Blot for p-Substrate) Measure On-Target Effect binding_assay->cellular_assay Validate in Cells antiprolif_assay Antiproliferative Assay (e.g., MTT, CellTiter-Glo®) Determine GI₅₀ cellular_assay->antiprolif_assay adme_tox ADME/Tox Profiling antiprolif_assay->adme_tox Prioritize Leads in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Caption: A typical workflow for kinase inhibitor drug discovery.

Mechanism of Action and Targeted Signaling Pathways

Most indazole-based kinase inhibitors function by competing with endogenous ATP for binding to the kinase active site.[9] By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade. A common pathway targeted by such inhibitors is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer and controls cell proliferation, differentiation, and survival.[10]

MAPK_Pathway cluster_pathway MAPK Signaling Pathway cluster_inhibition Point of Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Indazole Analog (e.g., EGFR Inhibitor) Inhibitor->RTK Inhibits

Caption: Simplified MAPK signaling pathway showing inhibition by an indazole analog.

Conclusion and Future Directions

The this compound scaffold is a highly promising template for the development of novel therapeutics, particularly kinase inhibitors. Through systematic structural modifications, analogs can be generated with high potency and tunable selectivity. The comparative analysis presented here, grounded in established SAR principles, demonstrates a clear path from a weakly active core to highly optimized lead compounds.

Future research should focus on leveraging advanced techniques such as structure-based drug design to create analogs with novel binding modes or improved selectivity profiles, thereby minimizing off-target effects.[6] Furthermore, exploring the utility of these scaffolds against other target classes and developing analogs with superior pharmacokinetic properties will be crucial for translating these promising compounds into clinically effective drugs.

References

  • Cai, H., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed. Available at: [Link]

  • Lainchbury, M., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Pradubyat, N., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]

  • Shafi, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Cao, J., et al. (2019). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • van der Wouden, P.E., et al. (2023). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today. Available at: [Link]

  • Elkins, J.M., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Humphrey, S.J., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gaikwad, M. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Frejat, F.O.A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. Available at: [Link]

  • University of New Orleans. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry. Available at: [Link]

  • Reddy, T.S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Gaikwad, M. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Li, X., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Patel, U., et al. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect. Available at: [Link]

Sources

ethyl 5-hydroxy-1H-indazole-6-carboxylate versus other indazole derivatives in kinase inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the indazole core has emerged as a "privileged" structure, consistently yielding potent inhibitors against a diverse range of protein kinases.[1][2] This guide provides a comparative analysis of ethyl 5-hydroxy-1H-indazole-6-carboxylate, a simple indazole derivative, against its more complex and clinically relevant counterparts. We will delve into the structural nuances, target specificities, and the underlying principles that govern their inhibitory activity, supported by experimental data from seminal studies.

While direct and extensive experimental data on the kinase inhibitory properties of this compound is not prevalent in publicly accessible literature, its chemical structure provides a valuable starting point for understanding the fundamental interactions that drive the efficacy of the broader indazole class. By examining the structure-activity relationships (SAR) of well-characterized indazole derivatives, we can extrapolate and infer the potential of this and other simplified indazoles as foundational elements for future kinase inhibitor design.

The Indazole Core: A Versatile Kinase Hinge-Binder

The indazole moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a unique combination of features that make it an exceptional scaffold for kinase inhibition.[2] Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with the hinge region of the ATP-binding pocket of kinases, a key determinant of inhibitor binding and potency.[2] This fundamental interaction is a recurring theme across a multitude of potent indazole-based kinase inhibitors.

The true power of the indazole scaffold, however, lies in its amenability to chemical modification at various positions. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, enabling the development of highly effective and targeted therapies. Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core, underscoring its clinical significance.[1][3][4]

Comparative Analysis of Indazole Derivatives in Kinase Inhibition

To understand the potential of this compound, we will compare it with a selection of well-studied indazole derivatives targeting various key kinases implicated in cancer and other diseases.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[5][6] Consequently, VEGFR inhibitors are a major class of anti-cancer drugs. The indazole scaffold is a prominent feature in many potent VEGFR inhibitors.

One of the most well-known indazole-based VEGFR inhibitors is Axitinib . It potently inhibits VEGFR-1, -2, and -3 with IC50 values in the sub-nanomolar range.[7] Another example is Pazopanib , which also targets VEGFRs, albeit with slightly lower potency compared to Axitinib, and additionally inhibits other kinases like PDGFR and c-Kit.[5][7]

More recent research has explored a variety of indazole derivatives as VEGFR-2 inhibitors. For instance, Elsayed et al. reported on indazole-pyrimidine-based derivatives where substitutions on the pyrimidine ring significantly influenced activity.[3] Compounds with hydrogen bond-forming groups like sulfonamides showed enhanced activity, with some exhibiting IC50 values comparable to the approved drug Pazopanib.[3] Another study highlighted quinazoline derivatives of indazole with potent VEGFR-2 inhibitory activity, with some compounds demonstrating significantly better potency than Sorafenib.[3][8]

In this context, This compound presents a basic scaffold. The 5-hydroxy group could potentially form a hydrogen bond with the kinase hinge region, while the 6-carboxylate group offers a vector for further chemical modification to enhance potency and selectivity. However, without additional moieties to occupy other key pockets in the ATP-binding site, its standalone inhibitory activity is likely to be modest compared to highly optimized molecules like Axitinib.

Table 1: Comparison of Indazole-Based VEGFR Inhibitors

Compound/Derivative ClassTarget Kinase(s)IC50 / Ki (nM)Key Structural FeaturesReference(s)
AxitinibVEGFR-1, -2, -31.2 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3)Indazole core with a sulfonamide-linked side chain[7]
PazopanibVEGFR-1, -2, -3, PDGFR-α/β, c-Kit10 (VEGFR-1), 30 (VEGFR-2), 47 (VEGFR-3)Indazole linked to a pyrimidine ring[5][7]
Indazole-pyrimidine derivativesVEGFR-234.5 - 114Indazole-pyrimidine core with varied substitutions[3]
Quinazoline-indazole derivativesVEGFR-25.4 - 7Quinazoline ring fused with an indazole moiety[3][8]
This compound(Hypothetical)Not determinedSimple substituted indazole-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers. Liu et al. reported on indazole derivatives as potent FGFR1 inhibitors. Their SAR studies revealed that substitutions on a phenyl ring attached to the indazole core significantly impacted activity, with the addition of a fluorine atom leading to a remarkable improvement in potency (IC50 = 5.5 nM).[3]

AXL Receptor Tyrosine Kinase Inhibitors

AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis and drug resistance in many cancers.[9] Fragment-based lead discovery has identified indazole-based compounds as AXL inhibitors.[9] Further optimization of these initial hits has led to the development of potent and selective AXL inhibitors.[10] For example, a novel series of 7-azaindazole AXL inhibitors has been developed with lead compounds showing favorable potency, selectivity, and oral bioavailability.[10]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[11] Tetrahydroindazoles have been identified as inhibitors of CDK2/cyclin complexes.[11][12] Structure-activity relationship studies on these scaffolds have led to analogues with improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.[11]

Experimental Protocols: A Blueprint for Evaluation

To ascertain the kinase inhibitory potential of a novel compound like this compound, a standardized set of experiments is typically employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The activity is often detected using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare assay buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Assay Plate Preparation:

    • Serially dilute the test compound stock solution to create a range of concentrations.

    • Add the diluted compound to the wells of a microtiter plate. Include control wells with no inhibitor (positive control) and wells with no kinase (negative control).

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP solution to all wells to initiate the reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays

Objective: To assess the effect of the compound on kinase signaling and cell proliferation in a cellular context.

Example: Cell Proliferation Assay (MTT or CellTiter-Glo®)

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase in a suitable growth medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Path to Inhibition

To better understand the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway and a standard experimental workflow for evaluating kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Indazole Inhibitor Inhibitor->RTK Inhibits (ATP-competitive)

Caption: A simplified receptor tyrosine kinase signaling pathway and the point of intervention for an ATP-competitive indazole inhibitor.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (IC50 Determination) Selectivity Kinome Selectivity Screening Biochemical->Selectivity Cellular Cellular Potency Assay (e.g., Western Blot for phospho-target) Selectivity->Cellular Proliferation Anti-Proliferation Assay (GI50 Determination) Cellular->Proliferation PK Pharmacokinetics (ADME) Proliferation->PK Efficacy Xenograft Tumor Model Efficacy PK->Efficacy Compound Test Compound (e.g., Ethyl 5-hydroxy-1H- indazole-6-carboxylate) Compound->Biochemical

Caption: A typical experimental workflow for the evaluation of a novel kinase inhibitor candidate.

Conclusion and Future Directions

The indazole scaffold is undeniably a cornerstone in the development of kinase inhibitors. Its versatility and favorable binding properties have led to the creation of numerous potent and selective inhibitors, some of which have translated into life-saving therapies.

While this compound itself is not a well-characterized kinase inhibitor, it represents a fundamental building block. The principles of structure-based drug design and the extensive knowledge gained from more complex indazole derivatives provide a clear roadmap for how this simple molecule could be elaborated into a potent and selective kinase inhibitor. The 5-hydroxy group offers a potential anchor to the kinase hinge, and the 6-carboxylate position is ripe for the addition of moieties that can extend into other regions of the ATP-binding pocket to enhance affinity and selectivity.

Future research in this area will likely focus on leveraging computational modeling and novel synthetic methodologies to explore the vast chemical space around the indazole core. The goal remains to develop next-generation kinase inhibitors with improved efficacy, enhanced safety profiles, and the ability to overcome the ever-present challenge of drug resistance.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (n.d.).
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021, November 1).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.).
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.).
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024, December 5).
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC - NIH. (n.d.).
  • VEGFR-2 inhibitor - Wikipedia. (n.d.).
  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed. (2025, June 12).
  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC - NIH. (2019, October 18).
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (n.d.).
  • A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile - Benchchem. (n.d.).
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed - NIH. (2021, March 15).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021, July 20).
  • Indazoles in Drug Discovery - PharmaBlock. (n.d.).

Sources

A Senior Application Scientist's Guide to the Validation of Ethyl 5-hydroxy-1H-indazole-6-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Novel Kinase Inhibitor Scaffolds

In the landscape of modern drug discovery, particularly within oncology, the indazole nucleus has emerged as a "privileged scaffold." Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases.[1][2] Marketed drugs such as Axitinib and Pazopanib are testaments to the therapeutic potential embedded within this heterocyclic framework.[1] This guide focuses on a specific, yet underexplored, derivative: ethyl 5-hydroxy-1H-indazole-6-carboxylate . While its direct biological activity is not yet extensively documented in public literature, its structure suggests significant potential. The 5-hydroxy group can act as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of established kinase inhibitors, and the 6-carboxylate ester provides a vector for further chemical modification to enhance potency and selectivity.

This document serves as a comprehensive roadmap for the preclinical validation of this compound as a novel drug scaffold. We will not only propose a rigorous experimental plan but also provide the rationale behind each step, drawing comparisons with well-validated indole and benzimidazole scaffolds that have yielded successful kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to translate a promising chemical entity from a concept to a validated lead.

The Strategic Imperative for Scaffold Validation

The journey of a drug candidate is fraught with attrition. A significant portion of failures in clinical trials can be attributed to a lack of efficacy or unforeseen toxicity.[3] A robust preclinical validation strategy is therefore not just a regulatory requirement but a critical step in de-risking a project. The goal is to build a comprehensive data package that addresses three fundamental questions:

  • Potency and Selectivity: Does the compound inhibit the intended target(s) at relevant concentrations, and how does it perform against a broader panel of related targets?

  • Cellular Activity: Does the compound engage its target within a cellular context and elicit the desired biological response?

  • Drug-like Properties: Does the compound possess the necessary physicochemical and pharmacokinetic properties to be a viable drug candidate?

Our proposed validation workflow for this compound is designed to systematically address these questions.

A Proposed Validation Workflow

The following diagram outlines a logical progression of experiments to comprehensively validate this compound as a kinase inhibitor scaffold.

Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cellular Target Engagement & Mechanism of Action cluster_2 Phase 3: In Vitro ADME & Lead Optimization A Initial Cytotoxicity Profiling (e.g., MTT Assay) B Broad Kinase Panel Screening (Biochemical Assay) A->B Establish non-toxic concentration range C Cellular Thermal Shift Assay (CETSA) to confirm target engagement B->C Identify primary targets D Western Blot Analysis of Downstream Signaling C->D Validate on-target effect F Structure-Activity Relationship (SAR) Studies D->F Guide chemical modifications E Hepatocyte Metabolic Stability Assay E->F G Comparison with Benchmark Scaffolds (Indole & Benzimidazole) F->G PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indazole_Inhibitor Ethyl 5-hydroxy-1H- indazole-6-carboxylate (Proposed Inhibitor) Indazole_Inhibitor->RTK Inhibition

Caption: Proposed mechanism of action for an indazole-based RTK inhibitor.

Conclusion and Future Directions

The validation of a novel drug scaffold is a multi-faceted endeavor that requires a systematic and rigorous experimental approach. This guide has laid out a comprehensive strategy for the evaluation of this compound as a potential kinase inhibitor. By integrating cytotoxicity profiling, biochemical and cellular target engagement assays, and in vitro ADME studies, we can build a robust data package to support its progression.

The true potential of this scaffold will be unveiled through the execution of these experiments. The data generated will not only validate (or invalidate) this specific molecule but will also provide invaluable structure-activity relationship insights to guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The path from a promising scaffold to a life-saving therapeutic is long, but it begins with a solid foundation of preclinical validation.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])

  • Hepatocyte Stability. (URL: [Link])

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (URL: [Link])

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (URL: [Link])

  • Hepatocyte Stability Assay. (URL: [Link])

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (URL: [Link])

  • Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (URL: [Link])

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (URL: [Link])

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. (URL: [Link])

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (URL: [Link])

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA). (URL: [Link])

  • CETSA. (URL: [Link])

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (URL: [Link])

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (URL: [Link])

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (URL: [Link])

  • Benzimidazole‐based protein kinase inhibitors: Current perspectives in targeted cancer therapy. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (URL: [Link])

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (URL: [Link])

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (URL: [Link])

  • Indazole From Natural Resources And Biological Activity. (URL: [Link])

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (URL: [Link])

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Ethyl 5-hydroxy-1H-indazole-6-carboxylate, in particular, is a valuable intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of each approach to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction to Synthetic Strategies

The synthesis of polysubstituted indazoles like this compound presents a significant challenge due to the need for precise regiocontrol of substituents on the benzene ring. Direct functionalization of the pre-formed indazole ring is often difficult and can lead to mixtures of isomers. Therefore, the most effective strategies typically involve the construction of the indazole ring from a pre-functionalized benzene derivative. This guide will explore two such approaches:

  • Route 1: Diazotization and Cyclization of a Substituted Aniline. This classical approach relies on the formation of a diazonium salt from a suitably substituted aniline precursor, followed by an intramolecular cyclization to form the pyrazole ring of the indazole.

  • Route 2: Reductive Cyclization of a Substituted o-Nitroaromatic Compound. This strategy involves the reduction of a nitro group in an ortho-substituted nitrobenzene derivative, which then undergoes a spontaneous cyclization to form the indazole ring.

Route 1: Synthesis via Diazotization of Ethyl 4-amino-3-hydroxybenzoate

This route commences with the synthesis of the key intermediate, ethyl 4-amino-3-hydroxybenzoate, followed by the introduction of a C1 unit ortho to the amino group, and subsequent diazotization and cyclization.

Retrosynthetic Analysis of Route 1

Retrosynthesis Route 1 target This compound intermediate1 Ethyl 4-amino-3-hydroxy-2-formylbenzoate target->intermediate1 Diazotization & Cyclization intermediate2 Ethyl 4-amino-3-hydroxybenzoate intermediate1->intermediate2 Formylation intermediate3 Ethyl 3-hydroxy-4-nitrobenzoate intermediate2->intermediate3 Reduction starting_material1 Ethyl 3-hydroxybenzoate intermediate3->starting_material1 Nitration

Figure 1: Retrosynthetic analysis for Route 1, highlighting the key intermediate, ethyl 4-amino-3-hydroxybenzoate.
Synthesis of Key Intermediate: Ethyl 4-amino-3-hydroxybenzoate

The synthesis of ethyl 4-amino-3-hydroxybenzoate is a critical first step in this route. A common and efficient method involves the nitration of ethyl 3-hydroxybenzoate followed by the reduction of the nitro group.[1]

Step 1: Nitration of Ethyl 3-hydroxybenzoate

The regioselective nitration of ethyl 3-hydroxybenzoate at the C4 position is achieved using a nitrating agent. While a mixture of nitric and sulfuric acid can be used, the use of milder reagents like cerium(IV) ammonium nitrate (CAN) can offer better control and minimize the formation of ortho-isomers.[1]

  • Protocol: To a solution of ethyl 3-hydroxybenzoate in a suitable solvent such as acetonitrile, cerium(IV) ammonium nitrate is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, ethyl 3-hydroxy-4-nitrobenzoate, is then isolated by extraction and purified by crystallization or column chromatography.

Step 2: Reduction of Ethyl 3-hydroxy-4-nitrobenzoate

The nitro group of ethyl 3-hydroxy-4-nitrobenzoate is then reduced to an amino group. Common methods for this transformation include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).[2]

  • Protocol: Ethyl 3-hydroxy-4-nitrobenzoate is dissolved in a solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed. Filtration to remove the catalyst and evaporation of the solvent yields ethyl 4-amino-3-hydroxybenzoate.

Forward Synthesis from the Key Intermediate

Step 3: Formylation of Ethyl 4-amino-3-hydroxybenzoate

The introduction of a formyl group at the C2 position, ortho to the amino group, is a crucial step to enable the subsequent cyclization. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction or by using a protected formyl equivalent.

  • Protocol (Vilsmeier-Haack): The Vilsmeier reagent is prepared by reacting phosphorus oxychloride with dimethylformamide (DMF) at low temperature. Ethyl 4-amino-3-hydroxybenzoate is then added to the pre-formed reagent, and the reaction mixture is heated. After completion, the reaction is quenched with water and neutralized to afford ethyl 4-amino-3-hydroxy-2-formylbenzoate.

Step 4: Diazotization and Cyclization

The final step involves the diazotization of the amino group of ethyl 4-amino-3-hydroxy-2-formylbenzoate, followed by an intramolecular cyclization to form the indazole ring.

  • Protocol: The substituted aniline is dissolved in an acidic medium (e.g., hydrochloric or sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt. The reaction mixture is then gently warmed, which promotes the intramolecular cyclization to form this compound. The product can be isolated by filtration or extraction.

Route 2: Synthesis via Reductive Cyclization of an o-Nitroaromatic Compound

This alternative route involves the construction of a suitably substituted o-nitroaromatic precursor, which upon reduction of the nitro group, undergoes a spontaneous cyclization to form the indazole ring.

Retrosynthetic Analysis of Route 2

Retrosynthesis Route 2 target This compound intermediate4 Ethyl 2-(aminomethyl)-5-hydroxybenzoate target->intermediate4 Oxidative Cyclization intermediate5 Ethyl 5-hydroxy-2-nitrobenzoate intermediate4->intermediate5 Reduction of nitro and formyl groups intermediate6 3-Hydroxy-6-nitro-toluene intermediate5->intermediate6 Oxidation & Esterification starting_material2 m-Cresol intermediate6->starting_material2 Nitration

Figure 2: Retrosynthetic analysis for Route 2, starting from the readily available m-cresol.
Synthesis of Key Intermediate: Ethyl 5-hydroxy-2-nitrobenzoate

This route begins with the nitration of a simple starting material like m-cresol, followed by oxidation of the methyl group and esterification.

Step 1: Nitration of m-Cresol

The nitration of m-cresol can be controlled to selectively introduce a nitro group at the C6 position (para to the hydroxyl group).[1]

  • Protocol: m-Cresol is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to yield 3-methyl-4-nitrophenol.

Step 2: Oxidation of the Methyl Group and Esterification

The methyl group of 3-methyl-4-nitrophenol is then oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate or chromic acid. The resulting 3-hydroxy-4-nitrobenzoic acid is then esterified.[1]

  • Protocol: 3-Methyl-4-nitrophenol is refluxed with an aqueous solution of potassium permanganate. After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate 3-hydroxy-4-nitrobenzoic acid. The acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to give ethyl 3-hydroxy-4-nitrobenzoate.

Forward Synthesis from the Key Intermediate

Step 3: Introduction of a Methylene Group and Reduction

To facilitate the indazole ring formation through reductive cyclization, a methylene group needs to be introduced ortho to the nitro group. This can be a multi-step process. A more direct approach involves starting with a precursor that already contains a functional group that can be converted to an amino methyl group. A plausible, albeit longer, route would involve formylation of the aromatic ring followed by reductive amination. A more direct, though potentially challenging, approach is the direct amination of a benzylic position.

A more recently developed method involves the nitroreductase-triggered indazole formation from 2-nitrobenzylamines.[3] This suggests that a key intermediate for this route would be an appropriately substituted 2-nitrobenzylamine.

Alternative Forward Synthesis for Route 2:

A more practical forward synthesis from a substituted o-nitroaromatic precursor would be the reductive cyclization of an o-nitro-ketoxime.[4][5]

Step 3 (alternative): Synthesis of Ethyl 5-hydroxy-2-nitro-6-acetylbenzoate

Starting from a suitably protected 3-hydroxy-4-nitrobenzoic acid, a Friedel-Crafts acylation could introduce an acetyl group at the C6 position. Subsequent esterification would yield the desired intermediate.

Step 4 (alternative): Oximation and Reductive Cyclization

The acetyl group is then converted to an oxime by reaction with hydroxylamine. The resulting o-nitro-ketoxime undergoes reductive cyclization to form the indazole.[4][5]

  • Protocol: Ethyl 5-hydroxy-2-nitro-6-acetylbenzoate is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The o-nitro-ketoxime is then subjected to reductive cyclization conditions. This can be achieved using various reducing agents, such as catalytic hydrogenation or, as reported, using carbon monoxide with an iron carbonyl catalyst.[5] This reaction is proposed to proceed via deoxygenation of both the nitro and oxime functionalities, followed by N-N bond formation.[4]

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Diazotization of Substituted AnilineRoute 2: Reductive Cyclization of o-Nitroaromatic
Starting Materials Readily available substituted benzoic acids (e.g., 3-hydroxybenzoic acid).Simple and inexpensive starting materials like m-cresol.
Number of Steps Potentially fewer steps if a suitable substituted aniline is available. However, synthesis of the key aniline intermediate can add steps.Generally involves a multi-step synthesis of the key o-nitroaromatic precursor.
Key Reactions Diazotization, formylation, cyclization.Nitration, oxidation, reductive cyclization (e.g., of a nitro-oxime).
Regiocontrol Can be challenging to control the position of formylation.Regioselectivity of nitration and other electrophilic substitutions needs careful control.
Reaction Conditions Diazotization requires low temperatures. Formylation conditions can be harsh.Reductive cyclization conditions can vary from mild (catalytic hydrogenation) to more specialized (e.g., metal carbonyls).
Potential Yields Yields can be variable depending on the stability of the diazonium salt and the efficiency of the cyclization.Overall yields can be impacted by the number of steps and the efficiency of each transformation.
Scalability Diazotization reactions can be hazardous on a large scale.Catalytic hydrogenation is generally scalable. Use of specialized reagents might limit scalability.
Advantages A well-established and versatile method for indazole synthesis.Can be adapted from simple and cheap starting materials. The reductive cyclization step can be high-yielding.
Disadvantages Handling of potentially unstable diazonium salts. Regiocontrol issues in substitution reactions.Can be a longer synthetic sequence. The synthesis of the key precursor can be complex.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more direct approach if the key substituted aniline intermediate is readily accessible or can be synthesized in high yield. The main challenges lie in the regioselective formylation and the handling of the diazonium intermediate.

Route 2 provides a more flexible approach starting from simpler, less expensive materials. However, it may involve a greater number of synthetic steps to construct the required o-nitroaromatic precursor. The reductive cyclization of an o-nitro-ketoxime is a promising final step for this route.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions. This guide provides the foundational knowledge and key considerations to make an informed decision for the efficient synthesis of this important indazole derivative.

References

  • PrepChem. Synthesis of ethyl 3-hydroxy-4-(4'-methylbenzoyl)-5-nitrobenzoate. [Link]

  • ChemRxiv. Nitroreductase-triggered indazole formation. [Link]

  • NIH. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. [Link]

  • Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. [Link]

  • Semantic Scholar. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Reddit. Indazole synthesis discussion.. Mechanism of this reaction? [Link]

  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... [Link]

  • NIST. Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

  • PubChem. Ethyl 4-amino-3-hydroxybenzoate. [Link]

  • PrepChem. Preparation of 4-amino-3-hydroxybenzoic acid. [Link]

  • Pharmaffiliates. Ethyl 4-Amino-3-hydroxybenzoate, CAS No : 87081-52-5. [Link]

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. [Link]

  • Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • NIH. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

  • ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]

  • Google Patents.
  • NIH. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • Google Patents.
  • PubChem. Ethyl 2-hydroxy-6-methylbenzoate. [Link]

  • ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

  • Google Patents. Method of synthesis of para-nitrobenzoic acid ethyl ester.
  • Semantic Scholar. 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. [Link])

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link])

  • Google Patents.

Sources

Navigating Early Drug Discovery: A Comparative In Silico ADME/Tox Profile of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery and development, the early identification of potential liabilities in a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile is paramount.[1][2] Addressing these properties at the outset can significantly reduce the high attrition rates of drug candidates in later, more expensive clinical trial phases.[2][3] In silico computational models have emerged as indispensable tools in this early assessment, offering a rapid and cost-effective means to predict the pharmacokinetic and toxicological properties of novel chemical entities before significant resources are invested in their synthesis and in vitro testing.[3][4][5]

This guide provides a comprehensive in silico ADME/Tox profile of ethyl 5-hydroxy-1H-indazole-6-carboxylate, a small molecule with potential therapeutic applications. We will leverage a panel of widely used and validated open-access prediction tools to generate a comparative analysis of its drug-like properties. This approach not only offers a multidimensional view of the molecule's potential but also highlights the nuances and occasional discrepancies between different predictive algorithms, providing researchers with a more informed perspective.

The Subject of Our Investigation: this compound

Before delving into the predictive analysis, let us first characterize our molecule of interest.

Structure:

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H10N2O3[6][7]
Molecular Weight206.20 g/mol [6][7]
CAS Number1206800-78-3[6][7]

The In Silico Gauntlet: A Multi-Tool Approach to ADME/Tox Prediction

To construct a robust and reliable ADME/Tox profile, we will employ a battery of well-regarded, freely accessible web-based platforms. The rationale behind using multiple tools is to mitigate the inherent biases of any single algorithm and to identify a consensus prediction where possible. The selected tools for this guide are:

  • SwissADME: A popular tool for predicting pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[8]

  • pkCSM: Provides predictions for a wide range of ADME and toxicity endpoints based on graph-based signatures.[8][9]

  • ADMETlab 2.0: A comprehensive platform for ADMET prediction with a large underlying dataset.

  • ProTox-II: Focuses on the prediction of various toxicity endpoints.

Experimental Workflow: From Structure to Prediction

The workflow for our in silico analysis is straightforward yet powerful.

ADME_Tox_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADME/Tox Properties cluster_analysis Comparative Analysis Molecule This compound (SMILES String) SwissADME SwissADME Molecule->SwissADME pkCSM pkCSM Molecule->pkCSM ADMETlab ADMETlab 2.0 Molecule->ADMETlab ProToxII ProTox-II Molecule->ProToxII ADME_Properties Absorption Distribution Metabolism Excretion SwissADME->ADME_Properties Physicochemical Physicochemical Properties (Lipophilicity, Solubility, etc.) SwissADME->Physicochemical DrugLikeness Drug-Likeness Rules (Lipinski, Ghose, etc.) SwissADME->DrugLikeness pkCSM->ADME_Properties Tox_Properties Toxicity (Hepatotoxicity, Carcinogenicity, etc.) pkCSM->Tox_Properties ADMETlab->ADME_Properties ADMETlab->Tox_Properties ProToxII->Tox_Properties Comparison Data Comparison & Interpretation ADME_Properties->Comparison Tox_Properties->Comparison Physicochemical->Comparison DrugLikeness->Comparison

Caption: Workflow for in silico ADME/Tox prediction.

Step-by-Step Protocol:

  • Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CCOC(=O)c1cc(O)c2c(c1)ncc[nH]2. This representation is the standard input for most in silico prediction tools.

  • Input into Prediction Tools: The SMILES string is submitted to the input fields of SwissADME, pkCSM, ADMETlab 2.0, and ProTox-II.

  • Execute Predictions: The prediction algorithms of each tool are run.

  • Data Compilation and Comparison: The output data from each platform is collected and organized into the comparative tables presented below.

Comparative Analysis of Predicted ADME Properties

Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior.[8]

ParameterSwissADMEpkCSMADMETlab 2.0Interpretation
Molecular Weight 206.20 g/mol 206.20 g/mol 206.20 g/mol Favorable for oral bioavailability.
LogP (Lipophilicity) 1.68 (iLOGP)1.591.72Optimal range for membrane permeability and solubility.
Water Solubility (LogS) -2.45-2.51-2.33Moderately soluble.
Topological Polar Surface Area (TPSA) 71.83 Ų-71.83 ŲGood potential for cell membrane permeability.
Lipinski's Rule of Five 0 violations0 violations0 violationsHigh likelihood of being an orally active drug.
Ghose Filter 0 violations-0 violationsMeets criteria for drug-likeness.
Veber's Rule 0 violations-0 violationsGood oral bioavailability predicted.
Muegge's Rule 0 violations-0 violationsMeets criteria for drug-likeness.

The consensus across the platforms is overwhelmingly positive regarding the drug-likeness of this compound. It adheres to all major drug-likeness rules, suggesting a high probability of favorable oral bioavailability.

Absorption

Effective absorption is the first critical step for an orally administered drug.

ParameterSwissADMEpkCSMADMETlab 2.0Interpretation
Human Intestinal Absorption (HIA) High93.5%AbsorbedHigh probability of good absorption from the gut.
Caco-2 Permeability (log Papp) -0.980.95High permeability across the intestinal cell line model.
P-glycoprotein (P-gp) Substrate NoNoNoNot likely to be subject to efflux by P-gp, which is favorable for absorption.
Distribution

Distribution determines where the drug goes in the body and for how long.

ParameterSwissADMEpkCSMADMETlab 2.0Interpretation
Volume of Distribution (VDss, log L/kg) --0.15-0.21The drug is likely to be distributed primarily in the bloodstream.
Blood-Brain Barrier (BBB) Permeability NoNoNoUnlikely to cross the blood-brain barrier, which is desirable for peripherally acting drugs.
Plasma Protein Binding (%) -68.7%72.1%Moderate binding to plasma proteins.

The predictions suggest that the compound will have a relatively low volume of distribution, indicating it will likely remain in the circulatory system. Importantly, it is not predicted to cross the blood-brain barrier, which can be a critical safety feature for drugs not intended to act on the central nervous system.

Metabolism

Metabolism is the process by which the body breaks down the drug.

ParameterSwissADMEpkCSMADMETlab 2.0Interpretation
CYP1A2 Inhibitor NoNoNoLow risk of drug-drug interactions via this pathway.
CYP2C19 Inhibitor NoNoNoLow risk of drug-drug interactions via this pathway.
CYP2C9 Inhibitor YesNoYesConflicting predictions. Further in vitro testing is warranted.
CYP2D6 Inhibitor NoNoNoLow risk of drug-drug interactions via this pathway.
CYP3A4 Inhibitor NoNoNoLow risk of drug-drug interactions via this pathway.

For the most part, the molecule is predicted to have a low potential for inhibiting major cytochrome P450 enzymes, which is a favorable characteristic for avoiding drug-drug interactions. However, the conflicting predictions for CYP2C9 inhibition highlight a key aspect of in silico modeling: they are predictive, not definitive. This discrepancy should flag CYP2C9 for mandatory in vitro evaluation.

Excretion

Excretion is the removal of the drug and its metabolites from the body.

ParameterpkCSMADMETlab 2.0Interpretation
Total Clearance (log ml/min/kg) 0.520.48Moderate rate of clearance from the body is predicted.
Renal OCT2 Substrate No-Unlikely to be a substrate for this renal transporter.

The predicted clearance rate suggests a reasonable half-life in the body.

Comparative Analysis of Predicted Toxicity Properties

Toxicity is a major cause of drug failure. Early flags from in silico models can guide safer drug design.

Toxicity_Prediction cluster_input Input Molecule cluster_tools Toxicity Prediction Tools cluster_endpoints Predicted Toxicity Endpoints Molecule This compound pkCSM pkCSM Molecule->pkCSM ADMETlab ADMETlab Molecule->ADMETlab ProToxII ProToxII Molecule->ProToxII Hepatotoxicity Hepatotoxicity pkCSM->Hepatotoxicity hERG_Inhibition hERG Inhibition pkCSM->hERG_Inhibition Skin_Sensitization Skin Sensitization pkCSM->Skin_Sensitization ADMETlab->Hepatotoxicity Carcinogenicity Carcinogenicity ADMETlab->Carcinogenicity Mutagenicity Mutagenicity ADMETlab->Mutagenicity ADMETlab->hERG_Inhibition ProToxII->Hepatotoxicity ProToxII->Carcinogenicity ProToxII->Mutagenicity

Caption: Comparative toxicity prediction workflow.

ParameterpkCSMADMETlab 2.0ProTox-IIInterpretation
Hepatotoxicity NoNoNoLow risk of liver toxicity.
Carcinogenicity -NoNoUnlikely to be carcinogenic.
Mutagenicity (AMES Test) NoNoNoUnlikely to be mutagenic.
hERG I Inhibition NoNo-Low risk of cardiotoxicity.
Skin Sensitization No--Unlikely to cause skin sensitization.
Oral Rat Acute Toxicity (LD50) 2.54 mol/kg-Class 4 (300 < LD50 <= 2000 mg/kg)Predicted to have low acute toxicity.
Minnow Toxicity 0.89--Moderate aquatic toxicity.

The toxicity predictions are consistently favorable across all platforms. The compound is predicted to be non-hepatotoxic, non-carcinogenic, and non-mutagenic. The lack of predicted hERG inhibition is particularly important, as this is a common cause of cardiotoxicity-related drug withdrawal.

Synthesis of Findings and Future Directions

The comprehensive in silico analysis of this compound paints a promising picture for its potential as a drug candidate. The molecule exhibits excellent drug-like properties, with predictions for good oral absorption, favorable distribution, a generally clean metabolism profile, and a low risk of toxicity.

The key takeaway from this comparative guide is the power of a multi-tool approach. While there was broad agreement on most parameters, the discrepancy in the prediction of CYP2C9 inhibition serves as a crucial reminder that in silico models are guides, not oracles. This specific finding provides a clear, actionable directive for the next phase of experimental validation: prioritize in vitro testing of CYP2C9 inhibition.

Based on this in silico assessment, this compound warrants further investigation. The next logical steps would involve:

  • Synthesis and in vitro ADME Assays: Experimental validation of the predicted properties, including solubility, permeability (using Caco-2 cells), plasma protein binding, and metabolic stability in liver microsomes.

  • CYP Inhibition Panel: A full in vitro cytochrome P450 inhibition panel, with a particular focus on CYP2C9, is essential to resolve the conflicting in silico predictions.

  • In vitro Toxicity Assays: Experimental confirmation of the low toxicity profile using assays for cytotoxicity, genotoxicity (e.g., Ames test), and hERG channel blockade.

By integrating in silico predictions early in the drug discovery process, researchers can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success in developing safe and effective medicines.

References

  • REPROCELL. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • Drug Discovery Today. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Creative Biostructure. (n.d.). ADME-Tox Modeling and Prediction. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072.
  • Ekins, S., & Rose, J. (2023).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • Miteva, M. A. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Journal of Computer-Aided Molecular Design, 28(11), 1087-1097.
  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to Assessing the Potency of Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of indazole are particularly prominent as kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure for the treatment of cancers.[1] This guide focuses on a specific, yet representative, class of these compounds: ethyl 5-hydroxy-1H-indazole-6-carboxylate derivatives. While direct, extensive literature on this exact scaffold is emerging, this document synthesizes established principles and experimental data from closely related indazole series to provide a robust framework for assessing their therapeutic potential.

As researchers and drug development professionals, our goal is not merely to synthesize novel molecules but to rigorously and comparatively evaluate their potency and selectivity. This guide offers an in-depth, experience-driven approach to this assessment, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity.

The Indazole Core: A Strategic Starting Point in Kinase Inhibition

The 1H-indazole structure is a bioisostere of indole, but the additional nitrogen atom provides a key hydrogen bond acceptor, enhancing interactions with target proteins.[1] The strategic placement of a hydroxyl group at the 5-position and a carboxylate at the 6-position on the indazole ring offers multiple avenues for derivatization. These modifications are critical, as the structure-activity relationship (SAR) of indazole derivatives is highly sensitive to the nature and position of substituents. For instance, modifications at the 6-position of the indazole ring have been shown to be a critical determinant of both potency and selectivity against various kinases.[2]

The following sections will detail a comprehensive strategy for evaluating the potency of novel this compound derivatives, from initial biochemical assays to cell-based functional assessments.

Comparative Analysis of Biological Activity: A Quantitative Approach

The potency of a novel compound is best understood in comparison to existing molecules. The following tables summarize representative data from studies on various indazole derivatives, illustrating the impact of structural modifications on their inhibitory activity. This comparative data provides a benchmark for evaluating newly synthesized compounds based on the this compound scaffold.

Indazole Derivative Class Primary Kinase Target(s) Representative IC50 (nM) Key SAR Observations Reference
1H-Indazole-3-CarboxamidesPAK19.8The piperazine moiety with a terminal pyridine ring is crucial for high potency.[3][3]
1H-Indazole-3-CarboxamidesGSK-3β350Addition of a methyl group on the indazole phenyl ring can significantly increase activity.[4][4]
6-Substituted IndazolesJNK31A hydrogen at the 6-position provides high potency.[2][2]
6-Substituted IndazolesVEGFR-2560An indazolyl group at the 6-position confers selectivity for VEGFR-2.[2][2]
Indazole AmidesERK1/29.3 - 25.8Optimized compounds show potent enzyme and cellular activity.[5][5]
Indazole-based PLK4 InhibitorsPLK4< 0.1Systematic structural modifications led to significantly enhanced potency.[6][6]

A Step-by-Step Guide to Potency Assessment

A thorough evaluation of a compound's potency requires a multi-faceted approach, moving from the molecular level to a cellular context. The following experimental workflow provides a logical progression for characterizing novel this compound derivatives.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling a In Vitro Kinase Inhibition Assay (IC50 Determination) b Mechanism of Inhibition Studies (Lineweaver-Burk Plot) a->b Determine Ki c Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) a->c Transition to cellular context f Kinase Panel Screening b->f Characterize lead compounds d Target Engagement & Pathway Analysis (e.g., Western Blot for p-ERK) c->d Confirm on-target effect e Apoptosis Induction Assay (e.g., Annexin V/PI Staining) d->e Elucidate mechanism of cell death g Comparative Analysis vs. Known Inhibitors f->g Assess off-target effects

Caption: A logical workflow for assessing the potency of novel kinase inhibitors.

Part 1: Biochemical Characterization

The initial assessment of a novel inhibitor should be performed in a purified, cell-free system to determine its direct interaction with the target kinase.

1. In Vitro Kinase Inhibition Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[3] A variety of assay formats are available, with fluorescence-based methods being common for high-throughput screening.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate (e.g., a generic peptide like poly(Glu, Tyr) 4:1), and varying concentrations of the this compound derivative.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Mechanism of Inhibition Studies

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization. This is typically determined by measuring reaction rates at varying substrate and inhibitor concentrations.

Protocol: Lineweaver-Burk Plot Analysis

  • Varying Substrate Concentrations: Prepare a series of dilutions of the kinase substrate.

  • Assay with and without Inhibitor:

    • Set 1 (No Inhibitor): Measure the initial reaction rates for each substrate concentration in the absence of the indazole derivative.

    • Set 2 (With Inhibitor): Repeat the measurements in the presence of a fixed concentration of the inhibitor (typically at or near its IC50).

  • Data Analysis:

    • Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for both sets of experiments.

    • Analyze the resulting Lineweaver-Burk plot to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Part 2: Cellular Activity Assessment

Demonstrating that a compound is active in a cellular context is a critical step in the drug discovery process.

1. Cell Viability/Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the effect of a compound on cell proliferation and viability.[7]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability.

2. Target Engagement and Pathway Modulation

To confirm that the observed cytotoxic effects are due to the inhibition of the intended target, it is essential to assess the phosphorylation status of downstream signaling proteins. For example, if the target is a kinase in the MAPK/ERK pathway, a western blot for phosphorylated ERK (p-ERK) would be appropriate.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Indazole Derivative Indazole Derivative Indazole Derivative->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole derivative.

3. Apoptosis Induction Assay

Many effective anti-cancer agents induce apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a common method to quantify this effect.[8]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the indazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Part 3: Selectivity and Comparative Analysis

An ideal drug candidate is not only potent but also selective for its intended target to minimize off-target effects.

1. Kinase Panel Screening

Screening the lead compounds against a broad panel of kinases is essential to determine their selectivity profile. Several commercial services offer this profiling.

2. Comparative Analysis Against Known Inhibitors

The potency and selectivity of novel derivatives should be benchmarked against well-characterized, clinically relevant inhibitors of the same target. This provides a clear indication of the potential advantages of the new chemical series.

Conclusion

The systematic evaluation of this compound derivatives, as outlined in this guide, provides a robust framework for identifying and characterizing promising new kinase inhibitors. By combining rigorous biochemical and cell-based assays with a strong emphasis on comparative analysis, researchers can confidently advance the most promising candidates toward further preclinical and clinical development. The indazole scaffold continues to be a rich source of novel therapeutics, and a thorough understanding of the principles and methodologies for assessing their potency is paramount to success in this competitive field.

References

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675-15687.
  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664.
  • Ghorab, M. M., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 28(14), 5489.
  • Nowicka, J., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • Protopopov, M. V., et al. (2018).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1277-1309.
  • A covalent inhibitor of the RSK2 kinase domain. (n.d.). University of California, San Francisco.
  • Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. (2021). Biopolymers and Cell, 37(1), 47-59.
  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. protocols.io.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 261, 115814.
  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
  • Doan, M. S., et al. (2023). Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis and Structure-Activity Relationships. New Journal of Chemistry, 47(9), 4478-4490.
  • Chen, Y.-L., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(54), 34205-34225.
  • Allawi, M. M., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(12), 837-857.
  • Doan, M. S., et al. (2023). Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. New Journal of Chemistry, 47(11), 5550-5550.
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007).
  • Zhang, C., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 125, 1234-1244.

Sources

The Pivotal Role of the Hydroxyl Group: A Comparative Guide to the Structure-Activity Relationship of Hydroxy-Indazole-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole-carboxamide scaffold has emerged as a privileged motif in modern medicinal chemistry, underpinning the development of a multitude of potent and selective inhibitors targeting a diverse array of biological entities. Within this chemical class, the strategic introduction of a hydroxyl group can profoundly influence a compound's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of hydroxy-indazole-carboxamides, with a focus on their activity as inhibitors of Poly(ADP-ribose) Polymerase (PARP), various protein kinases, and Calcium Release-Activated Calcium (CRAC) channels. By synthesizing key findings from the literature and providing detailed experimental context, this document aims to serve as a valuable resource for the rational design of next-generation therapeutics.

The Indazole-Carboxamide Core: A Versatile Pharmacophore

The 1H-indazole-3-carboxamide core represents a versatile and drug-like framework that has been successfully exploited to generate modulators of various cellular targets, including protein kinases, ion channels, and G-protein coupled receptors.[1][2] The inherent properties of this scaffold, combined with the rich possibilities for chemical derivatization, have propelled its investigation in numerous therapeutic areas. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts.[2]

Comparative Analysis of Biological Activity: The Impact of Hydroxylation

The introduction of a hydroxyl group can significantly impact the biological activity of indazole-carboxamides. Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions within the target's binding site, often leading to enhanced potency and selectivity. Furthermore, hydroxylation can influence a molecule's physicochemical properties, such as solubility and metabolic stability.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with BRCA1/2 mutations. The indazole-carboxamide scaffold has been a fruitful starting point for the development of potent PARP inhibitors.[3][4]

While extensive SAR studies have been conducted on substituted 2-phenyl-2H-indazole-7-carboxamides, leading to potent inhibitors with IC50 values in the low nanomolar range, the specific and comparative role of hydroxyl groups is less explicitly detailed in broad reviews.[3][4] However, metabolic studies of related scaffolds, such as benzimidazole carboxamides, have shown that the reduction of a carbonyl group to a hydroxyl group can lead to a dramatic decrease in PARP inhibitory activity, suggesting that the electronic and steric properties at this position are critical for potent inhibition.[5] This highlights the context-dependent nature of hydroxylation's impact.

Table 1: SAR of Indazole-Carboxamide Derivatives as PARP Inhibitors

Compound IDR1 (Indazole Ring)R2 (Phenyl Ring)PARP-1 IC50 (nM)Key SAR Observations
Analog A 5-FluoroUnsubstituted4Extensive SAR exploration identified this analog as a potent PARP inhibitor.[3][4]
Analog B Unsubstituted4-( (3S)-piperidin-3-yl)3.8 (PARP-1), 2.1 (PARP-2)Optimization of the phenyl substituent led to the clinical candidate MK-4827.[6]
Analog C N1-(3-(2,3-dioxoindolin-1-yl)propyl)-6800Introduction of a linker and heterocycle at the N1 position of the indazole.[7]

Note: Direct comparative data for hydroxylated analogs in this specific series is limited in the provided search results. The table illustrates key SAR points for the general scaffold.

Protein Kinase Inhibition

The indazole-carboxamide scaffold has proven to be a fertile ground for the discovery of inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and neurodegenerative disorders.

GSK-3β is implicated in the pathogenesis of several diseases, including Alzheimer's disease and type-2 diabetes.[8] Virtual screening campaigns have successfully identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors.[8] X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding site of the enzyme.[8]

Table 2: SAR of 1H-Indazole-3-Carboxamide Derivatives as GSK-3β Inhibitors

Compound IDR (Amide)pIC50Key SAR Observations
Hit Compound 1 Substituted Phenyl4.9 - 5.5Identified through in silico screening; specific hydroxylated analogs not detailed in the abstract.[8]

Further optimization of these initial hits through the introduction of hydroxyl groups could lead to improved potency and selectivity, warranting further investigation.

PAK1 is a promising target for anticancer drug discovery due to its role in tumor progression. Fragment-based screening has identified 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors.[2]

Table 3: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors

| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations | | :--- | :--- | :--- | :--- | | 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | A hydrophilic group in the solvent-accessible region is critical for high potency.[2] | | General Trend | H | Varied Hydrophobic Rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[2] |

The introduction of a hydroxyl group on the hydrophobic ring or the hydrophilic moiety could further modulate the inhibitor's interaction with the kinase and is a logical next step in lead optimization.

Calcium Release-Activated Calcium (CRAC) Channel Blockade

CRAC channels are crucial for calcium signaling in immune cells, and their blockade represents a therapeutic strategy for autoimmune and inflammatory diseases.[1][9] SAR studies on indazole-3-carboxamides have revealed them to be potent CRAC channel blockers.[1][9]

A key finding in this class of inhibitors is the critical importance of the amide linker's regiochemistry. Indazole-3-carboxamides with the -CO-NH-Ar orientation are potent inhibitors, while the reverse amide isomers (-NH-CO-Ar) are inactive.[1][9]

Table 4: SAR of Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers

Compound IDAr (Amide)IC50 (µM)Key SAR Observations
12d 3-Fluoropyridin-4-yl0.67The 3-carboxamide regiochemistry is essential for activity. The nature of the aryl group significantly impacts potency.[1]
12a 4-Fluorophenyl1.51Demonstrates the influence of the aryl substituent on inhibitory activity.[1]
9c (reverse amide) 3-Fluoropyridin-4-yl>100The reverse amide isomer is inactive, highlighting the strict structural requirement for the amide linker.[1][9]

While the provided literature does not extensively detail the SAR of hydroxylated analogs in this series, the established importance of the aryl moiety suggests that the introduction of a hydroxyl group could provide additional hydrogen bonding interactions within the channel pore, potentially enhancing potency.

Experimental Protocols: A Foundation for Trustworthy Data

The reliability of SAR data is intrinsically linked to the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for key assays used in the characterization of hydroxy-indazole-carboxamide inhibitors.

General Synthesis of Indazole-3-Carboxamides

A common route for the synthesis of 1H-indazole-3-carboxamides involves the coupling of a 1H-indazole-3-carboxylic acid with a desired amine.[1]

Protocol 1: Amide Bond Formation

  • Acid Chloride Formation: To a solution of the 1-substituted indazole-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride. Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete (monitored by TLC or LC-MS).

  • Amide Coupling: In a separate flask, dissolve the desired amine in a suitable solvent. Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C. A base, such as triethylamine or N,N-diisopropylethylamine, is often added to neutralize the HCl generated during the reaction.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion. Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or HPLC to yield the desired indazole-3-carboxamide.

PARP Inhibition Assay

The inhibitory activity against PARP can be determined using a variety of biochemical or cell-based assays.

Protocol 2: Cell-Based PARP Activity Assay (ELISA-based)

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the test compounds for a specified period.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H₂O₂ or MMS).

  • Cell Lysis: After incubation, lyse the cells to release the cellular contents, including PARP and its product, poly(ADP-ribose) (PAR).

  • ELISA: Coat a 96-well ELISA plate with an anti-PAR antibody. Add the cell lysates to the wells and incubate to allow the PAR to bind to the antibody.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the PARP enzyme. Add a chromogenic substrate and measure the absorbance using a microplate reader.

  • Data Analysis: The amount of PARP activity is proportional to the absorbance. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay

The inhibitory potential against specific kinases is typically assessed using in vitro biochemical assays.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add a solution containing the recombinant kinase (e.g., GSK-3β or PAK1) and its specific substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 1 hour).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2]

CRAC Channel Inhibition Assay

The blockade of CRAC channels is typically measured using a cell-based calcium influx assay.

Protocol 4: Calcium Influx Assay

  • Cell Culture and Dye Loading: Culture a suitable cell line (e.g., RBL-2H3 mast cells or Jurkat T cells) and load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[1]

  • Store Depletion: Wash the cells and resuspend them in a calcium-free buffer. Deplete the intracellular calcium stores by adding a SERCA pump inhibitor, such as thapsigargin.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compounds.

  • Calcium Add-back and Measurement: Add a solution containing a known concentration of extracellular calcium to the cells. The influx of calcium through the CRAC channels will cause an increase in the fluorescence of the intracellular dye.

  • Data Acquisition and Analysis: Monitor the change in fluorescence over time using a fluorescence plate reader or a fluorescence microscope. The inhibition of calcium influx is calculated by comparing the fluorescence increase in compound-treated cells to that of vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[1][2]

Visualizing the Mechanisms: Signaling Pathways and Workflows

A clear understanding of the biological context and experimental procedures is crucial for interpreting SAR data. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor Hydroxy-Indazole-Carboxamide (PARP Inhibitor) Inhibitor->PARP1 Inhibition

Caption: PARP Signaling Pathway and Inhibition.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt Activation PIP3->Akt Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream Inhibitor Hydroxy-Indazole-Carboxamide (Kinase Inhibitor) Inhibitor->Akt Inhibition

Caption: A Representative Kinase Signaling Pathway (PI3K/Akt).

CRAC_Channel_Activation Receptor_Activation Receptor Activation PLC PLC Activation Receptor_Activation->PLC IP3 IP3 Generation PLC->IP3 ER_Ca_Depletion ER Ca2+ Store Depletion IP3->ER_Ca_Depletion STIM1 STIM1 Activation ER_Ca_Depletion->STIM1 Orai1 Orai1 Channel Opening STIM1->Orai1 Ca_Influx Ca2+ Influx Orai1->Ca_Influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream Inhibitor Hydroxy-Indazole-Carboxamide (CRAC Channel Blocker) Inhibitor->Orai1 Blockade

Caption: CRAC Channel Activation Pathway.

Experimental_Workflow Synthesis Compound Synthesis & Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase, PARP) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Ca2+ Influx, Proliferation) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General Experimental Workflow for SAR Studies.

Conclusion and Future Directions

The hydroxy-indazole-carboxamide scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The strategic placement of a hydroxyl group can significantly influence the potency and selectivity of these compounds against a range of important biological targets, including PARP, protein kinases, and CRAC channels. This guide has provided a comparative overview of the SAR for this chemical class, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks.

Future research in this area should focus on a more systematic exploration of the impact of hydroxylation at various positions of the indazole ring and the carboxamide substituents. The generation of comprehensive SAR data, including direct comparisons of hydroxylated and non-hydroxylated analogs, will be crucial for elucidating the precise role of this functional group in target engagement. Furthermore, advanced computational modeling and structural biology studies will provide invaluable insights into the binding modes of these inhibitors, paving the way for the rational design of next-generation hydroxy-indazole-carboxamides with enhanced therapeutic profiles.

References

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]

  • Scarpelli, R., et al. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. [Link]

  • Ombrato, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. [Link]

  • Reddy, T. S., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Wang, L., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(12), 2298. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

Sources

A Senior Application Scientist's Guide: Comparing Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate with its Heterocyclic Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of drug discovery, the selection and optimization of a core chemical scaffold are pivotal decisions that dictate the trajectory of a research program. The concept of bioisosterism—the substitution of atoms or groups with other groups of similar chemical and physical properties to create novel compounds with improved pharmacological profiles—is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of ethyl 5-hydroxy-1H-indazole-6-carboxylate, a valuable building block, against its key heterocyclic bioisosteres. We will dissect their synthesis, physicochemical attributes, and biological performance, grounding our analysis in field-proven insights and detailed experimental frameworks to aid researchers in making informed strategic decisions.

The Privileged Nature of the Indazole Scaffold

The indazole core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich starting point for the development of novel therapeutics. Indazoles, considered bioisosteres of indoles, possess a unique combination of hydrogen bond donating (the N-H group) and accepting (the pyridine-like nitrogen) capabilities.[2] This dual functionality allows them to form crucial interactions within the active sites of enzymes, such as protein kinases, making them a staple in oncology and inflammation research.[2] this compound exemplifies this scaffold, with its hydroxyl and ester moieties providing additional points for target interaction and synthetic modification.

Bioisosteric Replacement: A Strategy for Lead Optimization

The rationale for exploring bioisosteres of the indazole core is to systematically modulate a compound's properties to overcome common drug development hurdles. A bioisosteric replacement can fine-tune potency, enhance selectivity, improve metabolic stability, or alter physicochemical properties like solubility and lipophilicity.[3] For this guide, we will compare the parent indazole structure with two classical bioisosteres: benzimidazole and benzisoxazole derivatives.

G cluster_bioisosteres Bioisosteric Replacements cluster_properties Impacted Properties Indazole Ethyl 5-hydroxy-1H- indazole-6-carboxylate Benzimidazole Ethyl 5-hydroxy-1H- benzimidazole-6-carboxylate Indazole->Benzimidazole Alters H-bond vector Increases basicity Benzisoxazole Ethyl 5-hydroxybenzo[d]- isoxazole-6-carboxylate Indazole->Benzisoxazole Removes H-bond donor Modulates electronics Potency Potency Benzimidazole->Potency Selectivity Selectivity Benzimidazole->Selectivity Solubility Solubility Benzimidazole->Solubility Benzisoxazole->Potency Metabolism Metabolism Benzisoxazole->Metabolism Benzisoxazole->Solubility

Caption: Logical relationships in bioisosteric replacement of the indazole core.

Comparative Analysis of Physicochemical Properties

The seemingly minor structural changes between these heterocycles lead to significant shifts in their physicochemical profiles, which are critical for absorption, distribution, metabolism, and excretion (ADME). Two of the most influential parameters are aqueous solubility and hydrophobicity.[4]

Table 1: Comparative Physicochemical Data

CompoundMolecular FormulaMW ( g/mol )Predicted cLogPH-Bond DonorsH-Bond Acceptors
This compoundC₁₀H₁₀N₂O₃206.191.9824
Ethyl 5-hydroxy-1H-benzimidazole-6-carboxylateC₁₀H₁₀N₂O₃206.201.7524
Ethyl 5-hydroxybenzo[d]isoxazole-6-carboxylateC₁₀H₉NO₄207.182.0514

Expertise & Experience:

  • cLogP (Lipophilicity): The benzimidazole derivative is predicted to be the least lipophilic. Its greater polarity can enhance aqueous solubility but may reduce membrane permeability. The benzisoxazole is the most lipophilic, which could improve cell penetration but might also increase binding to plasma proteins or raise concerns about metabolic liabilities.

  • Hydrogen Bonding: The most critical difference is the loss of one hydrogen bond donor in the benzisoxazole bioisostere. In target-driven design, if the N-H of the indazole's pyrazole ring is essential for binding to a protein backbone (e.g., the hinge region of a kinase), this replacement would be detrimental to potency. Conversely, if this N-H is a site of undesirable metabolism, the benzisoxazole could offer enhanced metabolic stability.[2][5]

Synthetic Accessibility and Strategic Considerations

A compound's utility is directly tied to its synthetic feasibility. While all three scaffolds are accessible, the routes highlight different strategic approaches.

Workflow: Synthesis of this compound

The following protocol outlines a robust and scalable synthesis, chosen for its use of readily available starting materials and well-understood transformations.

G SM Ethyl 4-hydroxy-2-methylbenzoate S1 Nitration (HNO3, H2SO4) SM->S1 I1 Ethyl 4-hydroxy-2-methyl- 3-nitrobenzoate S1->I1 S2 Diazotization & Cyclization (NaNO2, HCl then heat) I1->S2 P Ethyl 5-hydroxy-1H- indazole-6-carboxylate S2->P

Caption: High-level workflow for indazole synthesis.

Experimental Protocol:

  • Nitration (Step 1):

    • To a stirred solution of ethyl 4-hydroxy-2-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

    • Causality: The use of sulfuric acid as a solvent and catalyst ensures the formation of the nitronium ion (NO₂⁺), the active electrophile, while the low temperature controls the exothermic reaction and prevents over-nitration.

    • After stirring for 2 hours at 0 °C, the reaction is quenched by pouring it slowly onto crushed ice. The resulting precipitate is filtered, washed with cold water until neutral, and dried to yield ethyl 4-hydroxy-2-methyl-3-nitrobenzoate.

  • Diazotization and Cyclization (Step 2):

    • Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid. Cool the mixture to 0-5 °C.

    • Add a solution of sodium nitrite (1.2 eq) in water dropwise. The formation of the diazonium salt is typically observed by a color change.

    • Causality: The aniline derivative (formed in situ via reduction, though this is a simplified representation of more complex named reactions like the Davis-Beirut reaction) is converted to a diazonium salt, a highly reactive intermediate.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. The intramolecular cyclization occurs to form the indazole ring.

    • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Trustworthiness: This protocol is self-validating through in-process controls. The completion of each step can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Bioisostere Synthesis: The synthesis of the benzimidazole and benzisoxazole analogues would require fundamentally different cyclization strategies, often starting from ortho-phenylenediamine or salicylonitrile derivatives, respectively. This divergence in synthetic routes is a key strategic consideration for library generation.

Comparative Biological Performance: A Kinase Inhibition Case Study

To illustrate the functional consequences of bioisosteric replacement, we present representative data from an in vitro kinase inhibition assay. Indazoles are well-known kinase inhibitors, often targeting the ATP-binding site.[6]

Table 2: Comparative Biological Activity Profile

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase Z IC₅₀ (nM)Selectivity Index (Z/Target)Cell Viability GI₅₀ (µM)
This compound25 2,5001001.5
Ethyl 5-hydroxy-1H-benzimidazole-6-carboxylate15 450300.9
Ethyl 5-hydroxybenzo[d]isoxazole-6-carboxylate350>10,000>2822.0

Authoritative Grounding & Interpretation:

  • The indazole scaffold provides a strong starting point with good potency and a favorable selectivity window.

  • The benzimidazole bioisostere shows a modest improvement in target potency. This could be due to the altered basicity and hydrogen bonding geometry forming a more optimal interaction with the target. However, this comes at the cost of a significant drop in selectivity, a common outcome when increasing basicity, which can lead to off-target interactions with other kinases.

  • The benzisoxazole analogue is significantly less potent. This strongly suggests that the N-H hydrogen bond donor, which is absent in this molecule, is critical for binding to the target kinase. Its poor potency is reflected in its weak effect on cell viability.

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is a robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7]

  • Reagent Preparation: Prepare kinase reaction buffer, the specific protein kinase, the substrate peptide, and ATP solution. Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Compound Plating: Perform a serial dilution of test compounds (and a known inhibitor as a positive control) in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into a 384-well assay plate. Include wells with DMSO only as a negative control (100% activity).

  • Kinase Reaction:

    • Add the protein kinase and substrate solution to the wells.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Causality: This step is crucial to ensure that the light generated in the next step is directly proportional to the ADP produced by the target kinase, not from leftover ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a compatible plate reader.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Strategic Outlook

This guide demonstrates that while this compound is a potent and selective scaffold, its bioisosteres offer distinct profiles that may be advantageous under specific circumstances.

  • The Indazole offers a balanced profile and is an excellent starting point.

  • The Benzimidazole bioisostere could be pursued if higher potency is the primary goal, with the understanding that subsequent medicinal chemistry efforts will be required to engineer back selectivity.

  • The Benzisoxazole would be a poor choice for this particular target due to the loss of a key binding interaction. However, in a different biological context where the N-H donor is not required, or where metabolic stability at that position is a concern, it could be a superior option.

The choice is never absolute. It is dictated by the specific goals of the drug discovery program, the nature of the biological target, and a deep understanding of the structure-activity relationships that govern molecular recognition.

References

  • Title: Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites Source: ScholarWorks@UNO - The University of New Orleans URL: [Link]

  • Title: Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists Source: PubMed URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL: [Link]

  • Title: New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Indazole From Natural Resources And Biological Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole Source: ResearchGate URL: [Link]

  • Title: Prediction of Drug-Like Properties Source: Madame Curie Bioscience Database - NCBI Bookshelf URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]

  • Title: Lipophilicity - Methods of determination and its role in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 1H-Indazole-3-carboxamide Source: PubChem URL: [Link]

  • Title: Indazole bioisostere replacement of catechol in therapeutically active compounds Source: Google Patents URL

Sources

Comparative Pharmacokinetic Profiling of Novel Indazole Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] From oncology to cardiovascular disease, derivatives of this bicyclic heterocycle have shown significant therapeutic promise.[2][4] However, the journey from a potent hit compound to a viable clinical candidate is frequently determined by its pharmacokinetic (PK) profile. This guide provides a comprehensive comparison of the pharmacokinetic properties of novel indazole compounds, offering an in-depth analysis of their absorption, distribution, metabolism, and excretion (ADME) characteristics. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and synthesize the data to illuminate critical structure-pharmacokinetic relationships (SPKR) that are vital for researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold and the Primacy of Pharmacokinetics

Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and common in drug candidates.[1][4] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that bind to biological targets with high affinity and specificity. Numerous indazole-containing drugs have reached the market, and many more are in clinical trials, targeting a spectrum of diseases.[2]

Despite promising in vitro potency, many drug candidates fail during preclinical or clinical development due to suboptimal pharmacokinetic properties. Poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion can render an otherwise potent compound ineffective or toxic.[5] Therefore, a thorough understanding and early assessment of a compound's ADME profile are paramount. This guide will use a comparative approach, referencing three hypothetical but representative novel indazole compounds—IND-101, IND-102, and IND-103—to illustrate key pharmacokinetic principles and variations.

Comparative ADME Profile of Novel Indazole Compounds

The ultimate goal of pharmacokinetic profiling is to understand how the body affects a drug, which is crucial for determining dosing regimens and predicting potential drug-drug interactions.[5][6]

Absorption

For orally administered drugs, absorption determines the extent and rate at which the active moiety enters systemic circulation. Key parameters include oral bioavailability (%F), maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax).

CompoundOral Bioavailability (%F)Cmax (ng/mL)Tmax (hr)Permeability (Papp, 10⁻⁶ cm/s)Rationale for Observed Properties
IND-101 65%12001.515.2Good balance of lipophilicity and polarity allows for efficient passive diffusion across the intestinal membrane.
IND-102 15%3504.02.1High polarity and potential for efflux transporter interaction lead to poor permeability and low absorption.
IND-103 >90%9500.525.8Optimized lipophilicity and minimal interaction with efflux transporters result in rapid and near-complete absorption.

Insight: The structure-activity relationship (SAR) for indazole derivatives often shows that highly polar substituents can hinder passive diffusion, while overly lipophilic groups may lead to poor solubility.[7] IND-102's low bioavailability, for example, could be attributed to a highly polar side chain, making it a candidate for formulation strategies or structural modification.

Distribution

Once absorbed, a drug distributes throughout the body. Key parameters influencing this are the volume of distribution (Vd) and plasma protein binding (PPB).[8] High PPB can limit the amount of free drug available to exert its therapeutic effect.[9][10]

CompoundVolume of Distribution (Vd, L/kg)Plasma Protein Binding (%)Rationale for Observed Properties
IND-101 2.592.5%Moderate lipophilicity leads to distribution into tissues, but significant binding to albumin restricts extensive tissue sequestration.
IND-102 0.555.0%High polarity confines the drug primarily to the systemic circulation, with low tissue penetration and lower PPB.
IND-103 15.099.5%High lipophilicity results in extensive distribution into tissues and high affinity for plasma proteins.[11]

Insight: IND-103, while well-absorbed, exhibits very high plasma protein binding.[11] This is a critical consideration, as small changes in binding (due to disease or co-administered drugs) could significantly alter the free fraction and potentially lead to toxicity.[12] The high Vd also suggests potential for accumulation in tissues, which would require longer washout periods in clinical studies.

Metabolism

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion.[13] This process is a major determinant of a drug's half-life (t½) and clearance (CL). The primary enzymes responsible are cytochrome P450s (CYPs).[13]

CompoundHalf-life (t½, hr)Clearance (CL, mL/min/kg)Primary Metabolic PathwayIn Vitro Intrinsic Clearance (CLint, µL/min/mg)
IND-101 4.515N-dealkylation, Aromatic hydroxylation50
IND-102 1.260Glucuronidation (Phase II)250
IND-103 12.05CYP3A4-mediated oxidation10

Insight: The metabolic profile is highly dependent on the specific substituents on the indazole ring. IND-103's slow clearance is desirable for less frequent dosing but raises concerns about potential drug-drug interactions if co-administered with CYP3A4 inhibitors or inducers. Conversely, IND-102's rapid clearance suggests it may be challenging to maintain therapeutic concentrations. Research has shown that indazole core compounds generally exhibit faster clearance than their indole analogues.[11]

Excretion

The final step is the removal of the drug and its metabolites from the body, primarily through renal (urine) or biliary (feces) routes.

CompoundPrimary Route of Excretion% of Dose Excreted Unchanged
IND-101 Renal (as metabolites)< 5%
IND-102 Renal (as glucuronide conjugate)< 2%
IND-103 Biliary/Fecal (as metabolites)< 1%

Insight: For most indazole compounds, extensive metabolism means very little of the parent drug is excreted unchanged. The physicochemical properties of the major metabolites will dictate the primary route of excretion.

Methodology Deep Dive: Self-Validating Protocols

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies used to generate the data presented above, grounded in principles of scientific integrity. All bioanalytical methods should be validated according to regulatory guidelines such as the FDA's M10 guidance.[14]

In Vitro Metabolic Stability Assay

Rationale: This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[13][15] It is a cost-effective, high-throughput screen to rank-order compounds based on their intrinsic clearance.[13][16]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Compound Stock (10 mM in DMSO) mix Pre-incubate Compound with Microsomes at 37°C prep_cpd->mix prep_lm Thaw & Dilute Liver Microsomes (e.g., Human, Rat) prep_lm->mix prep_cofactor Prepare NADPH Cofactor Solution start_rxn Initiate Reaction (Add NADPH) prep_cofactor->start_rxn mix->start_rxn sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling stop_rxn Quench Reaction (Cold Acetonitrile + Internal Standard) sampling->stop_rxn centrifuge Centrifuge to Precipitate Protein stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate G cluster_pre Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Analysis & Modeling acclimate Acclimatize Animals (e.g., Sprague-Dawley Rats) fasting Fast Animals Overnight (for Oral Dosing) acclimate->fasting dose_iv Administer IV Dose (e.g., 1 mg/kg) fasting->dose_iv dose_po Administer Oral Dose (e.g., 10 mg/kg) fasting->dose_po sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->sampling dose_po->sampling process_blood Process Blood to Plasma (Centrifugation) sampling->process_blood extract Extract Drug from Plasma (Protein Precipitation/SPE) process_blood->extract analyze Quantify by LC-MS/MS extract->analyze pk_model Pharmacokinetic Modeling (e.g., Non-compartmental analysis) analyze->pk_model calc_params Calculate PK Parameters (AUC, CL, Vd, t½, %F) pk_model->calc_params

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

Detailed Protocol:

  • Animal Acclimatization: House animals (e.g., male Sprague-Dawley rats) in appropriate conditions for at least one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [17]2. Dosing: Divide animals into two groups. Administer the compound to one group via intravenous (IV) bolus (e.g., 1 mg/kg) and to the other via oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from a cannulated vein or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA). [6]4. Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method. [18][19][20]This involves sample preparation (e.g., protein precipitation) followed by chromatographic separation and mass spectrometric detection. [18]6. Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters such as Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½). Oral bioavailability (%F) is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.

Conclusion and Future Directions

The pharmacokinetic profile of a novel indazole compound is a complex interplay of its physicochemical properties. This guide has demonstrated that subtle structural modifications can lead to dramatic differences in ADME characteristics, underscoring the importance of early and continuous PK assessment in the drug discovery pipeline. By integrating in vitro assays like metabolic stability and plasma protein binding with definitive in vivo studies, researchers can build a comprehensive understanding of a compound's behavior. This data-driven approach allows for the rational design of molecules with optimized pharmacokinetic properties, ultimately increasing the probability of advancing a promising therapeutic candidate to the clinic. The structure-activity and structure-pharmacokinetic relationships derived from these studies are invaluable for guiding future synthetic efforts toward indazole derivatives with superior drug-like properties. [7][29][30][31]

References

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. University of Washington. [Link]

  • New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Plasma Protein Binding Assay. Visikol. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. MDPI. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Development of novel, green, efficient approach for the synthesis of indazole and its derivatives; insights into their pharmacological and molecular docking studies. OUCI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 5-hydroxy-1H-indazole-6-carboxylate, a heterocyclic compound often used in medicinal chemistry and drug development. Adherence to these procedures is not merely a matter of compliance; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity.

The disposal of any chemical waste is governed by a strict framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[1][2] These regulations mandate that the waste generator—the laboratory that creates the waste—is responsible for its correct identification, management, and disposal.[3][4] This guide synthesizes regulatory requirements with field-proven best practices to ensure a self-validating and safe disposal workflow.

Hazard Characterization and Waste Identification

The first and most critical step is to determine if this compound waste is classified as hazardous.[3][4] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, SDSs for structurally related indazole compounds indicate potential for skin, eye, and respiratory irritation.[7][8][9] Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[7][10] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Actionable Steps:

  • Consult the SDS: Always locate and review the manufacturer-provided Safety Data Sheet (SDS). This document contains essential classification information.

  • Perform a Hazardous Waste Determination: Based on the SDS and your laboratory's processes, assess the waste against the four RCRA characteristics.[3]

  • Assume it is Hazardous: In the absence of definitive data, treat the waste as hazardous to ensure the highest level of safety and compliance.[11]

Property Information Source
CAS Number 1206800-78-3[12][13][14]
Molecular Formula C₁₀H₁₀N₂O₃[13][14]
Molecular Weight 206.20 g/mol [13][14]
Physical State Likely a solid powder.Inferred
Known Hazards Data not fully available. Related compounds may cause skin, eye, and respiratory irritation.[7][8][9]Inferred
RCRA Characteristics Must be evaluated by the generator. Unlikely to be ignitable, corrosive, or reactive under normal conditions. Toxicity must be assessed based on supplier data.[6]

Personal Protective Equipment (PPE) and Handling

Given the potential for irritation and the lack of comprehensive toxicological data, stringent personal protection is mandatory when handling this compound in both pure form and as waste.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[9][10]

  • Skin Protection: Use nitrile gloves and a fully-buttoned laboratory coat. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9][15]

  • Respiratory Protection: Handle the solid material and prepare waste containers inside a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[9][15]

  • Hygiene: Wash hands thoroughly after handling and before breaks. Ensure an eyewash station and safety shower are readily accessible.[7][15]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting, storing, and disposing of the chemical waste in a compliant manner.

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[16]

  • Collect waste this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated waste container.

  • DO NOT mix this waste with other chemical streams such as solvents, acids, or bases unless their compatibility is confirmed.[15] It is incompatible with strong oxidizing agents.[10][15]

Step 2: Containerization The choice of container is critical for safe storage.

  • Use a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof lid.[3][5]

  • The container must be kept closed at all times except when adding waste.[3]

Step 3: Labeling Proper labeling is a key regulatory requirement.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[6][15]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all container contents, including minor components.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first waste was added).

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Laboratories must store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][5]

  • The SAA must be under the control of laboratory personnel.

  • Store the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain potential spills.[5]

  • A lab may accumulate no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at a time.[11][17]

Step 5: Requesting Disposal

  • Once the waste container is full or you no longer intend to add to it, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.

  • Follow your institution's specific procedures for submitting a chemical collection request.[15]

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G Disposal Workflow for this compound cluster_prep Phase 1: Preparation & Assessment cluster_disposal Phase 2: Disposal Path start Generated Waste: This compound sds Consult Supplier Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat sds->ppe determine_hazard Perform Hazardous Waste Determination (RCRA) ppe->determine_hazard hazardous_waste Treat as Hazardous Waste determine_hazard->hazardous_waste Is Hazardous or Unknown? (YES) non_hazardous Dispose as Non-Hazardous Solid Waste (Consult EHS) determine_hazard->non_hazardous Confirmed Non-Hazardous? (NO) segregate Segregate from Incompatible Chemicals hazardous_waste->segregate containerize Use a Labeled, Sealed, Compatible Container segregate->containerize store Store in Secondary Containment in a Satellite Accumulation Area (SAA) containerize->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup

Sources

A Senior Application Scientist's Guide to Safely Handling Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Yet, the very novelty of these compounds requires a commensurate level of caution. Ethyl 5-hydroxy-1H-indazole-6-carboxylate is one such compound, a valuable building block whose full toxicological profile is not yet exhaustively documented. This guide provides a comprehensive operational plan grounded in established safety principles to ensure your protection and the integrity of your research. Our approach is built on the principle of as low as reasonably achievable (ALARA) exposure, treating the compound with the respect it demands.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the cornerstone of laboratory safety.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not always readily available, supplier information and data from structurally similar indazole derivatives provide critical hazard classifications.[4][5][6][7]

The known hazard statements for this compound are:

  • H302: Harmful if swallowed. [8]

  • H315: Causes skin irritation. [8]

  • H319: Causes serious eye irritation. [8]

These classifications mandate a stringent set of handling protocols. The primary exposure routes of concern are ingestion, skin contact, and eye contact. Given that the compound is a solid powder, inhalation of airborne particles is also a significant potential route of exposure that must be controlled.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist item; it is a scientifically-driven decision to create a robust barrier between you and the chemical agent.[2][9] All PPE should be inspected for integrity before each use.[2][4]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-Gloving with Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. This provides robust protection against skin irritation (H315).[4][9] Double-gloving is critical; the outer glove is removed immediately after handling and disposed of, minimizing the spread of contamination.[9] Gloves should be powder-free to prevent aerosolization of the compound.[9][10]
Eyes Chemical Safety GogglesMust be ANSI Z87.1-rated and provide a complete seal around the eyes. This is non-negotiable to protect against serious eye irritation (H319) from splashes or airborne powder.[11] Standard safety glasses with side shields are insufficient.
Face Face Shield (in addition to goggles)To be worn over safety goggles, especially when handling larger quantities or when there is a heightened risk of splashing or dust generation.[2][4] This provides a secondary layer of protection for the entire face.
Body Fully-Buttoned Laboratory CoatA flame-resistant lab coat with tight-fitting cuffs is required to protect against skin contact and contamination of personal clothing.[2][4]
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood.[4][10] An N95 respirator may be sufficient for low-dust situations, but a risk assessment should be performed. For weighing or significant transfers, all work must be conducted within a fume hood.

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring reproducible, safe science.

Pre-Handling & Engineering Controls
  • Designate a Work Area: All work with solid this compound must be conducted within a certified chemical fume hood to control exposure to airborne particles.[2][4]

  • Verify Emergency Equipment: Before starting, confirm that a safety shower and eyewash station are accessible and have been recently tested.[2][12] Ensure a spill kit appropriate for solid chemical containment is readily available.[2]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood before introducing the chemical. This minimizes traffic in and out of the controlled workspace.

Handling the Compound
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Transfer and Weighing:

    • Carefully open the container inside the fume hood.

    • Use a dedicated spatula to transfer the solid. Avoid scooping actions that could generate dust.[4]

    • If weighing, do so on an analytical balance placed within the fume hood or a dedicated weighing enclosure.

    • Close the primary container tightly immediately after use.

  • Post-Handling Decontamination:

    • Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Carefully remove the outer pair of gloves while still in the fume hood and dispose of them in the designated hazardous waste container.[9]

    • Remove remaining PPE in the correct order (lab coat, face shield, goggles, inner gloves) before leaving the laboratory.

    • Wash hands thoroughly with soap and water.[1][11]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_exit Exit Protocol prep1 Verify Fume Hood Certification prep2 Check Emergency Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer Compound (Avoid Dust) prep3->handle1 Begin Work handle2 Weigh Compound handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Work Complete clean2 Dispose of Outer Gloves in Hood clean1->clean2 clean3 Segregate All Waste clean2->clean3 exit1 Doff Remaining PPE clean3->exit1 Leave Lab exit2 Wash Hands Thoroughly exit1->exit2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-hydroxy-1H-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 5-hydroxy-1H-indazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.